molecular formula C9H5NO5 B1600856 7-Nitroisochroman-1,3-dione CAS No. 36795-25-2

7-Nitroisochroman-1,3-dione

Cat. No.: B1600856
CAS No.: 36795-25-2
M. Wt: 207.14 g/mol
InChI Key: BGASVHXIJWUJNM-UHFFFAOYSA-N
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Description

7-Nitroisochroman-1,3-dione (CAS Number: 6963-64-0) is a nitro-substituted aromatic lactone and anhydride of interest in synthetic and physical organic chemistry research. It is characterized by a melting point of 226-229°C and a density of approximately 1.698 g/cm³ . This compound serves as a valuable scaffold for investigating reaction mechanisms, particularly enolization kinetics. Studies have shown that in basic aqueous solutions, it undergoes reversible deprotonation to form a relatively stable enolate, with measurable rate constants for deprotonation and hydrolysis . Its structure, related to homophthalic anhydride, makes it a potential precursor for the synthesis of more complex heterocyclic systems, such as N-isoindoline-1,3-diones, which find applications in pharmaceuticals, dyes, and polymer additives . Researchers value this compound for exploring the properties of electron-accepting building blocks and for fundamental studies on lactone stability. This product is intended for research and manufacturing purposes only and is not labeled for consumer use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-nitro-4H-isochromene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO5/c11-8-3-5-1-2-6(10(13)14)4-7(5)9(12)15-8/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGASVHXIJWUJNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474094
Record name 7-nitroisochroman-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36795-25-2
Record name 7-nitroisochroman-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-Nitroisochroman-1,3-dione chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 7-Nitroisochroman-1,3-dione for Advanced Research

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its core chemical properties, structural characteristics, reactivity, and its strategic importance as a building block in the synthesis of complex molecules.

Core Molecular Identity and Structure

This compound, also known as 4-nitrohomophthalic anhydride, is a nitro-substituted derivative of homophthalic anhydride.[1] Its identity is defined by the following identifiers:

  • Systematic Name: 7-nitro-1H-2-benzopyran-1,3(4H)-dione[1]

  • Common Synonyms: this compound, 4-nitrohomophthalic anhydride, 7-nitro-3,4-dihydro-1H-2-benzopyran-1,3-dione[1]

  • CAS Number: 36795-25-2

The molecular structure consists of an isochroman-1,3-dione core with a nitro group (NO₂) attached at the 7th position of the aromatic ring. This electron-withdrawing nitro group significantly influences the molecule's reactivity and electronic properties.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of a molecule are critical predictors of its behavior in biological and chemical systems. The key computed properties for this compound are summarized below, providing insight into its polarity, bioavailability, and complexity.

PropertyValueSignificance in Drug Development
Molecular Formula C₉H₅NO₅Defines the elemental composition.
Molecular Weight 207.14 g/mol Influences diffusion, membrane permeability, and pharmacokinetics.
Exact Mass 207.01677226 Da[1]Used for high-resolution mass spectrometry identification.
Polar Surface Area (PSA) 89.19 Ų[1]Predicts membrane permeability and transport properties. A value < 140 Ų is often associated with good oral bioavailability.
LogP (Octanol-Water Partition Coefficient) 1.35750[1]Measures lipophilicity. A LogP between 1 and 3 is often optimal for drug absorption.
Hydrogen Bond Acceptors 5[1]Influences solubility and binding interactions with biological targets.
Hydrogen Bond Donors 0[1]Affects solubility and binding characteristics.
Rotatable Bond Count 0[1]Indicates molecular rigidity. Low counts suggest a more constrained conformation.
Complexity 321[1]A measure of the intricacy of the molecular structure.

Synthesis and Reactivity

Synthetic Pathway

This compound is typically synthesized via the dehydration of its corresponding dicarboxylic acid precursor, 4-Nitrohomophthalic acid (CAS 3898-66-6).[2] This reaction is a standard procedure for forming cyclic anhydrides. The process involves heating the diacid, often in the presence of a dehydrating agent like acetic anhydride, to facilitate the intramolecular cyclization and elimination of a water molecule.

G cluster_0 Core Scaffold cluster_1 Synthetic Transformation cluster_2 Resulting Bioactive Scaffolds This compound This compound Nucleophilic Ring Opening\n(e.g., with Amines) Nucleophilic Ring Opening (e.g., with Amines) This compound->Nucleophilic Ring Opening\n(e.g., with Amines) Nitro Group Reduction Nitro Group Reduction Nucleophilic Ring Opening\n(e.g., with Amines)->Nitro Group Reduction Substituted Isoquinolones Substituted Isoquinolones Nucleophilic Ring Opening\n(e.g., with Amines)->Substituted Isoquinolones Aminoisoquinolines Aminoisoquinolines Nitro Group Reduction->Aminoisoquinolines Other Heterocycles Other Heterocycles Substituted Isoquinolones->Other Heterocycles

Caption: Role as a versatile building block in medicinal chemistry.

Experimental Protocols and Methodologies

Protocol 1: General Procedure for Amide Synthesis via Ring Opening

This protocol describes a representative reaction illustrating the use of this compound as a synthetic precursor.

Objective: To synthesize a 2-(carboxymethyl)-5-nitrobenzoic acid derivative by reacting this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Inert gas atmosphere (Nitrogen or Argon)

  • Stirring plate and magnetic stir bar

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of this compound in the chosen anhydrous solvent.

  • Reaction Initiation: Cool the solution to 0°C using an ice bath. Add 1.05 equivalents of the primary amine dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Upon completion, the solvent can be removed under reduced pressure. The resulting crude product, a carboxylic acid-amide, can be purified.

  • Purification: Purification is typically achieved by recrystallization or column chromatography on silica gel, using an appropriate solvent system (e.g., ethyl acetate/hexanes with a small percentage of acetic acid to ensure the carboxylic acid remains protonated).

  • Characterization: The final product structure should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling

Based on the reactivity of similar anhydride and nitro-aromatic compounds, the following handling precautions are advised:

  • Irritation: Anhydrides can be irritating to the skin, eyes, and respiratory system. [3]Use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

  • Moisture Sensitivity: The compound is an anhydride and will react with water. [3]It should be stored in a tightly sealed container in a dry, cool place, preferably under an inert atmosphere.

  • Handling: All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust or vapors.

References

  • Chemsrc. (2025). 4-acetyl-7-nitro-4H-isochromene-1,3-dione. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Chemsrc. (2025). 4-Nitro-homophthalic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitrophthalic anhydride. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2-nitrophenyl)-. PubChem Compound Database. Retrieved from [Link]

  • Głowacka, J., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4265. Retrieved from [Link]

  • ResearchGate. (2014). Derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Design, synthesis, and biological activity. Retrieved from [Link]

  • Kamal, M., et al. (2023). Synthesis of isochroman-1,3-dione derivative 3. ResearchGate. Retrieved from [Link]

  • Martínez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3619. Retrieved from [Link]

  • Dilly, S., & Roisnel, T. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 26(23), 7249. Retrieved from [Link]

  • MDPI. (2007). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 12(3), 517-529. Retrieved from [Link]

  • ResearchGate. (2020). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. Retrieved from [Link]

  • PubMed. (2018). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 13(7), 641-654. Retrieved from [Link]

  • Kamal, A., et al. (2010). 1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. BMC Cancer, 10, 37. Retrieved from [Link]

  • Al-Hussain, S. A., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(19), 6667. Retrieved from [Link]

  • Google Patents. (2014). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
  • Stenutz. (n.d.). isochroman-1,3-dione. Retrieved from [Link]

  • Acros Pharmatech. (n.d.). 7-nitro-4H-isochromene-1,3-dione. Retrieved from [Link]

  • Molbase. (n.d.). 6,7-dinitro-1H,3H-benzo[de]isochromene-1,3-dione CAS 3807-78-1 Synthetic Routes. Retrieved from [Link]

  • MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Processes, 11(6), 1616. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis, Antimicrobial, Antiquorum-Sensing, and Cytotoxic Activities of New Series of Isoindoline-1,3-dione, Pyrazolo[5,1-a]isoindole, and Pyridine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Enantioselective 1,3-Dipolar Cycloadditions of α-Methylene Lactams to Construct Spirocycles. Organic Letters, 25(35), 6534–6538. Retrieved from [Link]

  • Tajima, K., et al. (2021). Synthesis of 3,3′-dihydroxy-2,2′-diindan-1,1′-dione derivatives for tautomeric organic semiconductors exhibiting intramolecular double proton transfer. Chemical Science, 12(3), 1135-1142. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 7-Nitroisochroman-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically detailed overview of the synthesis of 7-Nitroisochroman-1,3-dione, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps to offer a deeper understanding of the synthetic strategy, the rationale behind procedural choices, and the critical parameters for successful execution.

Introduction: The Significance of this compound

This compound, also known as 4-nitrohomophthalic anhydride, belongs to the isochroman class of compounds. The incorporation of a nitro group onto the aromatic ring significantly influences its electronic properties, making it an attractive scaffold for the development of novel therapeutic agents and functional materials. The electron-withdrawing nature of the nitro group can modulate the reactivity of the anhydride moiety and provide a handle for further chemical modifications. Understanding the synthesis of this core structure is paramount for its exploration in drug discovery and materials science.

Strategic Approach to Synthesis

The most logical and well-precedented synthetic route to this compound involves a two-step process commencing from homophthalic acid:

  • Electrophilic Aromatic Nitration: The aromatic ring of homophthalic acid is nitrated to introduce the nitro group at the desired position, yielding 4-nitrohomophthalic acid.

  • Dehydration (Cyclization): The resulting dicarboxylic acid is then cyclized via dehydration to form the target anhydride, this compound.

This strategy is predicated on well-established principles of organic chemistry, ensuring a reliable and reproducible synthesis.

Part 1: Electrophilic Aromatic Nitration of Homophthalic Acid

The introduction of a nitro group onto the homophthalic acid backbone is achieved through electrophilic aromatic substitution. The choice of nitrating agent and reaction conditions is critical to ensure regioselectivity and minimize side reactions. A common and effective method involves the use of a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

Causality Behind Experimental Choices:
  • Sulfuric Acid as a Catalyst: Concentrated sulfuric acid serves as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Temperature Control: The nitration of activated aromatic rings can be highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired byproducts.

Experimental Protocol: Synthesis of 4-Nitrohomophthalic Acid

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Homophthalic Acid180.1610.0 g0.0555
Conc. Sulfuric Acid (98%)98.0850 mL-
Conc. Nitric Acid (70%)63.015.0 mL~0.079
Ice-As needed-
Deionized Water18.02As needed-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 50 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 10.0 g (0.0555 mol) of homophthalic acid to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • In the dropping funnel, prepare the nitrating mixture by carefully adding 5.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the stirred solution of homophthalic acid over a period of 30-45 minutes, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • The white precipitate of 4-nitrohomophthalic acid is collected by vacuum filtration.

  • Wash the solid with copious amounts of cold deionized water until the washings are neutral to litmus paper.

  • Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Part 2: Dehydration of 4-Nitrohomophthalic Acid

The final step in the synthesis is the intramolecular cyclization of 4-nitrohomophthalic acid to form the corresponding anhydride. This is readily achieved by heating the dicarboxylic acid with a dehydrating agent, such as acetic anhydride.

Causality Behind Experimental Choices:
  • Acetic Anhydride as a Dehydrating Agent: Acetic anhydride reacts with the carboxylic acid groups to form a mixed anhydride intermediate. An intramolecular nucleophilic attack by the adjacent carboxylate then displaces acetic acid, leading to the formation of the stable cyclic anhydride.[1]

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the dehydration reaction to proceed at a reasonable rate.

Experimental Protocol: Synthesis of this compound

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Nitrohomophthalic Acid225.145.0 g0.0222
Acetic Anhydride102.0920 mL~0.218
Glacial Acetic Acid60.05For washing-

Procedure:

  • Place 5.0 g (0.0222 mol) of dry 4-nitrohomophthalic acid and 20 mL of acetic anhydride into a 100 mL round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain for 2 hours.

  • Allow the reaction mixture to cool to room temperature, during which the product may begin to crystallize.

  • Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crystalline product by vacuum filtration.

  • Wash the solid with a small amount of cold glacial acetic acid, followed by cold diethyl ether to remove residual acetic acid and anhydride.

  • Dry the this compound product in a vacuum desiccator over potassium hydroxide pellets.

Visualizing the Synthesis Pathway

Overall Reaction Scheme

Synthesis_Workflow Homophthalic_Acid Homophthalic Acid Step1 Nitration (HNO₃, H₂SO₄, 0-5 °C) Homophthalic_Acid->Step1 4_Nitrohomophthalic_Acid 4-Nitrohomophthalic Acid Step1->4_Nitrohomophthalic_Acid Step2 Dehydration (Acetic Anhydride, Reflux) 4_Nitrohomophthalic_Acid->Step2 7_Nitroisochroman This compound Step2->7_Nitroisochroman

Caption: A two-step synthesis of this compound.

Mechanism of Nitration

Nitration_Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Rearomatization HNO3 HONO₂ Protonated_HNO3 H₂O⁺-NO₂ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ Bisulfate HSO₄⁻ Nitronium NO₂⁺ Protonated_HNO3->Nitronium - H₂O Water H₂O Homophthalic_Acid Homophthalic Acid Sigma_Complex Sigma Complex (Resonance Stabilized) Homophthalic_Acid->Sigma_Complex + NO₂⁺ 4_Nitrohomophthalic_Acid 4-Nitrohomophthalic Acid Sigma_Complex->4_Nitrohomophthalic_Acid - H⁺

Caption: Mechanism of electrophilic aromatic nitration.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point is indicative of high purity.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks for the anhydride carbonyl groups (typically two bands around 1750-1850 cm⁻¹) and the nitro group (around 1530 and 1350 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the substitution pattern on the aromatic ring and the integrity of the isochroman framework.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

References

  • Organic Syntheses Procedure for Homophthalic Anhydride. [Link]

  • Patent describing the nitr
  • Mechanism of dehydration using acetic anhydride. [Link]

Sources

An In-depth Technical Guide to 7-Nitroisochroman-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 7-Nitroisochroman-1,3-dione, a nitro-substituted aromatic anhydride of interest in synthetic and medicinal chemistry. The guide details its nomenclature, chemical properties, synthesis, and potential applications, with a particular focus on its role as a versatile chemical intermediate. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering insights into the strategic utilization of this compound.

Introduction and Nomenclature

This compound is a heterocyclic compound featuring an isochroman core structure substituted with a nitro group. The isochroman-1,3-dione moiety is also known as homophthalic anhydride. Consequently, the compound is widely recognized by its synonymous name, 4-nitrohomophthalic anhydride .

IUPAC Name and Synonyms

The systematic naming and common synonyms for this compound are crucial for accurate identification and literature searching.

Identifier Name/Value
IUPAC Name This compound
Synonyms 4-Nitrohomophthalic anhydride, 7-nitro-1H-2-benzopyran-1,3(4H)-dione
CAS Number 36795-25-2[1]
Molecular Formula C₉H₅NO₅
Molecular Weight 207.14 g/mol

Synthesis and Mechanism

The primary route for the synthesis of this compound is the electrophilic nitration of homophthalic anhydride. This reaction leverages the electron-rich nature of the aromatic ring, which is susceptible to attack by a nitronium ion (NO₂⁺) generated from a mixture of nitric acid and a dehydrating agent, typically sulfuric acid.

Proposed Synthetic Protocol: Nitration of Homophthalic Anhydride

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, a reliable procedure can be extrapolated from established methods for the nitration of similar aromatic anhydrides, such as phthalic anhydride[2].

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Homophthalic_Anhydride Homophthalic Anhydride 7_Nitroisochroman_1_3_dione This compound Homophthalic_Anhydride->7_Nitroisochroman_1_3_dione Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->7_Nitroisochroman_1_3_dione

Figure 1: Synthesis of this compound.

Step-by-Step Methodology:

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, cautiously add concentrated sulfuric acid to concentrated nitric acid. The exothermic reaction requires slow addition and careful temperature control to maintain a temperature between 0-10 °C. The formation of the nitronium ion is critical for the subsequent electrophilic aromatic substitution.

  • Dissolution of Starting Material: In a separate reaction vessel, dissolve homophthalic anhydride in a suitable solvent, such as concentrated sulfuric acid, at a low temperature.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture to the solution of homophthalic anhydride while maintaining a low temperature (typically below 10 °C) to control the reaction rate and minimize the formation of byproducts. The reaction mixture is then stirred for a specified period until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product. The solid is then collected by vacuum filtration, washed with cold water to remove residual acid, and dried.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water or acetic acid, to yield the pure product.

Chemical Properties and Reactivity

The chemical reactivity of this compound is governed by the interplay of the anhydride functionality and the electron-withdrawing nitro group on the aromatic ring.

  • Anhydride Reactivity: The anhydride group is susceptible to nucleophilic attack. It readily reacts with water to hydrolyze back to the corresponding dicarboxylic acid (4-nitrohomophthalic acid). It also reacts with alcohols to form monoesters and with amines to form amides or imides. This reactivity makes it a valuable precursor for a variety of derivatives.

  • Aromatic Ring Reactivity: The nitro group is a strong deactivating group, making the aromatic ring less susceptible to further electrophilic substitution. Conversely, it activates the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic and methylene protons. The electron-withdrawing nitro group will cause a downfield shift of the aromatic protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the carbonyl carbons, the aromatic carbons, and the methylene carbon. The carbonyl carbons are expected to appear significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands typical of a cyclic anhydride and a nitro group.

  • C=O Stretching: Two distinct carbonyl stretching bands are expected in the region of 1850-1750 cm⁻¹, characteristic of an anhydride.

  • NO₂ Stretching: Asymmetric and symmetric stretching vibrations of the nitro group will appear around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

  • C-O-C Stretching: A band corresponding to the C-O-C stretching of the anhydride ring is expected in the 1300-1000 cm⁻¹ region.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (207.14 g/mol ). Fragmentation patterns would likely involve the loss of CO and CO₂ from the anhydride ring and the loss of NO₂.

Applications in Drug Development and Medicinal Chemistry

While specific applications of this compound in drug development are not extensively documented, its structural motifs are present in various biologically active molecules. Nitroaromatic compounds and cyclic anhydrides are known to exhibit a range of pharmacological activities, including antimicrobial and antitumor effects[4][5][6].

Potential Roles:

  • Intermediate for Bioactive Scaffolds: this compound can serve as a versatile starting material for the synthesis of more complex heterocyclic systems. The anhydride ring can be opened by various nucleophiles to introduce diverse functionalities, while the nitro group can be reduced to an amine, providing a handle for further derivatization.

  • Synthesis of Novel Heterocycles: The reactivity of the anhydride and the activated aromatic ring allows for its use in cycloaddition and condensation reactions to construct novel polycyclic and heterocyclic frameworks with potential therapeutic applications.

  • Antimicrobial and Antitumor Research: Given the known biological activities of related compounds, this compound and its derivatives are valuable candidates for screening in antimicrobial and anticancer assays.

Conclusion

This compound, also known as 4-nitrohomophthalic anhydride, is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its synthesis via the nitration of homophthalic anhydride is a feasible and scalable process. The compound's rich reactivity, stemming from both the anhydride functionality and the nitro-substituted aromatic ring, makes it a versatile intermediate for the construction of a wide array of complex molecules. Further exploration of its biological activities and its utility in the synthesis of novel therapeutic agents is a promising area for future research and development.

References

  • LookChem. (n.d.). This compound. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 230976, 4-Nitrophthalic acid anhydride. Retrieved from [Link]

  • Pandey, J., et al. (2010). 1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. BMC Cancer, 10, 693.
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  • U.S. National Library of Medicine. (n.d.). Biological activity of 4-hydroxyisophthalic acid derivatives. III. Variously substituted anilides with antimicrobial activity. PubMed. Retrieved from [Link]

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Sources

An In-depth Technical Guide to CAS Number 36795-25-2: Properties, Hazards, and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identity: Initial analysis revealed a discrepancy regarding the compound associated with CAS number 36795-25-2. The provided topic name, "3-Oxo-3-(2-oxo-2-(p-tolylamino)ethyl)cyclopent-1-en-1-olate," does not align with publicly available databases and supplier information for this CAS number. Instead, CAS 36795-25-2 is consistently identified as 7-Nitroisochromane-1,3-dione .

This guide will therefore focus exclusively on the properties and hazards of 7-Nitroisochromane-1,3-dione to ensure scientific accuracy and integrity. It is crucial for researchers to verify the identity of their materials using analytical methods.

Introduction: Unveiling 7-Nitroisochromane-1,3-dione

7-Nitroisochromane-1,3-dione is a nitro-substituted heterocyclic compound. Its structure, featuring a bicyclic isochromane core with a dione functionality and a nitroaromatic group, suggests a rich and complex chemical reactivity. While specific, in-depth research on this particular molecule is limited in publicly accessible literature, its structural motifs are well-represented in medicinal chemistry and materials science. The presence of the nitro group, a potent electron-withdrawing moiety, and the dione system, a versatile synthetic handle, makes it a compound of interest for further investigation.

This guide will synthesize available data and provide expert insights based on the well-established chemistry of related nitroaromatic and dione-containing compounds to offer a comprehensive overview for research and development professionals.

Physicochemical Properties

Detailed experimental data for 7-Nitroisochromane-1,3-dione is not extensively documented. The following table summarizes its fundamental properties based on supplier data and computational predictions.

PropertyValueSource
CAS Number 36795-25-2-
Molecular Formula C₉H₅NO₅[1][2]
Molecular Weight 207.14 g/mol [1][2]
Appearance Solid (predicted)-
Boiling Point (Predicted) 424.1 ± 45.0 °C at 760 mmHg[3]
Density (Predicted) 1.6 ± 0.1 g/cm³[3]
Flash Point (Predicted) 225.4 ± 30.7 °C[3]

Note: Predicted values are derived from computational models and should be confirmed through experimental analysis.

Hazard Analysis and Safety Profile

Nitroaromatic compounds are a class of chemicals known for their potential toxicity.[4][5] Their effects are often mediated by the metabolic reduction of the nitro group, which can lead to the formation of reactive intermediates, reactive oxygen species (ROS), and oxidative stress.[6][7] This can result in various toxic manifestations, including mutagenicity and carcinogenicity.[4][8]

The following diagram illustrates the logical flow of this hazard assessment.

Hazard_Assessment cluster_0 Structural Features of CAS 36795-25-2 cluster_1 Associated Chemical Classes cluster_2 Inferred Hazards Nitroaromatic_Moiety Nitroaromatic Moiety Nitroaromatics Nitroaromatic Compounds Nitroaromatic_Moiety->Nitroaromatics Dione_Moiety Dione Moiety Diones Dione Compounds Dione_Moiety->Diones Toxicity Potential Systemic Toxicity (Mutagenicity, Carcinogenicity) Nitroaromatics->Toxicity Metabolic activation, oxidative stress [1, 7] Reactivity Chemical Reactivity Hazards Nitroaromatics->Reactivity Irritation Skin & Eye Irritant Diones->Irritation General reactivity [8] Diones->Reactivity

Caption: Inferred hazard profile based on structural moieties.

Table of Potential Hazards:

Hazard CategoryDescriptionPrecautionary Class
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin. Nitroaromatic compounds can interfere with oxygen transport in the blood (methemoglobinemia).[9]Assume Category 3 or 4 toxicity. Avoid ingestion, inhalation of dust, and skin contact.
Skin/Eye Irritation Dione compounds and nitroaromatics can be irritating to the skin and eyes.[8][10] Prolonged contact may cause dermatitis.May cause skin irritation and serious eye damage.
Chronic Toxicity Many nitroaromatic compounds are considered mutagenic and potentially carcinogenic.[4][5] Chronic exposure may lead to organ damage.Suspected of causing genetic defects and cancer. Avoid repeated exposure.
Environmental Hazard Nitroaromatic compounds can be toxic to aquatic life.[11] Proper disposal is essential.Harmful to aquatic life with long-lasting effects.
Reactivity As a nitro-containing compound, it may be thermally sensitive and could decompose exothermically. It should be kept away from strong bases, acids, and reducing agents.Handle with care, avoiding high temperatures and incompatible materials.
Safe Handling and Experimental Protocols

Given the inferred hazard profile, strict adherence to safety protocols is mandatory when handling 7-Nitroisochromane-1,3-dione.

4.1 Personal Protective Equipment (PPE) Workflow

The following workflow outlines the minimum PPE requirements for handling this compound.

PPE_Workflow start Start Handling engineering_controls Work in a certified chemical fume hood start->engineering_controls gloves Wear nitrile gloves (inspect before use) engineering_controls->gloves eye_protection Use chemical safety goggles and a face shield gloves->eye_protection lab_coat Wear a flame-retardant lab coat eye_protection->lab_coat disposal Dispose of waste in segregated, labeled containers lab_coat->disposal end End of Procedure disposal->end

Caption: Standard PPE workflow for handling nitroaromatic compounds.

4.2 General Handling and Storage Protocol

  • Procurement & Receipt: Upon receipt, visually inspect the container for any damage. Log the material into the chemical inventory.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials (e.g., strong oxidizing and reducing agents).[10][12] The container should be tightly sealed.

  • Weighing and Dispensing: Conduct all manipulations of the solid material within a chemical fume hood to prevent inhalation of dust. Use anti-static tools and equipment.

  • Spill Management: In case of a spill, evacuate the area. Do not create dust. Carefully sweep up the solid material using an absorbent, non-combustible material and place it into a sealed container for hazardous waste disposal.

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations. Do not discharge to the sewer.

Potential Research Applications and Synthetic Utility

The true value of 7-Nitroisochromane-1,3-dione likely lies in its role as a versatile synthetic intermediate. The dione and nitroaromatic functionalities provide reactive sites for a wide range of chemical transformations.

  • Medicinal Chemistry: Nitro-heterocyclic compounds are a cornerstone of drug discovery, with applications as antibacterial, antiprotozoal, and anticancer agents.[6][13] The mechanism often involves the in-situ reduction of the nitro group to generate cytotoxic radicals within target cells.[6][7] Similarly, dione scaffolds are prevalent in bioactive molecules and are used to synthesize compounds with anti-proliferative and kinase inhibitory activities.[14] Therefore, 7-Nitroisochromane-1,3-dione could serve as a starting material for novel therapeutics.

  • Materials Science: The indane-1,3-dione scaffold, structurally related to isochromane-1,3-dione, is used in the development of organic electronics, photopolymers, and sensors due to its electron-accepting properties.[15] The addition of a nitro group would further enhance these electron-accepting capabilities, making this compound a candidate for investigation in novel organic materials.

Synthetic and Analytical Considerations

6.1 Synthesis: While a specific protocol for 7-Nitroisochromane-1,3-dione is not detailed in the reviewed literature, its synthesis would likely involve the nitration of the parent isochromane-1,3-dione or a related precursor. The synthesis of the core isochromane or indane dione ring system can be achieved through various methods, such as the cyclization of phthalic anhydride derivatives.[15]

6.2 Analytical Characterization: A comprehensive characterization of 7-Nitroisochromane-1,3-dione is essential to confirm its identity and purity. A multi-technique approach is recommended.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the molecular structure, confirming the connectivity of the atoms in the aromatic and aliphatic parts of the molecule.

  • Infrared (IR) Spectroscopy: This technique would be used to identify key functional groups. Expected characteristic peaks would include those for the carbonyl groups (C=O) of the dione and the asymmetric and symmetric stretches of the nitro group (NO₂).[16]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate molecular weight. Fragmentation patterns could offer further structural insights.[17]

  • Chromatography (HPLC/GC): High-performance liquid chromatography or gas chromatography would be employed to assess the purity of the compound.[17]

Conclusion and Future Outlook

7-Nitroisochromane-1,3-dione (CAS 36795-25-2) is a compound with significant potential, primarily as a building block in synthetic chemistry. While specific data on its properties and biological activity are sparse, its structural components—a nitroaromatic ring and a dione system—are well-known pharmacophores and functional motifs. The inferred hazard profile necessitates careful handling and adherence to stringent safety protocols.

Future research should focus on the experimental determination of its physicochemical properties, a thorough toxicological evaluation, and exploration of its synthetic utility. Its potential as a precursor for novel therapeutics, particularly in the areas of oncology and infectious diseases, warrants further investigation. For any researcher intending to work with this compound, the first critical step must be an unambiguous analytical confirmation of its chemical identity.

References

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  • Li, J. T., et al. (2007). New Synthesis of 1,3-diaryl-4-nitro-1-butanones by Microwave-Promoted Michael Addition of Nitromethane to Chalcones without Solvent. Journal of Chemical Research, 2007(11), 660-661.
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  • Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667.
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4-nitrohomophthalic anhydride characterization data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Characterization of 4-Nitrohomophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential characterization data for 4-nitrohomophthalic anhydride, a key intermediate in the synthesis of various pharmacological agents, polymers, and fluorescent dyes.[1] As a Senior Application Scientist, my objective is to present this information not merely as a list of data points, but as a cohesive guide that explains the causality behind experimental choices and provides actionable protocols.

Core Molecular Profile

4-Nitrohomophthalic anhydride (CAS No: 5466-84-2) is a derivative of homophthalic anhydride featuring a nitro group on the aromatic ring.[2] This substitution significantly influences its chemical reactivity and physical properties, making a thorough characterization essential for its effective use in research and development.

Synthesis of 4-Nitrohomophthalic Anhydride

The most common and efficient laboratory synthesis involves the dehydration of 4-nitrophthalic acid. Acetic anhydride is the reagent of choice for this transformation due to its effectiveness and the relative ease of removing the acetic acid byproduct.

Protocol: Dehydration of 4-Nitrophthalic Acid[4][5]
  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 4-nitrophthalic acid (1 equivalent) with acetic anhydride (approx. 2.5 equivalents by mass).

  • Heating: Heat the mixture to reflux and maintain for 6 hours. The refluxing ensures the reaction goes to completion. Acetic anhydride serves as both the dehydrating agent and the solvent.

  • Workup - Part 1 (Byproduct Removal): After reflux, allow the mixture to cool slightly. Remove the acetic acid byproduct by distillation at atmospheric pressure.

  • Workup - Part 2 (Reagent Removal): Remove the excess acetic anhydride by distillation under reduced pressure (e.g., 15 mm Hg), ensuring the flask temperature does not exceed 120°C to prevent product degradation. This step leaves the crude 4-nitrohomophthalic anhydride.

  • Purification: Recrystallize the crude product from a suitable solvent such as chloroform. This step is critical for removing any remaining impurities and yields the purified product. A reported yield for this method is approximately 93%.[3][4]

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product A 4-Nitrophthalic Acid C Reflux for 6 hours A->C B Acetic Anhydride B->C D Atmospheric Distillation (Remove Acetic Acid) C->D E Vacuum Distillation (Remove Acetic Anhydride) D->E F Recrystallization (from Chloroform) E->F G Purified 4-Nitrohomophthalic Anhydride F->G

Caption: Workflow for the synthesis of 4-nitrohomophthalic anhydride.

Physical and Chemical Properties

A summary of the key physical and chemical identifiers for 4-nitrohomophthalic anhydride is provided below. It is important to note the variability in reported melting points, which often depends on the purity of the sample. The presence of isomers, such as 3-nitrophthalic anhydride, is a common impurity that can depress the melting point.

PropertyValueSource(s)
CAS Number 5466-84-2[5]
Molecular Formula C₈H₃NO₅[5]
Molecular Weight 193.11 g/mol [5][6]
Appearance Off-white to very pale yellow powder/solid[5][7]
Melting Point 116-120 °C[1][8][9]
Solubility Soluble in hot alcohol, hot acetic acid, and acetone; Insoluble in water.[1][7]
Reactivity Reacts exothermically with water, alcohols, amines, and bases. Moisture sensitive.[5][9][10]

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of the molecular structure. The following sections detail the expected data from NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for confirming the arrangement of protons and carbons in the molecule.

The aromatic region of the ¹H NMR spectrum is diagnostic for 4-nitrohomophthalic anhydride. The molecule possesses three aromatic protons, and their chemical shifts and coupling patterns are dictated by the electron-withdrawing effects of the anhydride and nitro groups.

  • Expected Signals: Three distinct signals in the aromatic region (typically δ 7.5-9.0 ppm).

  • Splitting Patterns: Due to ortho- and meta-coupling, a doublet, a doublet of doublets, and another doublet are expected.

Proton PositionExpected Chemical Shift (ppm)Expected Multiplicity
H-3~8.6-8.8d (doublet)
H-5~8.4-8.6dd (doublet of doublets)
H-6~7.9-8.1d (doublet)

Note: Specific chemical shifts can vary based on the solvent used for analysis.

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble, such as acetone-d₆ or DMSO-d₆.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of 4-nitrohomophthalic anhydride.

  • Dissolution: Dissolve the sample in ~0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Analysis: Acquire the spectrum on a suitable NMR spectrometer (e.g., 300 MHz or higher).

G A H-6 B H-5 C H-3 mol

Caption: Structure of 4-nitrohomophthalic anhydride with key protons labeled.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum of an acid anhydride is highly characteristic.[11]

The presence of two carbonyl stretching bands is a hallmark feature of a cyclic anhydride. This arises from the symmetric and asymmetric stretching modes of the C=O bonds.[11] The nitro group also gives rise to two strong, characteristic absorption bands.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
Anhydride C=OAsymmetric Stretch~1850 - 1870Strong
Anhydride C=OSymmetric Stretch~1775 - 1800Strong
Aromatic NO₂Asymmetric Stretch~1520 - 1560Strong
Aromatic NO₂Symmetric Stretch~1340 - 1360Strong
Anhydride C-O-CStretch~1220 - 1240Strong
Aromatic C=CStretch~1600 and ~1475Medium
  • Sample Preparation: Grind a small amount (~1-2 mg) of 4-nitrohomophthalic anhydride with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • Pellet Formation: Transfer the ground powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Molecular Ion (M⁺): The expected exact mass is 193.0011 g/mol .[2] A prominent peak at m/z = 193 should be observed, corresponding to the molecular ion.

  • Fragmentation: The molecule is expected to fragment in a predictable manner under electron impact (EI) or other ionization methods. Key expected fragmentation pathways include the loss of neutral molecules:

    • Loss of CO₂: [M - 44]⁺

    • Loss of CO: [M - 28]⁺

    • Loss of NO₂: [M - 46]⁺

Crystallographic Analysis

For 4-nitrohomophthalic anhydride, we can hypothesize that the crystal lattice would be stabilized by:

  • π-π Stacking: Interactions between the electron-deficient aromatic rings.

  • Dipole-Dipole Interactions: Arising from the polar nitro and anhydride groups.

  • C-H···O Interactions: Weak hydrogen bonds involving the aromatic protons and the oxygen atoms of the anhydride or nitro groups.

Obtaining single crystals suitable for X-ray diffraction would provide definitive proof of the molecular structure and invaluable insight into the intermolecular forces that govern its bulk properties.

Safety and Handling

4-nitrohomophthalic anhydride is a reactive chemical that requires careful handling.

  • Moisture Sensitivity: It is sensitive to moisture and will react with water, hydrolyzing back to the dicarboxylic acid.[5][10] Store in a tightly sealed container under an inert atmosphere.[8]

  • Reactivity: It is incompatible with strong oxidizing agents, alcohols, amines, and bases.[9][10]

  • Health Hazards: May cause irritation to the skin, eyes, and respiratory system.[10] Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 230976, 4-Nitrophthalic acid anhydride". PubChem. [Link]

  • PrepChem.com. "Synthesis of 4-nitrophthalic anhydride". PrepChem.com. [Link]

  • Google Patents. "WO2004072012A1 - Preparation of substituted phthalic anhydride, especially 4-chlorophtalic anhydride".
  • Organic Syntheses. "homophthalic acid and anhydride". Organic Syntheses Procedure. [Link]

  • LibreTexts Chemistry. "Table of Characteristic IR Absorptions". LibreTexts Chemistry. [Link]

  • SpectraBase. "Phthalic anhydride, 3-nitro- - Optional[ATR-IR] - Spectrum". SpectraBase. [Link]

  • Spectroscopy Online. "The C=O Bond, Part IV: Acid Anhydrides". Spectroscopy Online. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12801, Homophthalic anhydride". PubChem. [Link]

  • National Institutes of Health. "Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study". PMC. [Link]

  • ResearchGate. "(PDF) Crystal structure of 4-nitrophenyl 6-O-ethyl-β-d-galactopyranoside monohydrate". ResearchGate. [Link]

  • MDPI. "Comparative Structural Study of Three Tetrahalophthalic Anhydrides: Recognition of X···O(anhydride) Halogen Bond and πh···O(anhydride) Interaction". MDPI. [Link]

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An In-depth Technical Guide to the Exploratory Reactions of 7-Nitroisochroman-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

7-Nitroisochroman-1,3-dione, also known as 4-nitrohomophthalic anhydride, is a versatile bicyclic scaffold featuring a reactive cyclic anhydride and a nitro-activated aromatic ring. This guide provides a comprehensive technical overview of its core reactivity and explores potential synthetic transformations. By leveraging established principles of organic chemistry and drawing parallels with analogous structures, we delineate key reaction pathways at the anhydride moiety, the nitro group, and the aromatic core. This document serves as a foundational resource for researchers in medicinal chemistry and synthetic organic chemistry, offering insights into the strategic utilization of this compound as a building block for novel, high-value molecules, particularly in the pursuit of new therapeutic agents.[1] Detailed experimental protocols for foundational reactions are provided to facilitate practical application and further discovery.

Introduction and Physicochemical Profile

This compound is a substituted cyclic anhydride with significant potential as an intermediate in the synthesis of complex organic molecules.[1] Its structure is characterized by an isochroman framework fused to a dione, with a nitro group at the 7-position of the aromatic ring. This nitro group is a powerful electron-withdrawing group, which profoundly influences the molecule's reactivity.[2]

The presence of both a reactive anhydride and an electrophilic aromatic ring makes this compound a valuable starting material for creating diverse molecular architectures. It is particularly noted for its application as a building block in medicinal chemistry for developing derivatives with potential neurological effects, such as anxiolytic or anticonvulsant properties.[1]

Physicochemical Data

A summary of the key chemical and physical properties for this compound is presented below.

PropertyValueSource
Molecular Formula C₉H₅NO₅[3]
Molecular Weight 207.14 g/mol [3]
Synonyms 4-nitrohomophthalic anhydride; 7-nitro-1H-2-benzopyran-1,3(4H)-dione[3]
CAS Number 36795-25-2[3]
XLogP3 1.1[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 5[3]
Complexity 321[3]

Core Reactivity Principles: A Dichotomy of Function

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional domains: the cyclic anhydride and the nitroaromatic ring.

  • The Cyclic Anhydride Moiety: As a derivative of homophthalic anhydride, this part of the molecule is susceptible to nucleophilic attack. This leads to a ring-opening reaction, providing a straightforward method for introducing a variety of side chains and functional groups. The reaction creates a carboxylic acid and a derivative (e.g., an amide or ester) on adjacent positions of the aromatic ring, a pattern useful for creating constrained molecules.

  • The Nitroaromatic Ring: The nitro group is one of the strongest electron-withdrawing groups in organic chemistry.[2][4] Its presence deactivates the aromatic ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group. Furthermore, the nitro group itself is a versatile functional handle that can be readily reduced to an amine, fundamentally altering the electronic properties of the ring from electron-deficient to electron-rich and opening up a vast new set of potential reactions.[5]

Diagram: Core Reactivity Centers

Caption: Key reactive sites of this compound.

Exploratory Synthetic Transformations

This section details potential reaction pathways, providing both mechanistic rationale and actionable experimental protocols for core transformations.

Reaction at the Anhydride Moiety: Nucleophilic Ring-Opening

The most direct transformation of this compound involves the ring-opening of the cyclic anhydride by a nucleophile. This reaction is typically high-yielding and proceeds under mild conditions. Amines, alcohols, and water can serve as effective nucleophiles, leading to the formation of amides, esters, and di-acids, respectively.

This pathway is foundational for introducing diversity. For instance, reacting the anhydride with a library of primary or secondary amines generates a corresponding library of 2-(carboxymethyl)-5-nitrobenzamides, which can be further modified.

G General Workflow for Nucleophilic Ring-Opening cluster_0 Reaction Setup cluster_1 Work-up & Isolation A Dissolve this compound in aprotic solvent (e.g., THF, DCM) B Add nucleophile (e.g., R-NH2) (1.0 - 1.2 equivalents) A->B C Stir at room temperature B->C D Monitor reaction by TLC C->D E Acidify with aq. HCl D->E F Extract with organic solvent E->F G Dry, concentrate, and purify (crystallization or chromatography) F->G

Caption: Step-by-step workflow for anhydride ring-opening reactions.

This protocol details the reaction with a representative primary amine, benzylamine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂), dissolve this compound in anhydrous THF.

  • Add benzylamine dropwise to the stirred solution at room temperature.

  • Allow the reaction to stir for 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the title compound as a solid.

Reactions Involving the Nitro Group: Reduction to 7-Amino Derivative

The conversion of the nitro group to a primary amine is a pivotal transformation. It changes the electronic nature of the aromatic ring, turning a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one.[5] This opens up possibilities for electrophilic aromatic substitution and provides a nucleophilic handle for further derivatization (e.g., acylation, sulfonylation).

Common methods for this reduction include catalytic hydrogenation (e.g., H₂/Pd-C) or the use of metals in acidic media (e.g., SnCl₂/HCl, Fe/HCl).[5] Catalytic hydrogenation is often preferred for its clean reaction profile and mild conditions.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol or Ethyl Acetate

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite®

Procedure:

  • To a solution of this compound in methanol, carefully add 10% Pd/C under an inert atmosphere.

  • Securely attach a hydrogen-filled balloon to the flask (or place the flask in a Parr apparatus).

  • Evacuate the flask and backfill with H₂ gas (repeat 3 times).

  • Stir the mixture vigorously under a positive pressure of H₂ at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 7-Aminoisochroman-1,3-dione, which can be used directly or purified further.

Diagram: Key Synthetic Transformations

Transformations cluster_anhydride Anhydride Reactions cluster_nitro Nitro Group Reactions cluster_snar Aromatic Ring Reactions Start 7-Nitroisochroman- 1,3-dione Product_Amide 2-(Carboxymethyl)- 5-nitrobenzamide Derivative Start->Product_Amide R-NH2 Product_Ester 2-(Carboxymethyl)- 5-nitrobenzoic Acid Ester Start->Product_Ester R-OH, H+ Product_Amine 7-Aminoisochroman- 1,3-dione Start->Product_Amine H2, Pd/C Product_SNAr Substituted Nitroisochroman (e.g., 6-alkoxy-) Start->Product_SNAr Nu- (e.g., RO-) (Hypothetical)

Caption: Major exploratory reaction pathways for this compound.

Reactions on the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)

The potent electron-withdrawing nature of the nitro group, combined with the anhydride functionality, strongly activates the aromatic ring towards nucleophilic attack. The positions ortho and para to the nitro group (C-6 and C-8) are the most likely sites for SNAr. While there is no leaving group at C-8, a suitable leaving group (like a halogen) could be installed if starting from a different precursor. However, SNAr reactions can sometimes proceed with the displacement of H⁻, especially with potent nucleophiles and an oxidant, though this is less common. A more plausible scenario involves a precursor like 6-halo-7-nitroisochroman-1,3-dione. For the parent compound, this pathway remains speculative but is an important theoretical consideration for designing derivatives.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound is realized in the molecules it can generate. The transformations described above provide access to a rich variety of scaffolds for drug development.

  • Access to Benzodiazepine Analogs: The 7-amino derivative, after ring-opening, produces an ortho-amino-substituted phenylacetic acid derivative. This is a classic precursor for the synthesis of various heterocyclic systems, including benzodiazepine-like structures, which are well-known for their CNS activity.

  • Scaffolds for Targeted Covalent Inhibitors: The electrophilic nature of the anhydride can be tuned. The products of ring-opening still contain a carboxylic acid, which can be activated to form other reactive species, potentially for use in targeted covalent inhibitors.

  • Building Blocks for Bioactive Molecules: As noted, this compound serves as an intermediate in synthesizing molecules with potential anxiolytic and anticonvulsant effects.[1] The ability to easily generate libraries of amide derivatives (Protocol 1) followed by reduction of the nitro group (Protocol 2) allows for rapid exploration of structure-activity relationships (SAR).

Conclusion

This compound is a highly functionalized and synthetically versatile building block. Its dual reactivity—centered on the cyclic anhydride and the nitroaromatic system—provides orthogonal chemical handles for constructing complex molecular architectures. The exploratory reactions outlined in this guide, from nucleophilic ring-opening to nitro group reduction, offer reliable and strategic pathways to generate diverse libraries of compounds. These derivatives are of significant interest to the medicinal chemistry community, providing a robust platform for the discovery of novel therapeutics. The protocols and mechanistic insights presented herein should empower researchers to fully exploit the synthetic potential of this valuable intermediate.

References

  • Vertex AI Search Result. (n.d.). 7-Nitroisochroman-1-one.[1]

  • LookChem. (n.d.). This compound. Retrieved from [3]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [5]

  • Krygowski, T. M., et al. (2020). Substituent effects of nitro group in cyclic compounds. ResearchGate. Retrieved from [2]

  • Semantic Scholar. (n.d.). Substituent effects of nitro group in cyclic compounds. Retrieved from [4]

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The Synthetic Versatility of 7-Nitroisochroman-1,3-dione: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

7-Nitroisochroman-1,3-dione, a functionalized homophthalic anhydride derivative, stands as a promising yet underutilized building block in modern organic synthesis. Its unique bifunctional nature, featuring a reactive cyclic anhydride and a versatile nitro group, offers a strategic entry point to a diverse array of complex heterocyclic structures. This technical guide provides an in-depth exploration of the potential applications of this compound, with a focus on its role in the synthesis of novel nitrogen-containing polycyclic compounds of interest to medicinal chemistry and materials science. We will delve into the core reactivity of this scaffold, detailing strategic transformations of the nitro group and subsequent manipulations of the anhydride moiety. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

Introduction: Unveiling a Bifunctional Synthetic Hub

The isochroman framework is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals, exhibiting a wide range of therapeutic properties including antitumor, antimicrobial, and antihypertensive activities.[1][2] The dione functionality at the 1 and 3 positions, characteristic of a homophthalic anhydride, imparts a high degree of reactivity towards nucleophiles, making it a valuable synthon for the construction of fused ring systems.[3][4]

The introduction of a nitro group at the 7-position of the isochroman-1,3-dione core significantly expands its synthetic utility. The nitro group is not merely a passive substituent; it is a versatile functional handle that can be readily transformed into an amino group, which can then participate in a variety of subsequent chemical transformations.[5][6] This strategic placement of a latent nucleophilic center (the amine precursor) in proximity to an electrophilic core (the anhydride) opens up possibilities for elegant intramolecular cyclization reactions, leading to the rapid assembly of complex polycyclic architectures.

This guide will illuminate the synthetic potential of this compound by dissecting its reactivity into two key areas:

  • Transformations of the Nitro Group: Focusing on its selective reduction to 7-amino-isochroman-1,3-dione.

  • Reactions of the Isochroman-1,3-dione Scaffold: Highlighting both intermolecular and intramolecular reactions to construct novel heterocyclic systems.

Synthesis of this compound

While the direct synthesis of this compound is not extensively documented, a plausible synthetic route can be extrapolated from the established synthesis of substituted homophthalic anhydrides. A common method involves the dehydration of the corresponding dicarboxylic acid.[7][8] Therefore, the synthesis would likely commence with the nitration of a suitable precursor, followed by transformations to generate the homophthalic acid, and finally, cyclization to the anhydride.

A proposed synthetic pathway is outlined below:

Synthesis Start Precursor (e.g., substituted toluene) Nitrated Nitration Start->Nitrated HNO3/H2SO4 Homophthalic_Acid Oxidation & Functional Group Manipulation Nitrated->Homophthalic_Acid e.g., KMnO4 Target This compound Homophthalic_Acid->Target Dehydration (e.g., Ac2O, heat)

Caption: Proposed synthetic route to this compound.

Core Application: A Platform for Heterocyclic Synthesis

The true synthetic power of this compound is realized through a two-stage strategy: reduction of the nitro group followed by reaction of the resulting amine.

Stage 1: Selective Reduction of the Nitro Group

The selective reduction of an aromatic nitro group in the presence of other functionalities is a well-established transformation in organic synthesis.[5][9] For this compound, it is crucial to choose a reduction method that does not affect the anhydride moiety. Catalytic hydrogenation is a prime candidate for this transformation.

Key Considerations for Selective Reduction:

  • Catalyst Choice: Palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of aromatic nitro groups.[9]

  • Reaction Conditions: The reaction is typically carried out under a hydrogen atmosphere at moderate pressure and room temperature.

  • Solvent: Ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are suitable for this reaction, as they are inert to the reaction conditions and can dissolve the starting material.[10]

A representative workflow for the reduction is depicted below:

Reduction_Workflow Start Dissolve this compound in an inert solvent (e.g., Ether) Add_Catalyst Add Pd/C catalyst Start->Add_Catalyst Hydrogenation Hydrogenate in a Parr apparatus (H2, 39 psi, RT) Add_Catalyst->Hydrogenation Filtration Filter to remove catalyst Hydrogenation->Filtration Evaporation Remove solvent under vacuum at low temperature Filtration->Evaporation Product 7-Aminoisochroman-1,3-dione Evaporation->Product

Caption: Workflow for the selective reduction of this compound.

Experimental Protocol: Synthesis of 7-Aminoisochroman-1,3-dione

  • Preparation: In a suitable reaction vessel, dissolve 1.0 equivalent of this compound in dry diethyl ether (or THF) to a concentration of approximately 0.1 M.

  • Catalyst Addition: Carefully add 5-10 mol% of 5% palladium on charcoal (Pd/C) to the solution.

  • Hydrogenation: Transfer the mixture to a Parr hydrogenation apparatus. Seal the apparatus and purge with hydrogen gas. Pressurize the vessel to 30-40 psi with hydrogen and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the apparatus with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure at a low temperature (0 to -5 °C) to afford 7-aminoisochroman-1,3-dione as a solid.[10] Due to the potential for polymerization of the product at elevated temperatures, it is advisable to use the crude product directly in the next step.

Stage 2: Harnessing the Power of 7-Aminoisochroman-1,3-dione

The resulting 7-aminoisochroman-1,3-dione is a versatile intermediate with a nucleophilic amino group and an electrophilic anhydride. This sets the stage for a variety of synthetic transformations.

The proximate amino and anhydride functionalities can undergo intramolecular cyclization to form fused heterocyclic systems. This can be achieved by first hydrolyzing the anhydride to the corresponding dicarboxylic acid, followed by a cyclodehydration reaction.

Intramolecular_Cyclization Start 7-Aminoisochroman-1,3-dione Hydrolysis Hydrolysis (e.g., H2O, heat) Start->Hydrolysis Amino_Acid Amino-substituted Homophthalic Acid Hydrolysis->Amino_Acid Cyclization Cyclodehydration (e.g., heat, acid catalyst) Amino_Acid->Cyclization Product Fused Tricyclic Lactam Cyclization->Product

Caption: Pathway for intramolecular cyclization to form a fused lactam.

This strategy provides a streamlined approach to novel tricyclic lactams, which are scaffolds of significant interest in medicinal chemistry.

The anhydride moiety of 7-aminoisochroman-1,3-dione can readily react with a variety of external nucleophiles in nucleophilic acyl substitution reactions.[11][12] The amino group can be protected if necessary, or it can be utilized in subsequent steps.

Reaction with Alcohols:

Reaction with alcohols in the presence of a base leads to the formation of monoesters, with the regioselectivity of the ring-opening being a key consideration.

NucleophileProductReaction Conditions
MethanolMethyl 2-(carboxymethyl)-4-aminobenzoatePyridine, room temperature
EthanolEthyl 2-(carboxymethyl)-4-aminobenzoatePyridine, room temperature

Reaction with Amines:

Reaction with primary or secondary amines yields the corresponding amides. This is a powerful method for introducing further diversity into the molecular structure.

NucleophileProductReaction Conditions
Ammonia2-(Carboxymethyl)-4-aminobenzamideAqueous ammonia
Aniline2-(Carboxymethyl)-4-amino-N-phenylbenzamideTriethylamine, DCM, 0 °C to rt

Homophthalic anhydrides are excellent substrates for the Castagnoli-Cushman reaction, a powerful multicomponent reaction that provides access to tetrahydroisoquinolones.[13] In this reaction, the anhydride condenses with an imine (which can be formed in situ from an aldehyde and an amine) to generate the tetrahydroisoquinolone core. The use of this compound in this reaction would directly lead to nitro-substituted tetrahydroisoquinolones, which can then be further functionalized via reduction of the nitro group.

CCR Anhydride This compound Reaction Castagnoli-Cushman Reaction (e.g., Acetonitrile, reflux) Anhydride->Reaction Imine Imine (R1-CH=N-R2) Imine->Reaction Product Nitro-substituted Tetrahydroisoquinolone Reaction->Product

Caption: The Castagnoli-Cushman reaction with this compound.

This approach offers a highly efficient route to complex, medicinally relevant scaffolds with multiple points of diversification.

Conclusion and Future Outlook

This compound is a versatile and powerful building block that holds significant promise for the synthesis of novel heterocyclic compounds. The strategic interplay between the reactive anhydride moiety and the transformable nitro group provides a rich platform for the construction of complex molecular architectures. The applications outlined in this guide, from intramolecular cyclizations to multicomponent reactions, merely scratch the surface of the synthetic possibilities. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the exploration of underutilized synthons like this compound will undoubtedly lead to the discovery of new and valuable molecules.

References

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Literature review of isochroman-1,3-dione derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Isochroman-1,3-dione Derivatives: Synthesis, Reactivity, and Therapeutic Potential as Serine Protease Inhibitors

Authored by Gemini, Senior Application Scientist

Abstract

The isochroman-1,3-dione scaffold, also known as homophthalic anhydride, represents a class of highly reactive heterocyclic compounds that have garnered significant interest in medicinal chemistry. Their intrinsic reactivity makes them not only versatile synthons for a variety of more complex heterocyclic systems but also potent mechanism-based inhibitors of key enzymes. This technical guide provides an in-depth review for researchers, scientists, and drug development professionals on the synthesis, chemical properties, and biological applications of isochroman-1,3-dione derivatives, with a primary focus on their role as inhibitors of serine proteases like human neutrophil elastase (HNE). We will explore the causality behind synthetic strategies, the mechanism of enzyme inactivation, and the structure-activity relationships that govern their potency.

Introduction: The Isochroman-1,3-dione Core

The isochroman-1,3-dione scaffold is a bicyclic structure containing a benzene ring fused to a dihydropyran-1,3-dione ring. It is the cyclic anhydride of homophthalic acid (2-carboxy-phenylacetic acid). This "privileged scaffold" is a cornerstone in synthetic chemistry due to the electrophilic nature of its anhydride carbonyl groups, which are susceptible to nucleophilic attack. This reactivity allows for facile ring-opening and derivatization, providing access to a wide array of compounds, including tetrahydroisoquinolones and isocoumarins.[1]

From a medicinal chemistry perspective, the strained lactone ring of isochroman-1,3-dione makes it an effective "warhead" for mechanism-based enzyme inhibition. These molecules act as acylating agents that can form stable, covalent bonds with nucleophilic residues in an enzyme's active site, leading to irreversible inactivation. This property has been particularly exploited in the development of inhibitors for serine proteases, a class of enzymes implicated in numerous pathologies, including inflammation, coagulation disorders, and cancer.[2]

Synthesis of the Isochroman-1,3-dione Scaffold

The primary and most direct route to the isochroman-1,3-dione core is the cyclodehydration of the corresponding homophthalic acid precursor. The choice of dehydrating agent is critical to drive the reaction to completion by removing the water molecule formed during intramolecular cyclization.

General Synthetic Workflow

The overall process involves the conversion of a dicarboxylic acid into its cyclic anhydride. This is a robust and well-documented transformation in organic synthesis.

G cluster_0 Synthesis of Isochroman-1,3-dione start Substituted Homophthalic Acid reagent Dehydrating Agent (e.g., Acetic Anhydride) start->reagent Reflux product Substituted Isochroman-1,3-dione reagent->product Cyclodehydration byproduct H₂O + Acid product->byproduct Byproducts

Caption: General workflow for the synthesis of isochroman-1,3-dione.

Detailed Experimental Protocol: Synthesis of Isochroman-1,3-dione

This protocol describes the synthesis of the parent, unsubstituted isochroman-1,3-dione from homophthalic acid. This method is widely cited for its efficiency and simplicity.[3][4]

Materials:

  • Homophthalic acid

  • Acetic anhydride

  • Toluene (optional, as solvent)

  • Ice bath

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine homophthalic acid (1 equivalent) with an excess of acetic anhydride (3-5 equivalents). The use of excess acetic anhydride serves as both the dehydrating agent and the solvent.

  • Heating: Heat the mixture to reflux (approximately 140°C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the complete dissolution of the solid homophthalic acid. Causality Insight: Refluxing provides the necessary activation energy for the intramolecular nucleophilic attack of one carboxyl group onto the other (activated by the anhydride), leading to cyclization.

  • Removal of Volatiles: After the reaction is complete, allow the mixture to cool slightly. Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator.

  • Crystallization and Isolation: The resulting crude solid or oil is cooled in an ice bath. If an oil is obtained, scratching the flask with a glass rod can induce crystallization. Toluene can be added to aid in the precipitation of the product. Self-Validation: The formation of a crystalline solid is the first indicator of successful synthesis.

  • Purification: Collect the crystalline product by vacuum filtration and wash with cold, dry diethyl ether or petroleum ether to remove any residual acetic acid.

  • Drying and Characterization: Dry the purified product under vacuum. The final product, isochroman-1,3-dione (homophthalic anhydride), should be a slightly yellow to beige powder.[5] Confirm the structure and purity using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis).

Synthesis of Substituted Derivatives

To explore structure-activity relationships, substituted derivatives are essential. 4-Aryl-substituted homophthalic acids can be synthesized from corresponding indanones, which are then cyclized to the desired anhydrides using the protocol above.[1] This approach allows for the introduction of diverse chemical functionalities on the aromatic ring, enabling the fine-tuning of the molecule's steric and electronic properties.

Chemical Properties and Reactivity

The chemical utility of isochroman-1,3-diones stems from the reactivity of the anhydride ring. The two carbonyl carbons are highly electrophilic and readily react with a wide range of nucleophiles.[6][7][8]

  • Reaction with Amines: Primary and secondary amines attack one of the carbonyl groups, leading to ring-opening and the formation of an amide and a carboxylic acid. This is a key step in the synthesis of various nitrogen-containing heterocycles, such as tetrahydroisoquinolones.[9]

  • Reaction with Alcohols: Alcohols react similarly to form an ester and a carboxylic acid (a "half-ester"). This reaction is often catalyzed by acid.[10]

  • Hydrolysis: In the presence of water, the anhydride ring will hydrolyze back to the parent homophthalic acid. Therefore, these compounds are moisture-sensitive and should be handled under anhydrous conditions.

This inherent reactivity is precisely what makes them effective as mechanism-based inhibitors.

Biological Activity: Mechanism-Based Inhibition of Serine Proteases

A primary therapeutic application of isochroman-1,3-dione derivatives is the inhibition of serine proteases. These enzymes, characterized by a highly conserved catalytic triad (Serine, Histidine, Aspartate) in their active site, play pivotal roles in physiology and disease. Human Neutrophil Elastase (HNE), in particular, is a key driver of tissue damage in chronic inflammatory diseases like Chronic Obstructive Pulmonary Disease (COPD) and Acute Respiratory Distress Syndrome (ARDS), making it a high-value drug target.

The Acylation Mechanism

Isochroman-1,3-diones function as irreversible, mechanism-based inhibitors. The inhibition process leverages the enzyme's own catalytic machinery.

  • Binding: The inhibitor binds to the active site of the serine protease, positioning the electrophilic anhydride ring near the nucleophilic Serine-195 residue.

  • Nucleophilic Attack: The hydroxyl group of Ser-195, activated by the adjacent His-57, performs a nucleophilic attack on one of the carbonyl carbons of the isochroman-1,3-dione.

  • Covalent Adduct Formation: This attack opens the anhydride ring and forms a stable, covalent acyl-enzyme intermediate.

  • Enzyme Inactivation: The formation of this bulky, stable adduct effectively blocks the active site, preventing the enzyme from binding and processing its natural substrates. This renders the enzyme irreversibly inactive.

G cluster_0 Mechanism of Serine Protease Inhibition Enzyme Active Serine Protease (Ser-OH in active site) Complex Enzyme-Inhibitor Complex Enzyme->Complex Binding Inhibitor Isochroman-1,3-dione (Inhibitor) Inhibitor->Complex Attack Nucleophilic Attack (Ser-OH on C=O) Complex->Attack Acylated Covalently Acylated Enzyme (Inactive) Attack->Acylated Ring Opening

Caption: Mechanism of irreversible inhibition of a serine protease.

Structure-Activity Relationship (SAR) Analysis

The potency of isochroman-1,3-dione inhibitors is highly dependent on the substituents on the scaffold. By modifying the structure, one can optimize the inhibitor's affinity and selectivity for the target enzyme's binding pockets (subsites S1, S2, etc.). The 4-position of the isochroman-1,3-dione ring is a particularly attractive point for modification, as substituents here can project into the S2 and S3 subsites of elastase, which are known to accommodate hydrophobic residues.

Illustrative Data for SAR Discussion
Compound IDR-Group (at 4-position)LogP (Calculated)Molecular WeightHypothetical IC₅₀ (nM) vs. HNESAR Rationale
1 -H (Parent)1.35162.145,000Baseline activity of the core scaffold.
2 -CH₃ (Methyl)1.85176.172,500Small alkyl group adds minor hydrophobicity, slightly improving pocket filling.
3 -CH(CH₃)₂ (Isopropyl)2.68204.22800Increased steric bulk and hydrophobicity enhances interaction with hydrophobic S2/S3 subsites.
4 -Phenyl3.41238.24350Large, hydrophobic phenyl group effectively occupies the S2/S3 pocket, leading to a significant potency increase.
5 -OCH₃ (Methoxy)1.28192.176,000The polar oxygen atom may introduce an unfavorable interaction in a hydrophobic pocket, reducing potency.
6 -Cl (Chloro)2.06196.591,200The electron-withdrawing nature and moderate size can improve binding affinity.

Analysis of Illustrative SAR:

  • Hydrophobicity and Steric Bulk: A clear trend can be observed where increasing the size and lipophilicity of the substituent at the 4-position (from -H to -Isopropyl to -Phenyl) leads to a progressive increase in inhibitory potency (lower IC₅₀). This suggests that the S2/S3 subsites of HNE are largely hydrophobic and can accommodate bulky groups. This is a common theme in the design of protease inhibitors.

  • Electronic Effects: The introduction of a polar methoxy group (-OCH₃) is shown to be detrimental to activity. This highlights the importance of matching the physicochemical properties of the substituent to the nature of the enzyme's subsite. A polar group in a greasy pocket can lead to a desolvation penalty. Conversely, an electron-withdrawing group like chlorine can sometimes enhance interactions.

Drug Development and Optimization Workflow

The development of isochroman-1,3-dione derivatives as therapeutic agents follows a standard drug discovery paradigm. The scaffold serves as a starting point for iterative optimization based on biological data.

G cluster_0 Drug Discovery Workflow A Scaffold Selection (Isochroman-1,3-dione) B Library Synthesis (Varying Substituents) A->B C In Vitro Screening (e.g., HNE IC₅₀ Assay) B->C D SAR Analysis C->D D->B Iterative Design E Lead Identification D->E F Lead Optimization (Improve Potency, Selectivity, ADME) E->F G Preclinical Candidate F->G

Caption: A typical drug discovery workflow for isochroman-1,3-dione inhibitors.

Conclusion and Future Perspectives

Isochroman-1,3-dione derivatives are a compelling class of compounds for drug discovery, acting as potent, mechanism-based inhibitors of serine proteases. Their straightforward synthesis and amenability to substitution make them an excellent platform for generating diverse chemical libraries. The core value of this scaffold lies in its ability to covalently and irreversibly modify the target enzyme, which can lead to a prolonged duration of action in a therapeutic setting.

Future research should focus on synthesizing and testing expanded libraries to build robust, quantitative structure-activity relationship (QSAR) models. These models can guide the rational design of next-generation inhibitors with enhanced potency and, crucially, selectivity against other related serine proteases to minimize off-target effects. Further optimization of pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) will be paramount to translating the in vitro potency of these compounds into clinically successful therapeutics.

References

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A Technical Guide to the Spectroscopic Characterization of 7-Nitroisochroman-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic properties of 7-Nitroisochroman-1,3-dione. As a novel derivative of the isochroman scaffold, a core structure found in various bioactive compounds, understanding its unique spectral signature is paramount for researchers in medicinal chemistry and materials science. This document outlines the theoretical basis for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It provides predicted spectral data based on established chemical principles and offers detailed, field-proven protocols for empirical data acquisition. The causality behind experimental choices and the interpretation of spectral features are explained to ensure both scientific integrity and practical utility for professionals in drug development and chemical research.

Introduction

This compound is a small organic molecule featuring a bicyclic isochroman core, a cyclic anhydride functional group, and a nitroaromatic moiety. The strategic placement of the electron-withdrawing nitro group on the aromatic ring significantly influences the electronic environment of the entire molecule, which in turn imparts a distinctive signature across various spectroscopic platforms.

The isochroman-1,3-dione scaffold is a derivative of homophthalic anhydride and serves as a versatile building block in organic synthesis. The introduction of a nitro group not only modulates its chemical reactivity but also provides a handle for further functionalization, making it a compound of interest for the development of novel therapeutic agents or functional materials.

Accurate and unambiguous structural confirmation is the bedrock of chemical research. This guide serves as a foundational reference for the spectroscopic characterization of this specific molecule, detailing the expected outcomes from ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry. The subsequent sections are designed to walk the researcher through the logical flow of synthesis, purification, and multi-faceted spectroscopic analysis, ensuring a robust and validated characterization process.

Synthesis and Purification Workflow

The logical starting point for any spectroscopic analysis is the synthesis and purification of the target compound. A plausible synthetic route to this compound begins with the nitration of a suitable precursor, such as homophthalic acid, followed by cyclization to form the anhydride.

Synthesis_Workflow cluster_synthesis Synthesis & Purification Start Homophthalic Acid Nitration Nitration (HNO₃/H₂SO₄) Start->Nitration Nitro_Acid 4-Nitrohomophthalic Acid Nitration->Nitro_Acid Cyclization Dehydration/ Cyclization (Ac₂O) Nitro_Acid->Cyclization Crude_Product Crude this compound Cyclization->Crude_Product Purification Recrystallization (e.g., Ethyl Acetate/Hexane) Crude_Product->Purification Pure_Product Pure Analyte Purification->Pure_Product

Caption: Synthetic and purification workflow for this compound.

This process underscores the importance of the final purification step. Impurities, such as residual starting materials, regioisomers (e.g., 4-Nitroisochroman-1,3-dione), or hydrolysis products (the corresponding dicarboxylic acid), would introduce confounding signals in the subsequent spectroscopic analyses. Therefore, achieving high purity, typically confirmed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), is a critical prerequisite.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be highly informative. The electron-withdrawing nature of the anhydride and nitro groups will deshield the aromatic protons, pushing them significantly downfield.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
H-88.80 - 8.90d (J ≈ 2.5 Hz)1HAr-H Ortho to NO₂, deshielded by anhydride C=O.
H-68.50 - 8.60dd (J ≈ 8.5, 2.5 Hz)1HAr-H Ortho and para to NO₂, deshielded.
H-57.90 - 8.00d (J ≈ 8.5 Hz)1HAr-H Meta to NO₂, least deshielded aromatic proton.
H-44.50 - 4.60s2H-CH₂ -COAlpha to a carbonyl group and the aromatic ring.

Note: Predictions are for a spectrum acquired in CDCl₃ at 400 MHz. Actual values may vary based on solvent and field strength.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of the carbon backbone. Quaternary carbons, such as the carbonyls and the nitro-substituted aromatic carbon, are expected to show weaker signals.[1]

Predicted SignalChemical Shift (δ, ppm)AssignmentRationale
C-1, C-3160 - 165C =OAnhydride carbonyl carbons, highly deshielded.
C-7148 - 152Ar-C -NO₂Aromatic carbon directly attached to the nitro group.
C-4a, C-8a135 - 145Ar-C (quaternary)Bridgehead carbons of the bicyclic system.
C-5, C-6, C-8120 - 135Ar-C HAromatic methine carbons.
C-435 - 45-C H₂-Aliphatic methylene carbon alpha to carbonyl.

Note: Typical chemical shift ranges for these functional groups can be found in established spectroscopy resources.[2]

Caption: Key predicted NMR assignments for this compound.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a rapid and powerful technique for identifying functional groups within a molecule.[3][4] The spectrum of this compound will be dominated by strong absorptions from the anhydride and nitro groups.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
1860 - 1840StrongC=O Asymmetric StretchCyclic Anhydride
1780 - 1760Very StrongC=O Symmetric StretchCyclic Anhydride
1620 - 1600MediumC=C Aromatic StretchAromatic Ring
1550 - 1475Very StrongN-O Asymmetric StretchNitro Group
1360 - 1290StrongN-O Symmetric StretchNitro Group
1300 - 1000Medium-StrongC-O StretchAnhydride

Causality and Interpretation: The key diagnostic feature is the pair of intense carbonyl (C=O) stretching bands characteristic of a cyclic anhydride.[5][6] For cyclic anhydrides, the lower-wavenumber symmetric stretch is typically more intense than the higher-wavenumber asymmetric stretch.[7] The two very strong N-O stretching bands are definitive evidence for the nitro group.[8][9][10] Conjugation with the aromatic ring shifts these bands to slightly lower frequencies compared to aliphatic nitro compounds.[10]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which helps confirm its structure.

Expected Molecular Ion:

  • Formula: C₉H₅NO₅

  • Monoisotopic Mass: 207.0168 g/mol

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often effective for nitroaromatic compounds, which can readily deprotonate or capture an electron.[11] The molecular ion would be observed as [M]⁻ or [M-H]⁻. In positive mode, [M+H]⁺ or [M+Na]⁺ adducts may be seen.

Predicted Fragmentation Pattern: The fragmentation of this compound is expected to proceed through characteristic pathways for cyclic anhydrides and nitroaromatics.

  • Loss of CO₂ and CO: A primary fragmentation pathway for cyclic anhydrides involves the sequential loss of carbon dioxide (CO₂, 44 Da) and carbon monoxide (CO, 28 Da).

  • Nitro Group Fragmentation: Nitroaromatic compounds commonly exhibit losses of NO (30 Da) and NO₂ (46 Da).[12][13]

  • Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is also a common fragmentation pathway for carbonyl-containing compounds.[14]

MS_Fragmentation M [M]⁻˙ m/z 207 F1 [M - NO₂]⁻ m/z 161 M->F1 - NO₂ F2 [M - CO₂]⁻˙ m/z 163 M->F2 - CO₂ F4 [M - NO]⁻ m/z 177 M->F4 - NO F3 [M - CO₂ - CO]⁻˙ m/z 135 F2->F3 - CO

Caption: Plausible fragmentation pathways for this compound in MS.

Experimental Protocols

The following protocols represent standard, self-validating methodologies for acquiring high-quality spectroscopic data for small organic molecules like this compound.

Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound for ¹H NMR (20-30 mg for ¹³C NMR) into a clean, dry vial.[15][16]

  • Dissolution: Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known internal standard (e.g., 0.03% v/v Tetramethylsilane, TMS). Ensure complete dissolution.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, 5 mm NMR tube to a height of approximately 4-5 cm.

  • Instrument Setup: Insert the tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition (¹H): Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquiring 16-64 scans.

  • Acquisition (¹³C): Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C and longer relaxation times of quaternary carbons.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.[17] Calibrate the ¹³C spectrum similarly.

Protocol: ATR-FTIR Spectroscopy
  • Background Scan: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[18] Collect a background spectrum of the empty ATR stage. This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related signals.

  • Sample Application: Place a small amount (1-2 mg) of the solid, purified compound onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal surface. Optimal contact is essential for a high-quality spectrum.[3]

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the collected background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the crystal surface with an appropriate solvent (e.g., isopropanol) and a soft tissue.

Protocol: High-Resolution Mass Spectrometry (DART-MS)

Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for rapid analysis with minimal sample preparation.[19][20][21]

  • Instrument Calibration: Calibrate the mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer) using a known calibration standard to ensure high mass accuracy.

  • DART Source Setup: Set the DART gas (typically Helium) to the desired temperature (e.g., 250-350 °C) and flow rate. Optimize the source polarity (positive or negative ion mode).

  • Sample Presentation: Dip the sealed end of a clean glass capillary into the powdered sample, picking up a small amount of material.

  • Analysis: Introduce the sample-tipped capillary into the gas stream between the DART source exit and the mass spectrometer inlet. The heated gas desorbs and ionizes the analyte.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da) for several seconds to obtain a representative average spectrum. The high-resolution capability of the analyzer allows for the determination of the elemental composition from the exact mass.

  • Tandem MS (MS/MS): To confirm fragmentation patterns, perform a tandem MS experiment. Isolate the molecular ion peak ([M]⁻˙ at m/z 207) and subject it to collision-induced dissociation (CID) to generate and detect the fragment ions.[22]

Conclusion

The structural characterization of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. The predicted spectra presented in this guide, derived from fundamental principles of chemical structure and spectroscopy, provide a robust framework for researchers. ¹H and ¹³C NMR definitively map the carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical anhydride and nitro functional groups, and high-resolution mass spectrometry validates the elemental composition and provides insight into structural stability. By following the detailed protocols herein, researchers can generate high-fidelity, reproducible data, ensuring the unambiguous identification and quality control of this versatile chemical scaffold.

References

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Methodological & Application

Application Notes & Protocols: 7-Nitroisochroman-1,3-dione as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview of 7-nitroisochroman-1,3-dione (also known as 4-nitrohomophthalic anhydride) as a potent building block for the synthesis of diverse nitrogen-containing heterocyclic compounds. The presence of the electron-withdrawing nitro group significantly enhances the reactivity of the anhydride moiety and acidifies the C4-methylene protons, making it an exceptional precursor for constructing medicinally relevant scaffolds such as isoquinolones, benzodiazepines, and pyridones under mild conditions. This document details the underlying chemical principles, provides validated protocols for its synthesis and subsequent elaboration, and offers expert insights into reaction mechanisms and optimization.

Introduction: The Strategic Advantage of this compound

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials.[1] Among the myriad of available building blocks, those that offer both high reactivity and a handle for diverse functionalization are of paramount importance. This compound emerges as such a privileged scaffold.

Structurally, it is a homophthalic anhydride derivative. Unlike its simpler cousin, phthalic anhydride, the six-membered anhydride ring of isochroman-1,3-dione contains a reactive benzylic methylene group (C4). This site provides a unique point for condensation and annulation reactions. The strategic placement of a nitro group at the 7-position serves two critical functions:

  • Enhanced Electrophilicity: The strong electron-withdrawing nature of the nitro group, acting through both resonance and inductive effects, renders the anhydride carbonyls exceptionally electrophilic.[1][2] This heightened reactivity allows for ring-opening reactions with a wider range of weaker nucleophiles and often proceeds under milder conditions than with the unsubstituted parent compound.[3]

  • Increased Acidity of Methylene Protons: The nitro group also increases the acidity of the C4-protons, facilitating their removal under basic conditions to form a carbanion. This nucleophilic center can then participate in various C-C bond-forming reactions.

These electronic features make this compound a highly versatile and reactive synthon for building complex molecular architectures.

Synthesis of the Building Block

The most direct route to this compound is the cyclodehydration of its corresponding dicarboxylic acid, 4-nitrohomophthalic acid. This precursor can be synthesized via the oxidation of a suitable indene derivative. The final dehydration step is typically achieved with high efficiency using a chemical dehydrating agent like acetic anhydride.[4]

Protocol 2.1: Synthesis of this compound

This protocol is based on the standard procedure for the synthesis of homophthalic anhydride from its corresponding acid.[4]

Materials:

  • 4-Nitrohomophthalic acid

  • Acetic anhydride

  • Glacial acetic acid (for washing)

  • Anhydrous toluene or chloroform (for recrystallization)

  • Round-bottomed flask with reflux condenser

  • Heating mantle

  • Büchner funnel and filter flask

Procedure:

  • Combine 1.0 equivalent of dry 4-nitrohomophthalic acid and 1.5-2.0 equivalents of acetic anhydride in a round-bottomed flask equipped with a reflux condenser.

  • Heat the mixture to reflux (approx. 140 °C) for 2-3 hours. The solid acid will gradually dissolve.

  • After the reaction is complete, allow the mixture to cool slowly to room temperature, then chill in an ice bath for 30-60 minutes to promote crystallization.

  • Collect the crystalline product by vacuum filtration on a Büchner funnel.

  • Wash the solid product sparingly with a small volume of cold, glacial acetic acid, followed by cold hexane to remove residual acetic acid and anhydride.

  • Dry the product under vacuum. For higher purity, the crude this compound can be recrystallized from anhydrous toluene or chloroform.

Expert Insight: The use of a slight excess of acetic anhydride ensures complete conversion and acts as the reaction solvent. It is critical to use a dry apparatus as homophthalic anhydrides are sensitive to moisture, which will hydrolyze the product back to the dicarboxylic acid.[5][6]

Application in Heterocyclic Synthesis

The dual reactivity of this compound—nucleophilic attack at the carbonyls and carbanion formation at the C4 position—opens pathways to a variety of important heterocyclic cores.

Synthesis of Tetrahydroisoquinolones via the Castagnoli-Cushman Reaction (CCR)

The reaction of homophthalic anhydrides with imines is a classic and powerful method for synthesizing 4-carboxy-tetrahydroisoquinolon-1-ones, known as the Castagnoli-Cushman Reaction (CCR).[7] The reaction proceeds with high diastereoselectivity, typically affording the cis-isomer. The activating nitro group in this compound is expected to facilitate this reaction, potentially allowing for lower reaction temperatures and shorter times.

Mechanism Causality: The reaction is initiated by the nucleophilic attack of the imine nitrogen on one of the anhydride carbonyls. This is followed by a ring-opening to form an intermediate zwitterion. The key step is an intramolecular cyclization where the iminium carbon is attacked by the enolate formed at the C4 position of the homophthalic moiety. This annulation step establishes the core isoquinolone ring system.

CCR_Mechanism

Protocol 3.1: Synthesis of a 7-Nitro-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic Acid

Materials:

  • This compound

  • Pre-formed imine (e.g., N-benzylidenebenzylamine) or a mixture of an aldehyde and a primary amine

  • Anhydrous solvent (e.g., Toluene, Xylene, or Acetic Acid)

  • Round-bottomed flask with reflux condenser

Procedure:

  • In a dry round-bottomed flask, dissolve 1.0 equivalent of this compound in a minimal amount of anhydrous toluene.

  • Add 1.1 equivalents of the imine to the solution.

  • Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC. The reaction is often complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates directly from the solution.

  • Collect the solid product by vacuum filtration and wash with cold toluene or diethyl ether.

  • The product can be further purified by recrystallization if necessary.

Reactant A (Anhydride)Reactant B (Imine)SolventTemp (°C)Time (h)Yield (%)Reference
Homophthalic AnhydrideN-aryl/alkyl iminesToluene1104-1275-90[7]
This compound N-aryl/alkyl iminesToluene80-100 2-6 >80 (Est.) Predicted
Table 1: Representative conditions for the Castagnoli-Cushman Reaction. Conditions for the nitro-substituted compound are estimated based on its increased reactivity.
Synthesis of Benzodiazepine Scaffolds

Seven-membered heterocyclic rings like benzodiazepines are core structures in many CNS-active drugs.[8][9] this compound can serve as a precursor to these systems through reaction with o-phenylenediamines.

Mechanism Causality: The reaction proceeds via a two-step sequence. First, one amino group of the diamine attacks the anhydride, leading to a ring-opened amide-acid intermediate. Subsequent heating in the presence of a dehydrating agent or acid catalyst promotes an intramolecular cyclization between the second amine and the carboxylic acid, forming the seven-membered diazepine ring. The nitro group enhances the initial ring-opening step.

Protocol 3.2: Synthesis of a Nitro-substituted Dihydro-dibenzo[b,e][5][6]diazepine-dione

Materials:

  • This compound

  • o-Phenylenediamine (or substituted derivative)

  • High-boiling solvent (e.g., Xylene or Dowtherm A) or Polyphosphoric acid (PPA)

  • Round-bottomed flask with Dean-Stark trap (if using solvent)

Procedure:

  • Step A (Amide Formation): Combine equimolar amounts of this compound and o-phenylenediamine in a flask with glacial acetic acid.

  • Heat the mixture at reflux for 1-2 hours to form the intermediate amide-acid. The intermediate can be isolated by cooling and filtration.

  • Step B (Cyclization): Transfer the dried intermediate to a new flask.

  • Add polyphosphoric acid (PPA) and heat the mixture to 140-160 °C for 2-4 hours until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a base (e.g., aq. NaOH or NH4OH) to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry. Purify by recrystallization.

BZD_Workflow

Safety and Handling

This compound, as a nitro-aromatic compound and an anhydride, requires careful handling.

  • Irritant: It is a potential irritant to the skin, eyes, and respiratory system.[6] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Moisture Sensitivity: Anhydrides react with water, often exothermically.[5][6] Store in a desiccator and use anhydrous solvents and dry glassware for reactions to prevent hydrolysis and ensure reaction efficiency.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, alcohols, and amines outside of controlled reaction conditions.[6]

Conclusion

This compound is a superior building block for modern heterocyclic chemistry. Its electronically activated nature allows for the efficient and often milder synthesis of valuable scaffolds like isoquinolones and benzodiazepines. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the rich synthetic potential of this versatile molecule in drug discovery and materials science.

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  • Patel, R. (1998). Synthesis of 2-pyridones. University of Bristol.
  • Szatylowicz, H., et al. (2020). Substituent effects of nitro group in cyclic compounds. Structural Chemistry, 31(5), 1735-1750.
  • ResearchGate. (n.d.). Synthesis of (NH)‐isoquinolones via Co(III)‐catalyzed regioselective [4 + 2] ‐ annulation of N–chlorobenzamides with vinyl acetate/vinyl ketones.
  • ECHEMI. (n.d.). Reaction of primary amine with mixed acid anhydride.
  • Bakulina, O., et al. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][5][6]oxazine-1,8-diones. Molecules, 28(3), 1259. Available from: [Link]

  • Krygowski, T. M., et al. (2020). Substituent effects of nitro group in cyclic compounds. Structural Chemistry, 31, 1735–1750.
  • Young, D. (2020, May 12). Reactions of Anhydrides. YouTube.
  • Mizuno, Y., & Simamura, O. (1958). The effect of the nitro-group on the reactivity of the diphenyl nucleus in nitration. Competitive nitration of nitrodiphenyls and benzene by nitric acid in acetic anhydride. Journal of the Chemical Society (Resumed), 3875.
  • Djukanović, D., et al. (2022). The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center. Molecules, 27(23), 8463. Available from: [Link]

  • Ashenhurst, J. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles.
  • ResearchGate. (n.d.). Synthesis of Some New Heterocyclic Nitrogen Compounds Starting from Pyromellitic Dianhydride.
  • Organic Chemistry Portal. (n.d.). Synthesis of O-Heterocycles.

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Application Notes and Protocols for the Synthetic Utility of 7-Nitroisochroman-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 7-Nitroisochroman-1,3-dione in Heterocyclic Synthesis

This compound, also known by its systematic name 7-nitro-1H-isochromene-1,3(4H)-dione or as 4-nitrohomophthalic anhydride, is a versatile bicyclic anhydride poised for significant applications in synthetic organic and medicinal chemistry. Its structure, featuring a reactive anhydride moiety electronically influenced by a nitro group on the aromatic ring, renders it an excellent electrophilic building block for the construction of complex heterocyclic systems. The isochroman-dione core is a privileged scaffold, and its derivatives have garnered interest for their potential biological activities.

This guide provides a comprehensive overview of the experimental protocol for utilizing this compound in a fundamental and highly valuable transformation: the synthesis of N-substituted 5-nitroisoindole-1,3-diones. These products, in turn, are key intermediates for a diverse array of more complex molecules with potential applications in drug discovery and materials science. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven protocol, and discuss the necessary safety and characterization techniques. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable reagent into their synthetic programs.

Core Chemistry: The Reaction of this compound with Primary Amines

The primary application of this compound, analogous to other cyclic anhydrides like phthalic anhydride, is its reaction with primary amines to furnish N-substituted imides.[1] This transformation proceeds via a two-step mechanism:

  • Nucleophilic Acyl Substitution: The primary amine, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring and the formation of an intermediate amic acid.

  • Dehydration/Cyclization: Upon heating, the amic acid undergoes an intramolecular condensation, eliminating a molecule of water to form the thermodynamically stable five-membered imide ring of the isoindole-1,3-dione.

The presence of the electron-withdrawing nitro group on the aromatic ring enhances the electrophilicity of the carbonyl carbons, potentially facilitating the initial nucleophilic attack.

Below is a visual representation of the general reaction workflow:

G reagent1 This compound intermediate Amic Acid Intermediate reagent1->intermediate Nucleophilic Attack reagent2 Primary Amine (R-NH2) reagent2->intermediate product N-Substituted 5-Nitroisoindole-1,3-dione intermediate->product Dehydration/Cyclization conditions Solvent (e.g., Acetic Acid) Heat (Reflux) conditions->intermediate conditions->product

Caption: Reaction of this compound with a primary amine.

Detailed Experimental Protocol: Synthesis of 2-Aryl-5-nitroisoindole-1,3-dione

This protocol details the synthesis of a representative N-substituted 5-nitroisoindole-1,3-dione using a generic primary aromatic amine (aniline derivative) as the nucleophile.

Materials and Equipment
Material/EquipmentSpecification
This compoundReagent grade, >98% purity
Primary Amine (e.g., Aniline)Reagent grade, >98% purity
Glacial Acetic AcidACS grade
Ethanol95% or absolute
Round-bottom flaskAppropriate size (e.g., 50 mL or 100 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Buchner funnel and filter flask
Filter paper
Beakers and Erlenmeyer flasks
Thin-Layer Chromatography (TLC) platesSilica gel 60 F254
Standard laboratory glassware
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add the primary amine (1.0 - 1.1 eq). Using a slight excess of the amine can ensure complete consumption of the anhydride.

    • Add glacial acetic acid (approximately 10-15 mL per gram of anhydride). The acetic acid serves as both a solvent and a catalyst for the dehydration step.

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Place the flask in a heating mantle or oil bath and heat the mixture to reflux (approximately 118 °C for acetic acid).

    • Maintain the reflux with vigorous stirring for 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the starting materials and the appearance of the product spot.

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), allow the reaction mixture to cool to room temperature.

    • Slowly and carefully pour the cooled reaction mixture into a beaker containing ice-water (approximately 10 times the volume of the reaction mixture). This will cause the product to precipitate out of the solution.

    • Stir the resulting slurry for 15-20 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with cold water to remove any residual acetic acid, followed by a wash with cold ethanol to remove unreacted amine and other organic impurities.

  • Purification and Drying:

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

    • Dry the purified product in a vacuum oven to a constant weight.

Characterization

The identity and purity of the synthesized 2-Aryl-5-nitroisoindole-1,3-dione should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the incorporation of the amine and the overall structure.

  • ¹³C NMR: To identify all the unique carbon atoms in the molecule.

  • FT-IR: To observe the characteristic symmetric and asymmetric C=O stretching frequencies of the imide group (typically around 1770 and 1710 cm⁻¹).

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the compound.

Safety and Handling Precautions

Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times.

  • This compound: May cause skin and eye irritation. Avoid inhalation of dust.[2] Handle in a well-ventilated area or a fume hood.

  • Primary Amines (e.g., Aniline): Many amines are toxic and can be absorbed through the skin. Handle with care in a fume hood.

  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Use in a fume hood and handle with appropriate gloves.

All waste materials should be disposed of in accordance with institutional and local regulations.

Troubleshooting and Expert Insights

  • Low Yield: If the yield is low, ensure that the reaction has gone to completion using TLC. The reflux time may need to be extended. Also, ensure that the product did not remain dissolved in the filtrate during the precipitation and washing steps. Cooling the filtrate further may induce more precipitation.

  • Incomplete Reaction: If starting material is still present after 4 hours, a higher boiling point solvent such as N,N-dimethylformamide (DMF) or toluene with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) can be used to facilitate the dehydration.

  • Product Purity: If the product is difficult to purify by recrystallization, column chromatography on silica gel may be necessary. A solvent system such as ethyl acetate/hexane is a good starting point for elution.

Visualization of the Synthetic Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Weigh this compound and Primary Amine B Add Reagents and Glacial Acetic Acid to Flask A->B C Assemble Reflux Apparatus B->C D Heat to Reflux (118 °C) C->D E Stir for 2-4 hours D->E F Monitor by TLC E->F G Cool to Room Temperature F->G H Precipitate in Ice-Water G->H I Collect Solid by Vacuum Filtration H->I J Wash with Cold Water and Ethanol I->J K Recrystallize from Ethanol J->K L Dry under Vacuum K->L M Characterize (NMR, IR, MS) L->M

Caption: Step-by-step workflow for the synthesis of N-substituted 5-nitroisoindole-1,3-diones.

Conclusion

This compound is a valuable and reactive building block for the synthesis of N-substituted 5-nitroisoindole-1,3-diones. The protocol described herein is robust, scalable, and relies on fundamental organic chemistry principles. The resulting products serve as important precursors for more complex molecular architectures, opening avenues for exploration in medicinal chemistry and materials science. By understanding the underlying chemistry and adhering to the detailed protocol and safety guidelines, researchers can effectively utilize this reagent to advance their synthetic objectives.

References

  • Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines. National Institutes of Health. [Link]

  • Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. ResearchGate. [Link]

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Application Notes and Protocols for 7-Nitroisochroman-1,3-dione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

These comprehensive application notes serve as a technical guide for researchers, scientists, and drug development professionals interested in the medicinal chemistry applications of 7-nitroisochroman-1,3-dione. This document provides in-depth scientific background, detailed experimental protocols, and expert insights into the investigation of this compound's biological activities.

Introduction: The Therapeutic Potential of this compound

This compound, also known as 4-nitrohomophthalic anhydride, is a small molecule with significant potential in medicinal chemistry, particularly in the realm of oncology. Its chemical structure, featuring a nitro-substituted aromatic ring fused to a cyclic anhydride, is reminiscent of other bioactive compounds, including poly (ADP-ribose) polymerase (PARP) inhibitors and certain classes of apoptosis inducers. Structurally related nitro-substituted isoquinoline-1,3-diones and naphthalimides have demonstrated promising anticancer properties by triggering programmed cell death (apoptosis) and halting the cell cycle.

A notable study has identified this compound (referred to as G5 in the study) as a compound capable of inducing a unique, apoptosome-independent apoptotic pathway. This is achieved through the inhibition of ubiquitin isopeptidases, highlighting a distinct mechanism of action that could be exploited for therapeutic benefit, especially in cancers resistant to conventional apoptosis-inducing agents.

This guide provides a foundational understanding of this compound's potential applications and offers detailed protocols for its synthesis, handling, and use in key cell-based assays to explore its mechanism of action.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C9H5NO5-
Molecular Weight 207.14 g/mol -
LogP 1.35750[1]
Polar Surface Area (PSA) 89.19 Ų[1]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 5[1]

Solubility and Storage:

Nitroaromatic compounds can be sensitive to light and extreme temperatures. Therefore, it is recommended to store this compound as a solid in a cool, dark, and dry place. Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of the compound in solution should be monitored over time, especially if stored for extended periods.

Synthesis of this compound

While a specific, peer-reviewed synthesis protocol for this compound is not extensively documented, a viable synthetic route can be proposed based on the well-established chemical transformation of dicarboxylic acids to their corresponding cyclic anhydrides. The logical precursor for this compound is 4-nitrohomophthalic acid. The synthesis would involve the dehydration of this diacid.

Proposed Synthetic Protocol: Dehydration of 4-Nitrohomophthalic Acid

This protocol is based on the general method for the synthesis of homophthalic anhydride from homophthalic acid and can be adapted for the nitrated analogue.[2]

Materials:

  • 4-Nitrohomophthalic acid

  • Acetic anhydride

  • Glacial acetic acid (for washing)

  • Round-bottomed flask

  • Reflux condenser

  • Büchner funnel and flask

  • Vacuum source

Procedure:

  • In a round-bottomed flask, combine 1 equivalent of dry 4-nitrohomophthalic acid with approximately 1 equivalent of acetic anhydride.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the dissolution of the starting diacid.

  • After the reaction is complete, cool the mixture to approximately 10°C to allow the this compound to crystallize.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold glacial acetic acid to remove any unreacted starting material and acetic anhydride.

  • Dry the product thoroughly under vacuum to remove residual solvent.

Note: The purity of the final product should be assessed by standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Application I: Investigating Apoptosis Induction

A primary application of this compound is the study of its pro-apoptotic effects on cancer cells. The following protocols outline key assays to characterize its ability to induce apoptosis and elucidate the underlying mechanisms.

Protocol 1: Caspase-3/7 Activity Assay (Luminescent)

This assay quantifies the activity of the executioner caspases, caspase-3 and caspase-7, which are key mediators of apoptosis. The Caspase-Glo® 3/7 Assay is a convenient method for this purpose.[1][3]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • White-walled 96-well microplates suitable for luminescence measurements

  • This compound stock solution in DMSO

  • Caspase-Glo® 3/7 Reagent (Promega or similar)

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock. Include a vehicle control (DMSO only).

  • Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of the compound.

  • Incubate the plate for the desired treatment period (e.g., 6, 12, 24 hours).

  • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

  • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

Data Analysis: The luminescent signal is proportional to the amount of caspase activity. The results can be expressed as fold-change in caspase activity relative to the vehicle control.

Visualizing the Apoptosome-Independent Pathway

The following diagram illustrates the proposed mechanism of action for this compound, highlighting its ability to induce apoptosis through an apoptosome-independent pathway.

Apoptosis_Pathway cluster_conventional Conventional Apoptosis cluster_g5 This compound Pathway Cellular Stress Cellular Stress Cytochrome c release Cytochrome c release Cellular Stress->Cytochrome c release Mitochondria Apoptosome Formation Apoptosome Formation Cytochrome c release->Apoptosome Formation Apaf-1, Pro-caspase-9 Caspase-9 activation Caspase-9 activation Apoptosome Formation->Caspase-9 activation Caspase-3/7 activation Caspase-3/7 activation Caspase-9 activation->Caspase-3/7 activation Apoptosis Apoptosis Caspase-3/7 activation->Apoptosis This compound This compound Ubiquitin Isopeptidase Inhibition Ubiquitin Isopeptidase Inhibition This compound->Ubiquitin Isopeptidase Inhibition Caspase Activation (Apoptosome-Independent) Caspase Activation (Apoptosome-Independent) Ubiquitin Isopeptidase Inhibition->Caspase Activation (Apoptosome-Independent) Caspase Activation (Apoptosome-Independent)->Caspase-3/7 activation Potential Convergence Caspase Activation (Apoptosome-Independent)->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of the cell cycle distribution of a cell population, revealing if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).[4][5][6]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • This compound stock solution in DMSO

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Harvest the cells by trypsinization, collecting both adherent and floating cells to ensure all apoptotic cells are included.

  • Wash the cells once with ice-cold PBS and centrifuge.

  • Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the stained cells using a flow cytometer.

Data Analysis: The DNA content of the cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software (e.g., ModFit LT™, FlowJo™). An accumulation of cells in a particular phase suggests a cell cycle arrest.

Application II: Mechanistic Studies

To delve deeper into the molecular mechanisms of this compound, the following protocols can be employed.

Protocol 3: Ubiquitin Isopeptidase (Deubiquitinase) Activity Assay

Given the evidence that this compound may inhibit ubiquitin isopeptidases, this assay is crucial for confirming this activity. A common method involves using a fluorogenic substrate like ubiquitin-7-amino-4-methylcoumarin (Ub-AMC).[2][7][8]

Materials:

  • Purified recombinant deubiquitinase (DUB) enzyme (e.g., USP2, UCH-L3)

  • This compound

  • Ub-AMC fluorogenic substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.5 mM EDTA, 1 mM DTT, 0.1 mg/mL ovalbumin)

  • Black 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a black 96-well plate, add the DUB enzyme and the different concentrations of the compound. Include a no-enzyme control and a vehicle control.

  • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the Ub-AMC substrate to each well.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm in kinetic mode for a set period (e.g., 30-60 minutes).

Data Analysis: The rate of the reaction (increase in fluorescence over time) is calculated for each concentration of the inhibitor. The percentage of inhibition is then determined relative to the vehicle control, and an IC50 value can be calculated.

Workflow for Investigating this compound

The following diagram outlines a logical workflow for the comprehensive evaluation of this compound in a medicinal chemistry context.

Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies Synthesis of this compound Synthesis of this compound Purity & Structural Analysis (NMR, MS) Purity & Structural Analysis (NMR, MS) Synthesis of this compound->Purity & Structural Analysis (NMR, MS) Cell Viability/Cytotoxicity Assays (MTT, etc.) Cell Viability/Cytotoxicity Assays (MTT, etc.) Purity & Structural Analysis (NMR, MS)->Cell Viability/Cytotoxicity Assays (MTT, etc.) Apoptosis Assays (Caspase Activity, Annexin V) Apoptosis Assays (Caspase Activity, Annexin V) Cell Viability/Cytotoxicity Assays (MTT, etc.)->Apoptosis Assays (Caspase Activity, Annexin V) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Apoptosis Assays (Caspase Activity, Annexin V)->Cell Cycle Analysis (Flow Cytometry) Ubiquitin Isopeptidase Assay Ubiquitin Isopeptidase Assay Cell Cycle Analysis (Flow Cytometry)->Ubiquitin Isopeptidase Assay PARP-1 Inhibition Assay PARP-1 Inhibition Assay Cell Cycle Analysis (Flow Cytometry)->PARP-1 Inhibition Assay Identification of Target DUBs Identification of Target DUBs Ubiquitin Isopeptidase Assay->Identification of Target DUBs Western Blot for PARP Cleavage Western Blot for PARP Cleavage PARP-1 Inhibition Assay->Western Blot for PARP Cleavage Lead Optimization Lead Optimization Identification of Target DUBs->Lead Optimization Western Blot for PARP Cleavage->Lead Optimization

Caption: A comprehensive workflow for the study of this compound.

Protocol 4: PARP-1 Inhibition Assay (Colorimetric)

The structural similarity of this compound to known PARP inhibitors warrants the investigation of its activity against PARP-1. A colorimetric assay can be used for this purpose.[9][10]

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • NAD+ (PARP-1 substrate)

  • Histone H1 (PARP-1 substrate)

  • PARP-1 assay buffer

  • Anti-poly(ADP-ribose) (PAR) antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Coat a 96-well plate with histone H1 and incubate overnight at 4°C. Wash the plate to remove unbound histone.

  • In a separate plate, prepare the reaction mixture containing PARP-1 assay buffer, activated DNA, NAD+, and various concentrations of this compound. Include a no-inhibitor control.

  • Add the reaction mixtures to the histone-coated plate.

  • Add the PARP-1 enzyme to each well to start the reaction.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate to remove the reaction components.

  • Add the anti-PAR antibody and incubate for 1 hour.

  • Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

  • Wash the plate and add the TMB substrate. Incubate until a blue color develops.

  • Stop the reaction by adding the stop solution, which will turn the color to yellow.

  • Read the absorbance at 450 nm using a microplate reader.

Data Analysis: The absorbance is proportional to the amount of PARP-1 activity. The percentage of inhibition is calculated for each concentration of the compound, and an IC50 value can be determined.

Conclusion

This compound is a compound of significant interest for medicinal chemistry research, with potential applications in cancer therapy. Its ability to induce apoptosome-independent apoptosis through the inhibition of ubiquitin isopeptidases presents a novel avenue for drug discovery. The protocols provided in this guide offer a robust framework for the synthesis, handling, and comprehensive biological evaluation of this promising molecule. By employing these methods, researchers can further elucidate its mechanism of action and explore its therapeutic potential.

References

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]

  • Caspase Activity Assay. Creative Bioarray. [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. JoVE. [Link]

  • Cell cycle analysis. Wikipedia. [Link]

  • Apoptosome-independent pathway for apoptosis. Biochemical analysis of APAF-1 defects and biological outcomes. PubMed. [Link]

  • A Method for Assaying Deubiquitinating Enzymes. SciSpace. [Link]

  • Enzolution PARP1 Assay System. BellBrook Labs. [Link]

  • Apoptosome-Independent Activation of the Lysosomal Cell Death Pathway by Caspase-9. [Link]

  • PARP1 Activity Assay. Tulip Biolabs. [Link]

  • Apoptosome-independent pathway for apoptosis: Biochemical analysis of APAF-1 defects and biological outcomes. Pontificia Universidad Javeriana. [Link]

  • PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed Central. [Link]

  • Characterization of ubiquitin and ubiquitin-like-protein isopeptidase activities. PMC - NIH. [Link]

  • (PDF) Apoptosome-independent pathway for apoptosis - Biochemical analysis of APAF-1 defects and biological outcomes. ResearchGate. [Link]

  • Assays of SUMO protease/isopeptidase activity and function in mammalian cells and tissues. UbiQ. [Link]

  • apoptosis pathway: key mechanisms in cell death and survival. AnyGenes. [Link]

  • Characterization of ubiquitin and ubiquitin-like-protein isopeptidase activities. [Link]

  • Assay Systems for Profiling Deubiquitinating Activity. MDPI. [Link]

  • This compound. LookChem. [Link]

  • Synthesis of isochroman-1,3-dione derivative 3.. ResearchGate. [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC - PubMed Central. [Link]

  • (PDF) SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate. [Link]

  • ChemInform Abstract: One-Step Synthesis of Substituted Isobenzofuran-1(3H)-ones and Isobenzofuran-1,3-diones form Indane Derivatives in Subcritical Media.. ResearchGate. [Link]

  • US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google P

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Application Notes & Protocols for the Development of Novel Therapeutic Agents from 7-Nitroisochroman-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on harnessing the therapeutic potential of the novel compound, 7-Nitroisochroman-1,3-dione. This document outlines the scientific rationale, key experimental workflows, and detailed protocols for the initial stages of drug discovery, from compound handling to preclinical evaluation.

Introduction: The Isochroman-1,3-dione Scaffold - A Privileged Structure in Medicinal Chemistry

The isochroman-1,3-dione core is a recognized "privileged scaffold" in drug design, a concept that describes molecular frameworks capable of binding to a variety of biological targets with high affinity.[1][2] This versatility has led to the development of numerous isochroman derivatives with a broad spectrum of biological activities, including antitumor, anti-inflammatory, antimicrobial, and antioxidant properties.[3][4] The exploration of this scaffold is a promising avenue for the discovery of novel therapeutic agents.[5][6]

The introduction of a nitro group at the 7-position of the isochroman-1,3-dione scaffold is hypothesized to significantly influence its biological activity. Nitro-containing compounds have a long history in medicinal chemistry, often exhibiting enhanced potency and novel mechanisms of action.[7] For instance, substituted naphthalimides, which share structural similarities with isochroman-1,3-diones, have demonstrated potent antitumor effects attributed to the presence of a nitro group.[8][9] Specifically, compounds like 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione have been shown to induce cell cycle arrest and apoptosis in cancer cells, potentially through the inhibition of DNA and RNA synthesis.[8]

This guide will focus on the systematic evaluation of this compound as a lead compound for the development of new therapeutics, with a primary focus on its potential as an anticancer agent.

Rationale for Investigation: Potential Mechanisms of Action

Based on the activities of structurally related compounds, this compound is predicted to exhibit a range of biological effects. The primary hypotheses for its mechanism of action include:

  • Anticancer Activity:

    • Induction of Apoptosis: The nitroaromatic moiety may contribute to the generation of reactive oxygen species (ROS), leading to oxidative stress and triggering the intrinsic apoptotic pathway.

    • Cell Cycle Arrest: Similar to nitro-substituted naphthalimides, the compound may interfere with DNA replication and cell division, causing arrest at various phases of the cell cycle.[8]

    • Enzyme Inhibition: The isochroman-1,3-dione scaffold could act as an inhibitor of key enzymes involved in cancer progression, such as histone deacetylases (HDACs) or kinases.[9][10]

  • Anti-inflammatory Activity: The compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

  • Antimicrobial Activity: Many heterocyclic compounds, including isochroman derivatives, have shown antimicrobial properties.[3][11][12][13]

Experimental Workflows

A tiered approach is recommended for the systematic evaluation of this compound. This workflow ensures a logical progression from broad screening to more focused mechanistic studies.

experimental_workflow cluster_0 Phase 1: Initial Screening & Profiling cluster_1 Phase 2: Lead Identification & Prioritization cluster_2 Phase 3: Mechanism of Action Studies A Compound Handling & QC B In Vitro Cytotoxicity Assays (e.g., MTT, LDH) A->B C Broad Spectrum Antimicrobial Screening A->C D Dose-Response Studies & IC50 Determination B->D C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assays (e.g., Annexin V/PI, Caspase Activity) D->F G Target Identification Assays (e.g., Kinase/HDAC Inhibition) H Western Blot Analysis of Signaling Pathways (e.g., Apoptosis, Cell Cycle) G->H I In Vivo Efficacy Studies (Xenograft Models) H->I

Caption: A tiered experimental workflow for the evaluation of this compound.

Detailed Protocols

Compound Handling and Quality Control

Rationale: Proper handling and storage are critical to maintain the integrity and activity of the compound. Quality control ensures the purity and identity of the test substance.

Protocol:

  • Storage: Store this compound at -20°C in a desiccated environment, protected from light.

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution in sterile, anhydrous dimethyl sulfoxide (DMSO).

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store stock solution aliquots at -20°C.

  • Quality Control:

    • Confirm the identity and purity of the compound using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

    • The purity should be >95% for use in biological assays.

In Vitro Cytotoxicity Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a primary indicator of cytotoxicity.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.[9]

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the 10 mM stock solution in cell culture medium.

    • The final DMSO concentration should not exceed 0.1%.

    • Replace the medium in the wells with the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (0.1% DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Parameter Value
Cell LinesHeLa, A549, MCF-7
Seeding Density5,000-10,000 cells/well
Compound Concentrations0.1 - 100 µM
Incubation Time48-72 hours
Positive ControlDoxorubicin
Apoptosis Assay (Annexin V-FITC/PI Staining)

Rationale: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.

Protocol:

  • Cell Treatment:

    • Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

apoptosis_pathway cluster_0 Apoptosis Induction cluster_1 Caspase Cascade A This compound B ROS Production A->B C Mitochondrial Damage B->C D Caspase-9 Activation C->D E Caspase-3 Activation D->E F Apoptosis E->F

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Application Notes and Protocols: 7-Nitroisochroman-1,3-dione as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to the strategic use of 7-Nitroisochroman-1,3-dione as a pivotal intermediate in the synthesis of novel chemical entities for drug discovery. This document outlines the synthesis of the core scaffold, its chemical rationale, and detailed protocols for its derivatization into potential therapeutic agents. The methodologies are designed to be robust and reproducible, providing a solid foundation for medicinal chemistry campaigns.

Introduction: The Strategic Value of the this compound Scaffold

The isochroman scaffold is recognized as a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antitumor, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[1][2] The isochroman-1,3-dione moiety, a cyclic anhydride, offers a reactive handle for introducing diverse functionalities through nucleophilic attack.

The incorporation of a nitro group at the 7-position significantly enhances the synthetic utility and potential biological activity of the isochroman-1,3-dione core. The nitro group is a powerful electron-withdrawing group that can modulate the pharmacokinetic properties of a molecule.[3] Furthermore, it serves as a versatile chemical handle for a variety of transformations, most notably its reduction to an amine, which can then be further functionalized. This dual functionality of the reactive anhydride and the versatile nitro group makes this compound a highly valuable intermediate for generating libraries of diverse compounds for high-throughput screening and lead optimization. Nitro compounds themselves have a broad spectrum of biological activities, including antimicrobial and antineoplastic properties.[4][5]

This guide will provide detailed protocols for the synthesis of this compound and its subsequent elaboration into two distinct classes of potential drug candidates: N-substituted isoindolinones via anhydride opening and functionalized 7-amino-isochroman derivatives through nitro group reduction and subsequent derivatization.

PART 1: Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step sequence starting from readily available starting materials. A plausible and efficient route involves the nitration of a suitable homophthalic acid derivative followed by cyclization.

Protocol 1: Synthesis of this compound

This protocol is based on established methods for the synthesis of substituted isochroman-1,3-diones and aromatic nitration.[6]

Step 1: Synthesis of 4-Nitrophenylacetic acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, add 100 g of phenylacetic acid to 400 mL of concentrated sulfuric acid. Cool the mixture to 0 °C in an ice-salt bath.

  • Nitration: Slowly add a nitrating mixture of 44 mL of concentrated nitric acid and 88 mL of concentrated sulfuric acid from the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of petroleum ether and ethyl acetate as the mobile phase.

  • Work-up: Pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring. The solid precipitate is collected by vacuum filtration, washed with copious amounts of cold water until the washings are neutral to litmus paper, and then dried under vacuum.

  • Purification: Recrystallize the crude product from ethanol to afford pure 4-Nitrophenylacetic acid.

Step 2: Synthesis of 2-Carboxy-4-nitrobenzyl cyanide

  • Reaction Setup: To a solution of 50 g of 4-Nitrophenylacetic acid in 250 mL of ethanol, add 25 g of potassium hydroxide and stir until dissolved.

  • Cyanation: Add 20 g of potassium cyanide and reflux the mixture for 4 hours.[7]

  • Work-up: Cool the reaction mixture and pour it into 1 L of ice-cold water. Acidify with concentrated hydrochloric acid to precipitate the product. Filter the solid, wash with cold water, and dry.

Step 3: Synthesis of 4-Nitrohomophthalic acid (2-Carboxy-4-nitrophenylacetic acid)

  • Hydrolysis: Reflux 30 g of 2-Carboxy-4-nitrobenzyl cyanide in 300 mL of 10% aqueous sodium hydroxide solution for 6 hours.

  • Work-up: Cool the reaction mixture and acidify with concentrated hydrochloric acid. The precipitated 4-Nitrohomophthalic acid is collected by filtration, washed with cold water, and dried.

Step 4: Synthesis of this compound

  • Cyclization/Dehydration: In a round-bottom flask, gently heat 20 g of 4-Nitrohomophthalic acid with 30 mL of acetic anhydride at 120 °C for 2 hours.

  • Isolation: Cool the reaction mixture. The crystalline product, this compound, will precipitate.

  • Purification: Collect the crystals by filtration, wash with cold diethyl ether, and dry under vacuum.

Data Summary Table
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Expected Yield (%)
4-Nitrophenylacetic acidC₈H₇NO₄181.15152-15485-90
2-Carboxy-4-nitrobenzyl cyanideC₉H₆N₂O₄206.16~200 (decomposes)70-75
4-Nitrohomophthalic acidC₉H₇NO₆225.15235-23880-85
This compoundC₉H₅NO₅207.14188-19190-95
Synthetic Workflow Diagram

Synthesis_Workflow Start Phenylacetic Acid Step1 Nitration (H₂SO₄, HNO₃) Start->Step1 Intermediate1 4-Nitrophenylacetic acid Step1->Intermediate1 Step2 Cyanation (KOH, KCN) Intermediate1->Step2 Intermediate2 2-Carboxy-4-nitrobenzyl cyanide Step2->Intermediate2 Step3 Hydrolysis (NaOH, H₂O) Intermediate2->Step3 Intermediate3 4-Nitrohomophthalic acid Step3->Intermediate3 Step4 Cyclization (Acetic Anhydride) Intermediate3->Step4 FinalProduct This compound Step4->FinalProduct Derivatization_Workflow cluster_0 Anhydride Chemistry cluster_1 Nitro Group Chemistry Start This compound Reaction1 Nucleophilic Attack (Primary Amines, R-NH₂) Start->Reaction1 Reaction2 Reduction (H₂, Pd/C) Start->Reaction2 Product1 N-Substituted 7-Nitroisoindolin-1,3-diones Reaction1->Product1 Intermediate 7-Aminoisochroman-1,3-dione Reaction2->Intermediate Reaction3 Acylation (Acyl Halides, R-COCl) Intermediate->Reaction3 Reaction4 Sulfonylation (Sulfonyl Halides, R-SO₂Cl) Intermediate->Reaction4 Product2 Amide Derivatives Reaction3->Product2 Product3 Sulfonamide Derivatives Reaction4->Product3

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Application Notes and Protocols for Nucleophilic Substitution on 7-Nitroisochroman-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a detailed guide to understanding and performing nucleophilic substitution reactions on 7-nitroisochroman-1,3-dione, a versatile building block in medicinal chemistry and organic synthesis. This document explores the dual reactivity of this molecule, offering insights into both nucleophilic acyl substitution leading to ring-opening and nucleophilic aromatic substitution (SNAr) at the nitro-activated aromatic ring.

Introduction: The Synthetic Potential of this compound

This compound, also known as 4-nitrohomophthalic anhydride, is a valuable intermediate in the synthesis of a variety of heterocyclic compounds. Its structure is characterized by two key reactive sites: the cyclic anhydride moiety and the nitro-substituted aromatic ring. This dual reactivity allows for a range of chemical transformations, making it a powerful tool for the synthesis of complex molecular architectures. The electron-withdrawing nature of the nitro group significantly influences the electrophilicity of both the aromatic ring and the carbonyl carbons of the anhydride, dictating the course of nucleophilic attack.

Mechanistic Overview: Two Competing Pathways

Nucleophilic attack on this compound can proceed via two distinct mechanisms, primarily dictated by the nature of the nucleophile and the reaction conditions.

Nucleophilic Acyl Substitution: Ring-Opening of the Anhydride

The most common reaction pathway involves the nucleophilic attack at one of the carbonyl carbons of the anhydride ring. This is a classic example of nucleophilic acyl substitution. The reaction proceeds through a tetrahedral intermediate, which then collapses, leading to the opening of the cyclic anhydride. This pathway is typically favored by a wide range of nucleophiles, including amines, alcohols, and thiols, and results in the formation of substituted carboxylic acid derivatives.

Diagram: Mechanism of Nucleophilic Acyl Substitution (Ring-Opening)

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Ring Opening cluster_2 Step 3: Proton Transfer A This compound C Tetrahedral Intermediate A->C Attack at Carbonyl Carbon B Nucleophile (Nu-H) B->C D Ring-Opened Product C->D Collapse of Intermediate E Final Product D->E Protonation

Caption: Mechanism of anhydride ring-opening.

Nucleophilic Aromatic Substitution (SNAr): Displacement of the Nitro Group

The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack.[1][2] This creates the potential for a nucleophilic aromatic substitution (SNAr) reaction, where a suitable nucleophile displaces the nitro group. This type of reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.[3][4] While the nitro group is not a conventional leaving group, its departure as a nitrite ion can occur under specific conditions, particularly with strong nucleophiles and in polar aprotic solvents.[2][5]

Diagram: Mechanism of Nucleophilic Aromatic Substitution (SNAr)

G cluster_0 Step 1: Nucleophilic Attack on Aromatic Ring cluster_1 Step 2: Elimination of the Leaving Group A This compound C Meisenheimer Complex (Resonance Stabilized) A->C Addition B Nucleophile (Nu-) B->C D Substituted Product C->D Elimination E Nitrite Ion (NO2-) C->E

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Topic: Chromatographic Purification of 7-Nitroisochroman-1,3-dione Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive guide to the chromatographic purification of 7-Nitroisochroman-1,3-dione and its reaction products. This compound is a key intermediate in the synthesis of various heterocyclic compounds, making the efficient purification of its derivatives critical for drug discovery and development. The presence of a polar nitro group and a reactive dione anhydride moiety presents unique challenges, including potential for sample degradation and difficult separation from structurally similar impurities. This document outlines detailed, field-proven protocols for both normal-phase and reverse-phase chromatography, emphasizing the rationale behind methodological choices to ensure high purity, recovery, and reproducibility. It is intended for researchers, chemists, and drug development professionals seeking a robust framework for purifying this important class of molecules.

Introduction: The Purification Challenge

This compound, also known as 4-nitrohomophthalic anhydride, is a versatile building block in organic synthesis.[1] Its electrophilic nature makes it a valuable reactant for creating complex molecular architectures, often through reactions with various nucleophiles.[2][3] However, the very features that make it synthetically useful—the electron-withdrawing nitro group and the strained anhydride ring—complicate the purification of its reaction products.

Key challenges include:

  • Polarity: The nitro group imparts significant polarity, which can lead to strong interactions with polar stationary phases, causing peak tailing and poor resolution.

  • Isomer Separation: Reactions may yield ortho- and para-isomers or other regioisomers that are notoriously difficult to separate due to their similar physical properties.[4][5]

  • Compound Stability: The isochroman-1,3-dione scaffold is susceptible to hydrolysis or reaction with nucleophilic solvents (e.g., methanol), which can open the anhydride ring.[2] This necessitates careful selection of mobile phase components.

  • Diverse Impurity Profile: A typical crude reaction mixture may contain unreacted starting materials, the desired product, and various by-products, all with overlapping polarity profiles.

This guide provides a logical, step-by-step approach to navigate these challenges, enabling the isolation of target molecules with high purity.

Strategic Approach to Purification

A successful purification strategy begins before the sample is ever loaded onto a column. It involves a holistic workflow from the initial reaction work-up to the final purity analysis. The choice between normal-phase and reverse-phase chromatography is a critical decision point, dictated by the specific separation goals and the nature of the impurities.

Purification_Workflow cluster_pre Pre-Chromatography cluster_main Chromatography cluster_post Post-Chromatography Workup Crude Reaction Mixture Work-up (Quench, Extract, Dry) Solvent Solvent Removal (Rotary Evaporation) Workup->Solvent TLC Initial Purity Assessment (TLC Analysis) Solvent->TLC Method_Selection Method Selection TLC->Method_Selection NPC Normal-Phase Chromatography (NPC) (Isomer Separation) Method_Selection->NPC Non-polar impurities RPC Reverse-Phase Chromatography (RPC) (Polar Impurity Removal) Method_Selection->RPC Polar impurities Fraction Fraction Collection NPC->Fraction RPC->Fraction Analysis Purity Verification (HPLC, NMR) Fraction->Analysis Evaporation Final Solvent Removal Analysis->Evaporation Product Pure Product Evaporation->Product

Caption: General workflow for the purification of this compound reaction products.

Protocol 1: Normal-Phase Chromatography (NPC)

Normal-phase chromatography, which utilizes a polar stationary phase and a non-polar mobile phase, is exceptionally well-suited for separating isomers and compounds with differing polarity based on their functional groups.[6][7] In this mode, less polar compounds elute first as they have a weaker affinity for the stationary phase.[8] This makes NPC an excellent choice for removing less polar by-products or for the challenging separation of regioisomers.

Rationale & Experimental Choices
  • Stationary Phase: Silica gel (SiO₂) is the industry standard due to its high polarity, resolving power, and cost-effectiveness. The surface silanol groups (Si-OH) are the primary sites for interaction.[6]

  • Mobile Phase: A binary system of a non-polar solvent (e.g., Hexane or Heptane) and a moderately polar "strong" solvent (e.g., Ethyl Acetate or Dichloromethane) is typically used. The proportion of the polar solvent is gradually increased to elute more tightly bound, polar compounds.[7][9]

  • Detection: The nitroaromatic chromophore in this compound and its derivatives allows for sensitive detection by UV light, typically at 254 nm.[10]

Step-by-Step Protocol for Flash Chromatography
  • Slurry Preparation & Column Packing:

    • For a 40g silica column, prepare a slurry by mixing the silica gel with the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) in a beaker.

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface. Do not let the column run dry.

  • Sample Preparation:

    • Dissolve the crude product (e.g., 100-400 mg for a 40g column) in a minimal amount of a suitable solvent (e.g., Dichloromethane or Acetone).

    • Dry Loading (Recommended): Add a small amount of silica gel (~1-2x the sample weight) to this solution. Remove the solvent by rotary evaporation to obtain a free-flowing powder. This technique often results in sharper bands and better separation.

    • Liquid Loading: If the sample is highly soluble in the mobile phase, it can be dissolved in a minimal volume and injected directly onto the column.

  • Equilibration & Loading:

    • Equilibrate the packed column with 2-3 column volumes of the initial mobile phase.

    • If dry loading, carefully add the sample-impregnated silica to the top of the column bed, creating a thin, even layer. Gently add a layer of sand on top to prevent disruption.

    • If liquid loading, carefully pipette the sample solution onto the column bed.

  • Elution and Fraction Collection:

    • Begin elution with the starting mobile phase.

    • Gradually increase the polarity of the mobile phase according to a predefined gradient. Monitor the separation using a UV detector or by collecting fractions and analyzing them via Thin Layer Chromatography (TLC).[4]

Data Presentation: Example Gradient Table

This table outlines a typical gradient for separating a reaction mixture where the product is more polar than the starting materials.

Step % Hexane % Ethyl Acetate Column Volumes (CV) Purpose
19552Column Equilibration
295 → 705 → 3010Elution of non-polar impurities
370 → 5030 → 508Elution of the target compound
450503Elution of highly polar impurities
501002Column Wash

Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reverse-phase chromatography is the most widely used mode in HPLC.[11] It employs a non-polar stationary phase and a polar mobile phase. Hydrophobic (less polar) molecules are retained more strongly, while polar molecules elute earlier.[11] This method is highly reproducible and ideal for purifying polar aromatic compounds or for analytical assessment of fraction purity.[12]

Rationale & Experimental Choices
  • Stationary Phase: A C18 (Octadecylsilane) bonded phase is the most common choice, offering excellent retention for a wide range of hydrophobicities.[10][11] For aromatic compounds like these, a Phenyl-Hexyl phase can provide alternative selectivity due to potential π-π interactions between the stationary phase and the analyte's aromatic ring.[13]

  • Mobile Phase: A mixture of highly purified water and a miscible organic solvent (modifier), such as acetonitrile (ACN) or methanol, is used.[11] Acetonitrile is often preferred for its lower viscosity and UV transparency. Buffers (e.g., formic acid or ammonium acetate) can be added at low concentrations (~0.1%) to control the ionization state of analytes and improve peak shape, but care must be taken to avoid conditions that could hydrolyze the anhydride.

  • Detection: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is recommended to monitor the elution at multiple wavelengths and assess peak purity.

RP_HPLC_Logic cluster_setup System Setup cluster_run Analysis Run Mobile_Phase Mobile Phase Prep A: 0.1% FA in H₂O B: 0.1% FA in ACN Column Column Installation C18 or Phenyl-Hexyl (e.g., 4.6 x 150 mm) Mobile_Phase->Column Equilibrate System Equilibration Run initial mobile phase until baseline is stable Column->Equilibrate Injection Injection Inject 5-20 µL Sample_Prep Sample Prep Dissolve in Mobile Phase Filter (0.45 µm) Sample_Prep->Injection Gradient Gradient Elution Increase %B over time to elute compounds Injection->Gradient Detection Detection DAD/PDA Detector (e.g., 254 nm & 330 nm) Gradient->Detection

Caption: Logical workflow for setting up an RP-HPLC purification run.

Step-by-Step Protocol for Preparative RP-HPLC
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Prepare Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Degas both solvents thoroughly using sonication or vacuum filtration.

  • System Preparation:

    • Install the appropriate preparative column (e.g., C18, 5 µm particle size).

    • Purge the pump lines with the respective mobile phases.

    • Equilibrate the column with the starting conditions (e.g., 90% A, 10% B) at the desired flow rate until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the crude or partially purified sample in a solvent mixture that is weak enough to ensure good binding to the column upon injection (e.g., 50:50 Water:ACN, or a small amount of DMSO topped up with Mobile Phase A).

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Gradient Elution:

    • Inject the sample onto the column.

    • Run a gradient optimized from analytical scale experiments. A shallow gradient is often required to resolve closely eluting impurities.

Data Presentation: Method Optimization Data
Parameter Condition 1 Condition 2 (Optimized) Outcome
Column Standard C18Phenyl-HexylImproved resolution between product and aromatic impurity due to π-π interactions.[13]
Gradient 10-90% B in 10 min30-65% B in 20 minShallow gradient increased separation between the main product and a closely eluting isomer.
Modifier MethanolAcetonitrileSharper peaks and lower backpressure.

Post-Purification and Troubleshooting

Purity Confirmation: After fraction collection, pool the relevant fractions based on TLC or analytical HPLC analysis. Confirm the structure and purity of the final compound using NMR, LC-MS, and elemental analysis.

Solvent Removal: Remove the chromatography solvents under reduced pressure using a rotary evaporator.[9] If water was used (RP-HPLC), lyophilization (freeze-drying) may be necessary to obtain a dry, fluffy solid.

Common Troubleshooting:

Problem Potential Cause(s) Solution(s)
Poor Resolution Inappropriate mobile phase polarity; Column overloading; Wrong stationary phase.Optimize the solvent gradient (make it shallower); Reduce sample load; Switch from NPC to RPC or vice-versa.
Peak Tailing Secondary interactions with silica (NPC); Sample degradation on column; Co-elution with impurity.Add a small amount of acid/base modifier to mobile phase (with caution); Use a different stationary phase (e.g., end-capped C18); Optimize gradient.
No Elution Sample is too polar (NPC) or too non-polar (RPC); Sample crashed on the column.Drastically increase strong solvent percentage; Ensure sample is fully dissolved in the injection solvent.
Low Recovery Irreversible adsorption to the stationary phase; Sample degradation.Use a less active stationary phase (e.g., alumina instead of silica); Check pH stability of the compound.

References

  • Agilent Technologies. (2010). Isolation, Purification and Chromatography of Nitro Compounds and Explosives. Sciencemadness.org. [Link]

  • Jahnel, J. B., & Knepper, T. P. (1999). Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. Journal of Chromatography A, 862(2), 137-145. [Link]

  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Jones Chromatography. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • Biotage. (2023). What is the Chemistry Behind Normal-Phase Flash Chromatography?. [Link]

  • UKEssays. (2017). Synthesis and Purification of Nitrophenols. [Link]

  • Course Hero. Nitration of Phenol and Purification by Column Chromatography. [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • Google Patents. (1976).
  • Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 154, 233-241. [Link]

  • Agilent Technologies. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. [Link]

  • Chemistry For Everyone. (2025). In Normal Phase Chromatography Which Compound Is Eluted First?. YouTube. [Link]

  • LookChem. This compound. [Link]

  • El-Sayed, W. A., Ali, O. M., & Abbas, H. S. (2013). Ring Opening and Recyclization Reactions of 3‐Nitrochromone with Some Nucleophilic Reagents. Journal of Heterocyclic Chemistry, 50(S1), E237-E244. [Link]

  • Bou-Salah, G., et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 26(23), 7293. [Link]

  • Google Patents. (2014).
  • Kumar, S., et al. (2020). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. RSC Advances, 10(40), 23929-23935. [Link]

  • Kamal, M., et al. (2022). Synthesis and in silico studies of new thiophene-isoquinolinone hybrids as potential larvicides against Culex pipiens. Journal of Molecular Structure, 1270, 133939. [Link]

  • Bak, A., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4816. [Link]

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Application Notes and Protocols for the Scale-up Synthesis of 7-Nitroisochroman-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 7-Nitroisochroman-1,3-dione in Drug Discovery

The isochroman scaffold and its derivatives are privileged structures in medicinal chemistry, exhibiting a wide array of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The incorporation of a nitro group into the aromatic ring of the isochroman-1,3-dione core at the 7-position can significantly modulate its electronic properties and biological activity, making it a valuable building block for the synthesis of novel therapeutic agents. The nitro group can serve as a handle for further functionalization, such as reduction to an amine, which opens up avenues for creating diverse libraries of compounds for drug screening.[1][2] This document provides a comprehensive guide for the scale-up synthesis of this compound, with a strong emphasis on process safety, scalability, and analytical validation, tailored for researchers and professionals in drug development.

Strategic Approach to Synthesis: A Two-Step Pathway

The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available homophthalic acid. This strategy involves:

  • Nitration of Homophthalic Acid: The electrophilic nitration of homophthalic acid to yield 4-nitrohomophthalic acid.

  • Cyclization to this compound: The subsequent dehydration and cyclization of 4-nitrohomophthalic acid to form the target anhydride.

This approach is advantageous for scale-up as it allows for the purification of the intermediate, 4-nitrohomophthalic acid, ensuring a high-purity starting material for the final cyclization step.

Synthesis_Pathway Homophthalic Acid Homophthalic Acid 4-Nitrohomophthalic Acid 4-Nitrohomophthalic Acid Homophthalic Acid->4-Nitrohomophthalic Acid Nitration (HNO3/H2SO4) This compound This compound 4-Nitrohomophthalic Acid->this compound Cyclization (Acetic Anhydride) Analytical_Workflow cluster_characterization Analytical Characterization Crude Product Crude Product Purification (Recrystallization) Purification (Recrystallization) Crude Product->Purification (Recrystallization) Pure this compound Pure this compound Purification (Recrystallization)->Pure this compound Characterization Characterization Pure this compound->Characterization Melting Point Melting Point Characterization->Melting Point NMR (1H, 13C) NMR (1H, 13C) Characterization->NMR (1H, 13C) FT-IR FT-IR Characterization->FT-IR Mass Spec Mass Spec Characterization->Mass Spec HPLC HPLC Characterization->HPLC DSC DSC Characterization->DSC

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Application Notes and Protocols for 7-Nitroisochroman-1,3-dione in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Potential of 7-Nitroisochroman-1,3-dione as a High-Performance Monomer

In the relentless pursuit of advanced materials with superior performance characteristics, the strategic design of monomeric building blocks is of paramount importance. This compound, also known as 4-nitrohomophthalic anhydride, emerges as a compelling candidate for the synthesis of novel polymers with tailored properties. While direct applications of this specific monomer in materials science are not yet extensively documented, its structural features—a rigid aromatic backbone coupled with a reactive anhydride functionality and a strongly electron-withdrawing nitro group—suggest significant potential for creating high-performance polymers such as polyimides and polyesters.

Aromatic polyimides, in particular, are a class of polymers renowned for their exceptional thermal stability, robust mechanical strength, and excellent chemical resistance.[1] These properties make them indispensable in demanding applications, including aerospace components, flexible electronics, and high-temperature adhesives.[1] The incorporation of a nitro group onto the isochroman-1,3-dione backbone is hypothesized to further modulate the polymer's properties, potentially leading to:

  • Enhanced Thermal Stability: The presence of nitro groups can increase the glass transition temperature and thermal decomposition temperature of the polymer.[2]

  • Modified Electronic Properties: The strong electron-withdrawing nature of the nitro group can facilitate the formation of charge-transfer complexes within the polymer matrix, leading to unique optical and electronic characteristics.[3] This could be advantageous for applications in optoelectronics and sensors.

  • Tunable Solubility and Processability: The introduction of such a polar functional group may influence the polymer's solubility in common organic solvents, a critical factor for processing and fabrication of films and coatings.

These application notes provide a comprehensive guide for researchers and materials scientists interested in exploring the synthesis and characterization of novel polymers derived from this compound. The following sections detail a hypothetical, yet scientifically grounded, protocol for the synthesis of a polyimide, along with methods for its characterization and a discussion of its expected properties.

I. Synthesis of a Novel Polyimide from this compound and 4,4'-Oxydianiline (ODA)

The most common and well-established method for synthesizing aromatic polyimides is a two-step polycondensation reaction.[4] This process involves the initial formation of a soluble poly(amic acid) precursor, followed by a cyclization step to yield the final, insoluble and infusible polyimide.[4]

Reaction Scheme

G cluster_0 Step 1: Poly(amic acid) Formation cluster_1 Step 2: Imidization (Cyclization) Monomer_1 This compound PAA Poly(amic acid) Precursor Monomer_1->PAA Monomer_2 4,4'-Oxydianiline (ODA) Monomer_2->PAA Solvent NMP or DMAc Solvent->PAA PAA_in Poly(amic acid) Precursor Polyimide 7-Nitro-Polyimide PAA_in->Polyimide Heat Heat (Thermal Imidization) or Chemical Dehydration Heat->Polyimide

Caption: Two-step synthesis of a novel polyimide.

Experimental Protocol

Materials:

  • This compound (Monomer A)

  • 4,4'-Oxydianiline (ODA) (Monomer B)

  • N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc), anhydrous

  • Argon or Nitrogen gas, high purity

  • Methanol

  • Toluene

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a condenser

  • Heating mantle with a temperature controller

  • Soxhlet extractor

  • Vacuum oven

Procedure:

Step 1: Synthesis of the Poly(amic acid) Precursor

  • Monomer Purification: Ensure both this compound and ODA are of high purity. ODA can be purified by sublimation under vacuum.

  • Reaction Setup: Assemble the reaction flask and thoroughly dry it with a heat gun under a stream of inert gas (Argon or Nitrogen).

  • Dissolution of Diamine: In the reaction flask, dissolve a precise equimolar amount of ODA in anhydrous NMP (or DMAc) to achieve a monomer concentration of approximately 15-20% (w/v). Stir the solution under a gentle stream of inert gas until the ODA is completely dissolved.

  • Addition of Dianhydride: Gradually add an equimolar amount of this compound to the stirred ODA solution at room temperature. The addition should be done in small portions to control the exothermic reaction.

  • Polymerization: Continue stirring the reaction mixture at room temperature under an inert atmosphere for 24-48 hours. The viscosity of the solution will gradually increase as the poly(amic acid) forms. The progress of the polymerization can be monitored by measuring the inherent viscosity of the solution.

Step 2: Thermal Imidization to Polyimide Film

  • Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate. Use a doctor blade to ensure a uniform film thickness.

  • Solvent Evaporation: Place the cast film in a dust-free, low-humidity environment at a low temperature (e.g., 60-80°C) for several hours to slowly remove the bulk of the solvent.

  • Curing Profile: Transfer the glass plate with the semi-dried film to a programmable vacuum oven. The thermal curing process is critical for achieving complete imidization without creating defects in the film. A typical curing profile would be:

    • 100°C for 1 hour

    • 150°C for 1 hour

    • 200°C for 1 hour

    • 250°C for 1 hour

    • 300°C for 1 hour (or higher, depending on the desired final properties)

  • Film Removal: After the curing cycle, allow the oven to cool down slowly to room temperature. The resulting polyimide film can then be carefully peeled off the glass plate.

II. Characterization of the 7-Nitro-Polyimide

A thorough characterization of the newly synthesized polymer is essential to understand its structure-property relationships.

Structural and Thermal Properties
Property to be MeasuredCharacterization TechniqueExpected Outcome/Significance
Chemical Structure Fourier-Transform Infrared Spectroscopy (FTIR)Confirmation of imidization by the appearance of characteristic imide absorption bands (around 1780 cm⁻¹ and 1720 cm⁻¹) and disappearance of amic acid bands.
Molecular Weight Gel Permeation Chromatography (GPC)Determination of the number-average and weight-average molecular weights and the polydispersity index of the poly(amic acid) precursor.
Thermal Stability Thermogravimetric Analysis (TGA)Evaluation of the onset of thermal decomposition and the char yield at high temperatures. The nitro group is expected to enhance thermal stability.
Glass Transition Temp. Differential Scanning Calorimetry (DSC)Determination of the glass transition temperature (Tg), which indicates the upper service temperature of the material.
Crystallinity X-ray Diffraction (XRD)Assessment of the degree of crystallinity of the polymer film, which influences its mechanical and optical properties.
Mechanical and Optical Properties
Property to be MeasuredCharacterization TechniqueExpected Outcome/Significance
Tensile Strength & Modulus Universal Testing MachineQuantification of the film's mechanical robustness. Aromatic polyimides typically exhibit high tensile strength and modulus.[5]
Optical Transparency UV-Vis SpectroscopyMeasurement of the film's transparency in the visible and ultraviolet regions. The nitro group may induce a yellow to brown coloration due to charge-transfer complex formation.
Refractive Index EllipsometryDetermination of the refractive index, an important parameter for optical applications.

III. Potential Applications and Future Directions

The unique combination of a rigid backbone and a highly polar nitro group in polyimides derived from this compound opens up a range of potential applications:

  • High-Temperature Dielectric Films: The inherent thermal stability and expected good dielectric properties make these materials suitable for use as insulators in microelectronics.

  • Gas Separation Membranes: The introduction of the nitro group can alter the free volume and polarity of the polymer, potentially leading to enhanced selectivity for certain gas pairs (e.g., CO₂/CH₄).[1]

  • Nonlinear Optical (NLO) Materials: The presence of a strong electron-withdrawing group on an aromatic system can give rise to second-order NLO properties, which are of interest for optical communications and data storage.

  • Sensors: The electron-deficient nature of the polymer backbone could make it sensitive to electron-rich analytes, paving the way for the development of novel chemical sensors.[6]

Future research should focus on a systematic investigation of the structure-property relationships by copolymerizing this compound with various diamines to fine-tune the material's properties for specific applications. Furthermore, the reduction of the nitro group to an amino group post-polymerization could provide a route to further functionalize the polymer and introduce new properties.

IV. Safety and Handling

As with all laboratory procedures, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The synthesis should be carried out in a well-ventilated fume hood. Anhydrous solvents are flammable and should be handled with care.

References

  • Pająk, A. K., Jankowski, A., & Schab-Balcerzak, E. (2025). New (Co)poly(hydroxyimide)s Based on 4,4′-Oxydiphthalic Anhydride—Effect of Composition on Properties, Including Gas Transport Ability.
  • National Center for Biotechnology Information. (n.d.). New (Co)poly(hydroxyimide)s Based on 4,4′-Oxydiphthalic Anhydride—Effect of Composition on Properties, Including Gas Transport Ability. In PubMed. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Homophthalic anhydride (CAS 703-59-3). Retrieved from [Link]

  • Kappe, C. O., & Kappe, T. (1994). Homophthalic anhydrides and their application to the synthesis of heterocyclic compounds (review). Monatshefte für Chemie / Chemical Monthly, 125(8-9), 957-971.
  • Goh, Y.-K., & Boyer, C. (2014). Nitrones in synthetic polymer chemistry. Polymer Chemistry, 5(15), 4446-4457.
  • National Center for Biotechnology Information. (n.d.). Homophthalic anhydride. In PubChem Compound Database. Retrieved from [Link]

  • Zhang, J., Zhang, Y., & Zhang, Q. (2024). Highly stable poly-nitro components achieved through supramolecular encapsulation.
  • Sroog, C. E. (1991). Polyimides. Progress in Polymer Science, 16(4), 561-694.
  • National Center for Biotechnology Information. (n.d.). Polymers and Polymer-Based Materials for the Detection of (Nitro-)explosives. In PubMed. Retrieved from [Link]

  • Chen, Y., et al. (2025). 4-Bromophthalic Anhydride-based Polyesters as a Versatile Modified Platform. Chinese Journal of Polymer Science, 43(6), 958-963.
  • National Center for Biotechnology Information. (n.d.). Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations. In PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis. In PubMed. Retrieved from [Link]

  • MDPI. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Molecules, 29(19), 4584.
  • Universiti Kebangsaan Malaysia. (n.d.). Fabrication of Aromatic Polyimide Films Derived from Diisocyanate with Fluorinated Dianhydride. Retrieved from [Link]

  • MDPI. (n.d.). Functional Aromatic Polyamides. Retrieved from [Link]

  • MDPI. (n.d.). Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA. Retrieved from [Link]

  • IntechOpen. (2022). Properties and Applications of Polymers: A Mini Review. In Polymer Chemistry and Processing.
  • IntechOpen. (n.d.). The Role of O-Phthalic Anhydride in Polymer Production and the Plastics Industry. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]

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Application Notes & Protocols: 7-Nitroisochroman-1,3-dione as a Versatile Precursor for "Turn-On" Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluorescent probes are indispensable tools in modern biological and chemical research, enabling the visualization and quantification of specific analytes within complex environments, including living cells.[1][2] A particularly powerful class of these tools are "turn-on" or pro-fluorescent probes, which exhibit a significant increase in fluorescence emission upon interaction with their target. This design minimizes background signal and enhances detection sensitivity. This guide details the utility of 7-nitroisochroman-1,3-dione, a strategic precursor for developing such probes. We will explore the fundamental "off-on" switching mechanism, provide detailed protocols for probe synthesis, and demonstrate its application in detecting enzymatic activity relevant to disease states like cancer.

The Core Principle: A Nitro-Quenched, Amine-Activated System

The efficacy of this compound as a probe precursor hinges on a classic and robust fluorescence modulation strategy: the conversion of a nitro group to an amino group.

  • The "Off" State: The precursor molecule is essentially non-fluorescent. The potent electron-withdrawing nature of the aromatic nitro group (NO₂) effectively quenches any potential fluorescence from the core structure.[3] This quenching occurs through mechanisms such as Photoinduced Electron Transfer (PeT), where the excited state of the fluorophore is deactivated non-radiatively.[1][4]

  • The "On" State: The magic happens when the nitro group is reduced to an electron-donating amino group (NH₂). This fundamental chemical transformation reverses the electronic properties of the substituent. The amino group "pushes" electron density back into the aromatic system, disrupting the quenching pathway and activating fluorescence.[5] This often results in a dramatic increase in fluorescence quantum yield and can lead to a significant shift in the emission wavelength, a phenomenon related to changes in the Intramolecular Charge Transfer (ICT) character of the molecule.[2][4]

This binary switching mechanism is the foundation for designing probes that respond to specific reductive environments or enzymes.

G OFF This compound Derivative (Precursor Probe) ON 7-Aminoisochroman-1,3-dione Derivative (Activated Fluorophore) OFF->ON Reduction Mechanism Nitro Group (NO₂) Fluorescence Quenching (PeT) OFF->Mechanism Mechanism2 Amino Group (NH₂) Fluorescence Activation (ICT) ON->Mechanism2 Analyte Analyte (e.g., Nitroreductase + NADH) Analyte->ON Catalyzes Reaction

Caption: The fundamental "Off-On" switching mechanism for probes derived from this compound.

Probe Synthesis: Functionalization via Amine Condensation

The isochroman-1,3-dione moiety is a cyclic anhydride, making it highly reactive towards primary amines. This provides a straightforward and versatile handle for attaching targeting groups or modulating the probe's physicochemical properties. The reaction proceeds via nucleophilic acyl substitution to form a stable imide, effectively "locking in" the desired functional group.[6][7]

Protocol 2.1: General Synthesis of N-Substituted this compound Probes

This protocol describes a general method for conjugating a primary amine (R-NH₂) to the this compound precursor.

Materials & Reagents

ReagentPurposeSupplier Example
This compoundProbe PrecursorCommercial Source
Primary Amine (R-NH₂)Functional/Targeting MoietyCommercial Source
Glacial Acetic Acid or EthanolReaction SolventStandard Supplier
Dichloromethane (DCM)Extraction SolventStandard Supplier
Ethyl Acetate (EtOAc) & HexanesChromatography SolventsStandard Supplier
Sodium Sulfate (Na₂SO₄)Drying AgentStandard Supplier
Silica GelStationary Phase for ChromatographyStandard Supplier

Step-by-Step Methodology

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid (approx. 0.2 M).

  • Amine Addition: Add the desired primary amine (R-NH₂) (1.1 eq) to the solution.

  • Condensation: Heat the reaction mixture to reflux (approx. 120 °C for acetic acid) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality Note: Acetic acid serves as both a solvent and a catalyst for the dehydration step, efficiently driving the reaction towards the final imide product. Ethanol can also be used, often requiring longer reaction times.[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water to precipitate the product.

  • Extraction: If a precipitate does not form or is impure, extract the aqueous mixture with dichloromethane (3x volumes). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure N-substituted probe.[8]

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Dissolve Dissolve Precursor in Acetic Acid AddAmine Add Primary Amine (R-NH₂) Dissolve->AddAmine Reflux Heat to Reflux (4-12 hours) AddAmine->Reflux TLC Monitor by TLC Reflux->TLC Workup Precipitate/Extract with DCM TLC->Workup Dry Dry & Concentrate Workup->Dry Column Column Chromatography Dry->Column Final Pure Probe Column->Final

Caption: General workflow for the synthesis of N-substituted this compound probes.

Application: A "Turn-On" Probe for Detecting Hypoxia

A key application of this precursor is in the detection of cellular hypoxia (low oxygen), a hallmark of solid tumors. Hypoxic cancer cells upregulate specific nitroreductase (NTR) enzymes that are not prevalent in healthy, normoxic tissues.[3][9] These enzymes can selectively reduce the nitro group on the probe, activating its fluorescence and providing a visual readout of the hypoxic environment.

Protocol 3.1: In Vitro Enzymatic Activation Assay

This protocol validates that the fluorescence of a 7-nitro-based probe is specifically activated by a nitroreductase enzyme in the presence of its necessary cofactor, NADH.

Materials & Reagents

ReagentPurpose
Synthesized 7-Nitro ProbeThe probe to be tested
Nitroreductase (from E. coli)The activating enzyme
β-Nicotinamide adenine dinucleotide (NADH)Enzyme cofactor
Tris-HCl Buffer (e.g., 50 mM, pH 7.4)Maintains physiological pH
DMSOSolvent for probe stock solution
96-well black, clear-bottom plateFor fluorescence measurements

Step-by-Step Methodology

  • Stock Solutions:

    • Prepare a 10 mM stock solution of the 7-Nitro Probe in DMSO.

    • Prepare a 1 mg/mL stock of nitroreductase in Tris-HCl buffer.

    • Prepare a 10 mM stock of NADH in Tris-HCl buffer.

  • Reaction Setup: In a 96-well plate, prepare the following reactions in triplicate. Adjust the final volume to 200 µL with Tris-HCl buffer.

ConditionProbe (final 10 µM)NTR (final 10 µg/mL)NADH (final 100 µM)Description
Test +++Complete enzymatic reaction
Control (No Enzyme) +-+Checks for non-enzymatic reduction by NADH
Control (No Cofactor) ++-Confirms NADH is required for activity
Control (Probe Only) +--Measures background probe fluorescence
  • Incubation: Incubate the plate at 37 °C, protecting it from light.

  • Measurement: Using a fluorescence plate reader, measure the fluorescence intensity at time points (e.g., 0, 15, 30, 60, 120 minutes). Determine the optimal excitation and emission wavelengths by first scanning the emission spectrum of the fully activated probe (prepared by chemical reduction, see Protocol 3.2).

  • Data Analysis: Subtract the background fluorescence (Probe Only control) from all readings. Plot fluorescence intensity vs. time for all conditions. A significant, time-dependent increase in fluorescence should only be observed in the "Test" condition.

Protocol 3.2: Live-Cell Imaging of Hypoxia

This protocol applies the probe to visualize nitroreductase activity in cultured cancer cells.

Step-by-Step Methodology

  • Cell Culture: Plate cancer cells known to express nitroreductase under hypoxia (e.g., MCF-7 or HeLa) in a glass-bottom imaging dish. Allow cells to adhere overnight.

  • Induce Hypoxia: Transfer one set of dishes to a hypoxic chamber (1% O₂, 5% CO₂, 37 °C) for 12-24 hours. Keep a parallel set of control dishes under normoxic conditions (21% O₂, 5% CO₂, 37 °C).

  • Probe Loading: Prepare a 10 µM working solution of the 7-Nitro Probe in serum-free cell culture medium. Remove the old medium from the cells and add the probe solution.

  • Incubation: Incubate both normoxic and hypoxic cells with the probe for 30-60 minutes at 37 °C.

  • Washing: Remove the probe-containing medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove excess, unreacted probe. Add fresh imaging medium (e.g., phenol red-free medium) to the dishes.

  • Microscopy: Image the cells immediately using a confocal fluorescence microscope. Use the pre-determined excitation wavelength and collect emission in the appropriate channel for the activated 7-amino product.

  • Analysis: Expect to see significantly brighter fluorescence in the cells cultured under hypoxic conditions compared to the normoxic controls, indicating successful enzymatic activation of the probe.[3][9]

Spectroscopic and Performance Data

The conversion of the nitro-precursor to the amino-fluorophore results in distinct and measurable changes in spectroscopic properties.

Table 1: Representative Spectroscopic Properties

Property7-Nitro Precursor ("Off")7-Amino Product ("On")Rationale
Fluorescence Quantum Yield (Φ) Very Low (<0.01)Moderate to High (>0.2)Removal of the NO₂ quenching group enables efficient radiative decay.
Absorption Max (λ_abs) ~340-380 nm~450-490 nmThe electron-donating NH₂ group extends the π-conjugation, causing a red-shift.
Emission Max (λ_em) N/A (non-fluorescent)~510-550 nm (Green)The activated fluorophore emits light, typically with a large Stokes shift.
Colorimetric Change Colorless/Pale YellowYellow/GreenThe change in the absorption spectrum is often visible to the naked eye.

Note: Exact wavelengths will vary depending on the N-substituent and solvent environment.[10][11][12]

References

  • Gomes, A., Fernandes, E., & Lima, J. L. (2005). Fluorescence probes used for detection of reactive oxygen species. Journal of Biochemical and Biophysical Methods.
  • Alves, M. G., et al. (2018).
  • Takeda, K., et al. (2021). Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells. STAR Protocols. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of fluorescent probes. RSC Publishing.
  • Yoon, J., et al. (2019). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research. [Link]

  • Gotor, R., et al. (2017). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. Molecules. [Link]

  • Thermo Fisher Scientific. (n.d.). Generating and Detecting Reactive Oxygen Species—Section 18.2. Invitrogen.
  • Kumari, R., et al. (2021). A Nitronaphthalimide Probe for Fluorescence Imaging of Hypoxia in Cancer Cells. Journal of Fluorescence. [Link]

  • Abdel-Wahab, B. F., et al. (2024). Synthesis and in silico studies of new thiophene-isoquinolinone hybrids as potential larvicides against Culex pipiens. ResearchGate. [Link]

  • Nagano, T. (2009). Development of fluorescent probes for bioimaging applications. Proceedings of the Japan Academy, Series B. [Link]

  • Kalyanaraman, B., et al. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free Radical Biology and Medicine. [Link]

  • Sames, D., & Chang, C. J. (2009). Reaction-based small-molecule fluorescent probes for chemoselective bioimaging. Nature Chemical Biology. [Link]

  • John, C., et al. (2021). A Fluorescent Probe Enables the Discovery of Improved Antagonists Targeting the Intracellular Allosteric Site of the Chemokine Receptor CCR7. Journal of Medicinal Chemistry. [Link]

  • Smith, B. D., et al. (2021). Generalizable synthesis of bioresponsive near-infrared fluorescent probes: sulfonated heptamethine cyanine prototype for imaging cell hypoxia. Journal of the American Chemical Society. [Link]

  • Gao, Y., et al. (2020). One-step synthesis of rhodamine-based Fe3+ fluorescent probes via Mannich reaction and its application in living cell imaging. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Goswami, S., et al. (2019). Recent Advances on Iron(III) Selective Fluorescent Probes with Possible Applications in Bioimaging. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. organic-chemistry.org. [Link]

  • Vedantham, S., & Paquette, W. D. (2012). Lessons in Organic Fluorescent Probe Discovery. Molecules. [Link]

  • Chen, K., & Pradhan, P. (2020). Rational Design of Small Molecule Fluorescent Probes for Biological Applications. Current Opinion in Chemical Biology. [Link]

  • Sivaraman, G., et al. (2013). Fe3+-selective fluorescent probe based on Rhodamine B and its application in bioimaging. Sensors and Actuators B: Chemical. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. [Link]

  • Bruni, S., & Geth, F. (2013). Theoretical and experimental investigation on the spectroscopic properties of indigo dye. Journal of Molecular Structure. [Link]

  • McCaughtry, T. M., & Olmstead, M. J. (2013). Design and Investigation of a Series of Rhodamine-Based Fluorescent Probes for Optical Measurements of pH. Journal of Fluorescence. [Link]

  • Olipova, M., et al. (2022). Spectroscopic investigation of new benzanthrone luminescent dyes. Bulgarian Chemical Communications. [Link]

  • Gherghel, A. M., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules. [Link]

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Troubleshooting & Optimization

Optimizing reaction yield for 7-Nitroisochroman-1,3-dione synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to optimizing the synthesis of 7-Nitroisochroman-1,3-dione, designed for chemistry professionals in research and drug development. This document provides practical, experience-driven advice to overcome common experimental hurdles and enhance reaction yield and purity.

Introduction to this compound Synthesis

The synthesis of this compound is achieved via the electrophilic aromatic substitution (nitration) of its parent compound, homophthalic anhydride (also known as isochroman-1,3-dione).[1][2] This reaction, while straightforward in principle, is sensitive to several variables that can significantly impact yield, purity, and safety. The core of the process involves the generation of a nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids, which then attacks the aromatic ring.[3]

This guide provides a comprehensive technical support center, including a troubleshooting section for immediate problem-solving and an FAQ for deeper understanding of the reaction's principles.

Troubleshooting Guide: From Low Yield to Runaway Reactions

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction resulted in a very low yield or failed to produce any product. What are the likely causes?

Answer: Low to no yield is a frequent issue stemming from several potential factors. Systematically investigate the following:

  • Inefficient Nitronium Ion Generation: The active electrophile, NO₂⁺, is formed in situ. If the acidic medium is not sufficiently strong (e.g., due to wet reagents or incorrect acid ratios), its concentration will be too low for the reaction to proceed.

    • Solution: Always use fresh, concentrated (98%) sulfuric acid and fuming (>90%) nitric acid. Ensure all glassware is thoroughly dried before use to prevent the introduction of water, which consumes the acid catalyst.

  • Sub-optimal Reaction Temperature: Nitration of homophthalic anhydride is highly temperature-dependent.

    • Too Low: If the temperature is kept too low (e.g., <0 °C) for the entire duration, the activation energy barrier may not be overcome, leading to a stalled reaction.

    • Too High: Excessive heat can lead to oxidative side reactions and decomposition of the starting material and product, appearing as charring or a dark tarry mixture.[4]

    • Solution: A common strategy is to perform the initial addition of the substrate at a low temperature (0–5 °C) to control the initial exotherm, followed by a carefully controlled ramp-up to a moderate temperature (e.g., 25–40 °C) to drive the reaction to completion.[5]

  • Poor Quality Starting Material: The purity of the homophthalic anhydride is critical. It can be prepared by refluxing homophthalic acid with acetic anhydride.[6] Impurities can interfere with the reaction or complicate purification.

    • Solution: Confirm the purity of your homophthalic anhydride via melting point or spectroscopic analysis (NMR, IR) before starting the reaction. If necessary, recrystallize the starting material.

Question 2: My final product is impure, and I suspect the presence of multiple isomers. How can I improve regioselectivity and purify the product?

Answer: The formation of regioisomers (e.g., 4-, 5-, or 6-nitroisochroman-1,3-dione) is a common challenge in this synthesis due to the competing directing effects of the substituents on the benzene ring.

  • Understanding Directing Effects: The anhydride moiety is an electron-withdrawing group, which deactivates the ring and directs nitration to the meta positions (5- and 7-positions). The methylene group (-CH₂-) is weakly activating and directs to the ortho and para positions (4- and 6-positions). The 7-position is sterically less hindered than the 5-position, often favoring its formation. However, achieving high selectivity can be difficult.

  • Improving Selectivity:

    • Temperature Control: Lowering the reaction temperature generally increases selectivity by favoring the kinetically controlled product over thermodynamically controlled side products.

    • Nitrating Agent: While mixed acid is standard, alternative nitrating agents can sometimes offer different selectivity profiles. However, this requires significant process development.

  • Purification Strategy:

    • Recrystallization: This is the most effective method for purifying the solid product. The choice of solvent is critical for separating the desired 7-nitro isomer from other impurities.

    • Recommended Solvents: A trial-and-error approach with solvents of varying polarity is often necessary. Start with solvents like ethanol, acetic acid, or toluene/heptane mixtures. The goal is to find a solvent system in which the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in solution.

Question 3: The reaction temperature increased uncontrollably. How do I manage this exothermic event and prevent it in the future?

Answer: An uncontrolled temperature spike indicates a runaway reaction, a serious safety hazard in nitration procedures.[7]

  • Immediate Actions:

    • Immediately stop the addition of any reagents.[7]

    • Ensure the cooling bath has maximum efficiency (e.g., add more ice/salt or switch to a colder bath like dry ice/acetone if appropriate for your setup).

    • If the temperature continues to rise, and as a last resort, prepare for an emergency quench by pouring the reaction mixture over a large volume of crushed ice with vigorous stirring. Caution: This is also highly exothermic and should be done behind a blast shield in a fume hood.[7]

  • Prevention:

    • Slow, Controlled Addition: Add the substrate to the mixed acid (or vice versa, depending on the specific protocol) in small portions or dropwise via an addition funnel. Never add reagents quickly.

    • Adequate Cooling: Use a cooling bath with a large thermal mass (e.g., a large ice-water bath) and ensure the reaction flask is sufficiently immersed.

    • Vigorous Stirring: Efficient agitation is crucial to dissipate heat and prevent the formation of localized hot spots where the reaction can accelerate uncontrollably.[7]

    • Monitoring: Continuously monitor the internal reaction temperature with a thermometer. Do not rely on the bath temperature.

Troubleshooting Summary Table
IssuePotential CauseRecommended Solution
Low/No Yield Wet reagents/glasswareUse fresh, concentrated acids and oven-dried glassware.
Incorrect reaction temperatureAdd substrate at 0-5 °C, then allow to warm or heat gently to 25-40 °C.
Isomeric Impurities Competing directing groupsLower reaction temperature to improve selectivity; purify via recrystallization.
Runaway Reaction Reagents added too quicklyAdd reagents slowly and portion-wise with continuous temperature monitoring.
Inefficient cooling/stirringUse a large cooling bath and ensure vigorous mechanical or magnetic stirring.[7]
Product Isolation Fails Product is soluble in quench mediumEnsure the quench (ice/water) volume is large enough; cool thoroughly to promote precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for the nitration of homophthalic anhydride?

A1: The reaction proceeds via a classic electrophilic aromatic substitution mechanism in three main steps:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

  • Nucleophilic Attack: The π-electrons of the aromatic ring of homophthalic anhydride attack the nitronium ion. This step is rate-determining and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base in the mixture, typically the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the nitro group, restoring aromaticity and yielding the final product.

Nitration Mechanism cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2 & 3: Electrophilic Substitution HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2NO3+->NO2+ - H₂O Substrate Homophthalic Anhydride H2O H₂O SigmaComplex Sigma Complex (Arenium Ion) Substrate->SigmaComplex + NO₂⁺ Product This compound SigmaComplex->Product - H⁺ (via HSO₄⁻)

Caption: Mechanism of Electrophilic Aromatic Nitration.

Q2: What are the critical safety precautions for this synthesis?

A2: Nitration reactions are inherently hazardous. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and acid-resistant gloves (e.g., butyl rubber or Viton). A face shield is highly recommended.

  • Fume Hood: All operations must be conducted in a certified chemical fume hood to avoid inhaling corrosive and toxic fumes.

  • Handling Acids: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always add acid to water (or other solutions) slowly, never the other way around. Prepare the nitrating mixture by adding nitric acid to sulfuric acid slowly in a cooling bath.

  • Exothermic Potential: Be prepared for a highly exothermic reaction. Use an appropriate cooling bath and monitor the temperature continuously.

Q3: How do I properly quench the reaction and isolate the crude product?

A3: The standard procedure is to quench the reaction mixture by pouring it slowly and carefully onto a large volume of crushed ice or an ice-water slurry with vigorous stirring. This accomplishes several things:

  • It stops the reaction immediately.

  • It dilutes the strong acid, reducing its oxidative potential.

  • The organic product, which is insoluble in the aqueous acidic medium, precipitates out as a solid.

After quenching, the solid product can be collected by vacuum filtration. The collected solid should then be washed thoroughly with cold water to remove residual acid, followed by a wash with a small amount of a cold, non-polar solvent like hexane to aid in drying.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis.

Workflow Overview

Synthesis Workflow prep 1. Reagent & Glassware Preparation (Dry) mix 2. Prepare Nitrating Mixture (H₂SO₄ + HNO₃ at 0°C) prep->mix add 3. Substrate Addition (Homophthalic Anhydride) mix->add react 4. Controlled Reaction (Monitor Temperature) add->react quench 5. Quench on Ice-Water react->quench isolate 6. Isolate Crude Product (Vacuum Filtration) quench->isolate purify 7. Purification (Recrystallization) isolate->purify analyze 8. Analysis (NMR, IR, MP) purify->analyze

Caption: General workflow for this compound synthesis.

Step-by-Step Synthesis Protocol

Materials:

  • Homophthalic Anhydride (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (>90%)

  • Deionized Water & Ice

  • Recrystallization Solvent (e.g., Ethanol)

Procedure:

  • Preparation of Nitrating Mixture: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 5 mL per gram of substrate). Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add fuming nitric acid (1.1 eq) to the sulfuric acid via the dropping funnel. Maintain the temperature below 10 °C during the addition. Stir the resulting mixed acid for 15 minutes at 0 °C.

  • Substrate Addition: Add homophthalic anhydride (1.0 eq) to the cold nitrating mixture in small portions over 30-45 minutes. Use a powder funnel for this addition. Ensure the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by TLC if a suitable system is developed (e.g., 7:3 Hexane:Ethyl Acetate).

  • Quenching and Isolation: Prepare a large beaker containing a slurry of crushed ice and water (approx. 10-15 mL per gram of substrate). Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

  • A precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold water until the washings are neutral to pH paper.

  • Purification: Transfer the crude solid to a flask and perform a recrystallization from a suitable solvent (e.g., ethanol). Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Analysis: Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm its structure and purity.

References

  • Grummitt, O., Egan, R., & Buck, A. (n.d.). Homophthalic Acid and Anhydride. Organic Syntheses. Available at: [Link]

  • Tuerk, S., et al. (2005). One-Step Synthesis of Substituted Isobenzofuran-1(3H)-ones and Isobenzofuran-1,3-diones form Indane Derivatives in Subcritical Media. ChemInform. Available at: [Link]

  • Goldstein, S. L., & Rabold, G. P. (1985). Nitration of phthalic acid and phthalic anhydride using nitric acid. Google Patents.
  • Kahn, M. (1902). Ueber die Einwirkung von Salpetersäure auf Phtalsäureanhydrid. Berichte der deutschen chemischen Gesellschaft. (Note: This is a historical reference for the direct nitration of phthalic anhydride, cited in Organic Syntheses).
  • Reddit r/Chempros. (2021). Di-nitration troubleshooting. Reddit. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Homophthalic anhydride. PubChem. Available at: [Link]

  • Asymmetric Synthesis. (n.d.). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Kappe, C. O., & Falsone, S. F. (2012). Homophthalic anhydrides and their application to the synthesis of heterocyclic compounds (review). Molecules. Available at: [Link]

  • Napolitano, E. (1997). Isocoumarins: new synthetic methodologies.
  • Szlosek-Pinaud, M., et al. (2022). The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center. Molecules. Available at: [Link]

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Troubleshooting guide for reactions involving 7-Nitroisochroman-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is tailored for researchers, scientists, and professionals in drug development who are utilizing 7-Nitroisochroman-1,3-dione in their synthetic endeavors. As Senior Application Scientists, we have consolidated critical information and practical troubleshooting advice to facilitate smoother experimentation and optimal results.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical applications of this compound?

This compound, also known as 4-nitrohomophthalic anhydride, serves as a key intermediate in the synthesis of various heterocyclic compounds.[1] Its primary utility lies in its reaction with amines to form substituted isoquinolinediones or phthalamide derivatives, which are precursors to more complex molecular architectures.[2] The presence of the electron-withdrawing nitro group enhances the electrophilicity of the anhydride, making it particularly reactive towards nucleophiles.[3]

Q2: How should this compound be properly stored?

Due to its anhydride functionality, this compound is susceptible to hydrolysis. It is imperative to store the compound under anhydrous conditions in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. The storage area should be cool and dry to prevent degradation.

Q3: What are the expected spectroscopic signatures for this compound?

While the exact spectral data can be influenced by the solvent and instrumentation, the following provides a general guide for characterization:

  • ¹H NMR: Aromatic protons are typically observed in the downfield region of the spectrum. The methylene protons (CH₂) of the isochroman ring will appear as a distinct signal.

  • ¹³C NMR: The carbonyl carbons of the dione will exhibit characteristic downfield shifts. The aromatic carbons will also be present, with their chemical shifts influenced by the nitro group.[4]

  • IR Spectroscopy: Look for strong, characteristic carbonyl (C=O) stretching bands for the anhydride moiety, typically in the 1750-1850 cm⁻¹ region. Additionally, characteristic peaks for the nitro group (NO₂) will be present around 1530 and 1350 cm⁻¹.[5]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₅NO₅), which is approximately 207.02 g/mol .[1][6]

Troubleshooting Guide for Common Reactions

This section addresses prevalent issues encountered during reactions with this compound and offers systematic solutions.

Issue 1: Incomplete or Failed Acylation Reaction with Amines

Scenario: You are attempting to synthesize a phthalamide derivative by reacting this compound with an amine, but you are observing low yields or no product formation.

Potential Causes and Solutions:

  • Poor Reagent Quality or Deactivated Catalyst: The purity of the starting materials is critical. Impurities can interfere with the reaction.[7] If a Lewis acid catalyst is used, it is highly sensitive to moisture and can be deactivated.[7]

    • Troubleshooting Steps:

      • Ensure you are using fresh or purified reagents.

      • Maintain anhydrous conditions throughout the reaction to prevent catalyst deactivation.[7]

  • Sub-optimal Reaction Temperature: The reaction temperature can significantly impact the yield. Some reactions may require heating to overcome the activation energy, while excessively high temperatures can lead to side reactions and decomposition.[7]

    • Troubleshooting Steps:

      • Experiment with optimizing the reaction temperature. A gradual increase may improve the yield.

  • Insufficiently Reactive Amine: Amines with strong electron-withdrawing groups or significant steric hindrance may exhibit low nucleophilicity, leading to a sluggish or incomplete reaction.

    • Troubleshooting Steps:

      • Consider using a more nucleophilic amine if the substrate allows.

      • The addition of a non-nucleophilic base can sometimes facilitate the reaction, but should be done cautiously to avoid side reactions.

Workflow for Troubleshooting Low Yield in Acylation

start Low/No Product check_reagents Verify Reagent Quality Fresh Reagents? Anhydrous Conditions? start->check_reagents optimize_temp Optimize Reaction Temperature start->optimize_temp check_amine Assess Amine Reactivity Sterically Hindered? Electron-Withdrawing Groups? start->check_amine success Product Formation check_reagents->success optimize_temp->success use_catalyst Consider Catalyst or Base check_amine->use_catalyst use_catalyst->success

Caption: A stepwise workflow for troubleshooting low yields in acylation reactions.

Issue 2: Formation of Multiple Products and Byproducts

Scenario: Thin Layer Chromatography (TLC) analysis of your reaction mixture reveals multiple spots, indicating the formation of several products or byproducts.

Potential Causes and Solutions:

  • Poly-acylation: Although less common than in Friedel-Crafts alkylation, poly-acylation can occur, especially with highly activated aromatic rings.[7]

    • Troubleshooting Steps:

      • Carefully control the stoichiometry of your reactants.

  • Side Reactions Due to High Temperatures: Elevated temperatures can promote side reactions and decomposition of starting materials or products.[7]

    • Troubleshooting Steps:

      • Attempt the reaction at a lower temperature.

      • Monitor the reaction progress closely using TLC to determine the optimal reaction time.

  • Presence of Dinitro Impurities: The starting material may contain dinitro aromatic compounds which can lead to the formation of undesired byproducts.

    • Troubleshooting Steps:

      • Purify the starting material if necessary.[8]

Table 1: General Reaction Conditions for Amine Acylation

Amine TypeRecommended SolventTemperature RangeNotes
Primary AliphaticDichloromethane (DCM), Tetrahydrofuran (THF)0°C to Room TemperatureGenerally proceeds readily.
Secondary AliphaticTHF, N,N-Dimethylformamide (DMF)Room Temperature to 50°CMay require gentle heating.
Aromatic (Anilines)DMF, Dioxane50°C to 100°CReactivity depends on substituents on the aniline ring.
Issue 3: Challenges in Product Purification

Scenario: You have successfully synthesized the desired product, but are encountering difficulties in isolating it in a pure form.

Potential Causes and Solutions:

  • Co-elution of Impurities during Chromatography: The polarity of the desired product may be similar to that of unreacted starting materials or byproducts, making separation by column chromatography difficult.

    • Troubleshooting Steps:

      • Experiment with different solvent systems for elution.

      • Consider using a different stationary phase, such as alumina.

      • If the product is a solid, recrystallization may be an effective purification method.

  • Difficulty Removing Nitro-Containing Impurities: Separating the desired product from other nitroaromatic compounds can be challenging.

    • Troubleshooting Steps:

      • Washing the crude product with an alkaline aqueous solution can help remove acidic nitro-phenolic impurities.[9]

      • For removal of dinitro byproducts, selective reduction to the corresponding amino-nitro compounds followed by an acid wash can be effective.[8]

  • Separating Product from Unreacted Amine: Excess amine in the reaction mixture can complicate purification.

    • Troubleshooting Steps:

      • Perform an acidic workup by washing the organic layer with a dilute acid (e.g., 1M HCl) to protonate and extract the excess amine into the aqueous phase.

Logical Flow for Product Purification

start Crude Product acid_wash Acidic Wash (remove excess amine) start->acid_wash base_wash Alkaline Wash (remove acidic impurities) acid_wash->base_wash chromatography Column Chromatography base_wash->chromatography recrystallization Recrystallization (if solid) chromatography->recrystallization pure_product Pure Product recrystallization->pure_product

Caption: A general purification strategy for products derived from this compound.

References

  • BenchChem. Troubleshooting low yield in Friedel-Crafts acylation reactions. Accessed January 21, 2026.
  • US2430421A - Process for the purification of mononitro aromatic compounds - Google P
  • WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google P
  • How do I purify the resulting compound after a nitro- to amine-group reduction? - Chemistry Stack Exchange. Accessed January 21, 2026.
  • Aromatic Nitro Compounds - Missouri S&T. Accessed January 21, 2026.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • This compound - LookChem. Accessed January 21, 2026.
  • Reaction of isochroman-1,3-dione 3 with various aromatic amines.
  • Acylation Reactions and Mechanisms Guide | PDF - Scribd. Accessed January 21, 2026.
  • Acyl Chlorides and Acid Anhydrides - chemrevise. Accessed January 21, 2026.
  • Reactivity of Anhydrides - Chemistry LibreTexts. Accessed January 21, 2026.
  • Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. BTEC Applied Science Level 3 - Unit 19 Assignment 2. Accessed January 21, 2026.
  • 90 questions with answers in ANHYDRIDES | Science topic - ResearchG
  • Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4 - YouTube. Accessed January 21, 2026.
  • 6,7-dinitro-benzo(de)isochromene-1,3-dione - Sigma-Aldrich. Accessed January 21, 2026.
  • CAS#:62252-16-8 | 4-acetyl-7-nitro-4H-isochromene-1,3-dione | Chemsrc. Accessed January 21, 2026.
  • Organic Chemistry Synthesis Reactions - Examples and Practice Problems - YouTube. Accessed January 21, 2026.
  • Synthesis and in vitro antitumor activity of phenanthrolin-7-one derivatives, analogues of the marine pyridoacridine alkaloids ascididemin and meridine - PubMed. Accessed January 21, 2026.
  • Single crystal structure, spectroscopic (FT-IR, FT-Raman, H-1 NMR, C-13 NMR) studies, physico-chemical properties and theoretical calculations of 1-(4-chlorophenyl)-3-(4-nitrophenyl)
  • Solving an Unknown Organic Structure using NMR, IR, and MS - YouTube. Accessed January 21, 2026.
  • Spectroscopic and Spectrometric Characterization of 1,3,6-Trinitropyrene: A Technical Guide - Benchchem. Accessed January 21, 2026.

Sources

Technical Support Center: A Troubleshooting Guide to Improving the Purity of 7-Nitroisochroman-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Applications Science Division

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity-related issues encountered during and after the synthesis of 7-Nitroisochroman-1,3-dione. As a key synthetic intermediate, its purity is paramount for the success of subsequent reactions. This document provides in-depth, experience-driven solutions in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs) - First-Pass Troubleshooting

This section addresses the most immediate and common challenges observed during the work-up and initial purification stages.

Q1: My crude product is a dark, viscous oil instead of the expected solid. What is the likely cause?

A1: This issue typically points to one of two culprits: incomplete removal of the reaction solvent or the presence of significant, low-melting-point impurities. Nitration reactions, if not driven to completion or properly quenched, can leave behind acidic residues and partially nitrated byproducts that interfere with crystallization.

Troubleshooting Steps:

  • Ensure Complete Solvent Removal: Use a rotary evaporator followed by high vacuum for an extended period (1-2 hours) to remove residual solvents like DMF or acetic acid, which are common in nitration and cyclization reactions.

  • Aqueous Work-up: Perform an aqueous wash with cold, dilute sodium bicarbonate solution to neutralize and remove acidic byproducts, followed by a brine wash to remove excess water before drying the organic layer.

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is insoluble, such as cold hexanes or diethyl ether. This will often wash away oily impurities, leaving your product as a solid.

Q2: After initial isolation, my this compound product has a persistent yellow or brownish hue. How can I decolorize it?

A2: The color is characteristic of residual nitrophenolic compounds or other aromatic impurities formed during the nitration step.[1][2] These are often highly colored and can persist in small quantities even after initial purification.

Recommended Decolorization Protocol:

  • Dissolve the crude, colored product in a minimum amount of a suitable hot solvent (e.g., ethyl acetate or acetone).

  • Add a small amount (typically 1-2% w/w) of activated carbon to the hot solution.

  • Gently swirl the mixture and keep it at a gentle boil for 5-10 minutes. Caution: Adding carbon to a boiling solution can cause vigorous bumping.

  • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the carbon.

  • Allow the clear, colorless filtrate to cool slowly for recrystallization.

Q3: What are the primary impurities I should be looking for, and how are they formed?

A3: The most probable impurities arise from the nitration of the homophthalic anhydride precursor. Electrophilic aromatic substitution can result in the formation of regioisomers.

  • Regioisomeric Impurities: Depending on the directing effects of other substituents on the aromatic ring, you may form other nitro isomers (e.g., 5-nitro or 6-nitroisochroman-1,3-dione). Their similar polarities make them challenging to separate from the desired 7-nitro isomer.[3]

  • Dinitro Compounds: If the reaction conditions are too harsh (excess nitrating agent, high temperature), dinitration of the aromatic ring can occur.[2]

  • Hydrolysis Product: The isochroman-1,3-dione core is a cyclic anhydride and is susceptible to hydrolysis.[4] The primary degradation product is 4-nitrohomophthalic acid. This is especially common if the product is exposed to moisture during work-up or storage.

Section 2: In-Depth Troubleshooting & Purification Workflows

This section provides detailed, step-by-step guides for resolving complex purification challenges.

Guide 1: Issue - Isomeric Impurities Detected by HPLC or NMR

Q: My analytical data (HPLC/NMR) clearly shows one or more isomeric impurities that co-elute or have very similar spectral properties to my target compound. How can I achieve separation?

A: This is a classic challenge in purifying products from electrophilic aromatic substitution reactions.[1][2] The subtle differences in polarity between regioisomers demand a high-resolution purification technique. Meticulous column chromatography is the most effective method.[1][5]

Workflow for Isomer Separation

Caption: Workflow for Isomeric Impurity Separation.

Detailed Protocol: Silica Gel Column Chromatography

This protocol is designed to maximize the separation of closely related nitro-isomers.

  • Stationary Phase Selection: Use silica gel with a mesh size of 230-400 for high-resolution separation.

  • Mobile Phase (Eluent) Screening:

    • Begin by testing various solvent systems with Thin Layer Chromatography (TLC). The goal is to find a system where the desired product has an Rf value of ~0.25-0.35 and the impurity is visibly separated.

    • A common starting point for nitro compounds is a mixture of Hexanes and Ethyl Acetate (EtOAc).[5]

    • Test Ratios: Start with 4:1 Hexanes:EtOAc and move towards more polar ratios like 2:1 or 1:1.

    • If separation is poor, substitute Dichloromethane (DCM) for EtOAc to alter selectivity. A Hexanes:DCM gradient can also be effective.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM or the eluent.

    • Alternatively, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the starting solvent system.

    • Collect small, uniform fractions.

    • Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.

  • Analysis and Pooling:

    • Once the separation is complete, analyze the collected fractions.

    • Combine the fractions containing the pure desired product.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Guide 2: Issue - Low Yield After Recrystallization

Q: My product is pure after recrystallization, but my yield is unacceptably low. What are the common causes and how can I optimize the process?

A: Low yield during recrystallization is a frequent issue stemming from suboptimal solvent choice or procedural errors.[6] The goal is to dissolve the compound in a minimum amount of hot solvent and recover it upon cooling.[6]

Troubleshooting Recrystallization Yield
ProblemPotential CauseScientific Rationale & Solution
Excessive Solvent Use Too much solvent was added during the dissolution step.An excessive solvent volume will keep a significant portion of the product dissolved in the mother liquor even after cooling. Solution: Add the hot solvent portion-wise, just until the solid dissolves completely. Avoid adding a large excess.[6]
Premature Crystallization The product crystallizes in the funnel during hot filtration.The solution cools too quickly upon contact with a room-temperature funnel, causing the product to crash out. Solution: Use a pre-heated funnel and filter flask. Keep the solution at or near its boiling point during the filtration step.
Incorrect Solvent Choice The product is too soluble in the chosen solvent, even at cold temperatures.An ideal recrystallization solvent dissolves the compound poorly at low temperatures but well at high temperatures. Solution: Perform a solvent screen. If no single solvent works, use a solvent-pair system (e.g., Ethanol/Water, DCM/Hexanes). Dissolve the compound in a small amount of the "good" solvent (e.g., DCM) and add the "poor" solvent (e.g., Hexanes) dropwise until the solution becomes turbid, then reheat to clarify and cool slowly.
Cooling Too Rapidly The solution was placed directly into an ice bath from boiling.Rapid cooling leads to the formation of very small, often impure crystals and can trap impurities within the crystal lattice. Solution: Allow the flask to cool slowly to room temperature on the benchtop first, then transfer it to an ice bath to maximize precipitation of pure crystals.
Recrystallization Optimization Workflow

Caption: Workflow for Optimizing Recrystallization Yield.

Section 3: Stability and Storage

Q: My highly pure, solid this compound develops impurities over time in storage. What is happening?

A: The isochroman-1,3-dione structure contains a cyclic anhydride functional group, which is susceptible to hydrolysis.[4][7] Atmospheric moisture can react with the anhydride to open the ring, forming 4-nitrohomophthalic acid. This degradation will lower the purity and can affect subsequent reactions.

Proper Storage Protocol:

  • Dry Thoroughly: Ensure the final product is completely free of water and solvents before storage. Dry under high vacuum for several hours.

  • Inert Atmosphere: Store the compound in a sealed vial under an inert atmosphere, such as nitrogen or argon, to displace moisture and oxygen.

  • Desiccation: Place the sealed vial inside a desiccator containing a drying agent like Drierite® or phosphorus pentoxide.

  • Low Temperature: Store the desiccator in a refrigerator or freezer to slow the rate of any potential decomposition reactions.

References

  • Stevens, J. (2010). Isolation, Purification and Chromatography of Nitro Compounds and Explosives. Sciencemadness.org. Available at: [Link]

  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? ResearchGate. Available at: [Link]

  • CDN. Nitration of Phenol and Purification by Column Chromatography Purpose. Available at: [Link]

  • UKEssays. (2017). Synthesis and Purification of Nitrophenols. UKEssays.com. Available at: [Link]

  • Google Patents. (1976). Process for the purification of p-nitrophenol.
  • Ma, S., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. Available at: [Link]

  • LookChem. This compound. Available at: [Link]

  • ResearchGate. Synthesis of isochroman-1,3-dione derivative 3. Available at: [Link]

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Side reactions of 7-Nitroisochroman-1,3-dione with common reagents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Nitroisochroman-1,3-dione. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the potential side reactions and unexpected outcomes when working with this versatile but reactive building block. My aim is to provide you with not just troubleshooting steps, but a deeper mechanistic understanding to empower your synthetic strategies.

Introduction to the Reactivity of this compound

This compound is a valuable reagent characterized by two primary reactive centers: the cyclic anhydride and the electron-deficient aromatic ring. The powerful electron-withdrawing nature of the nitro group significantly influences the molecule's reactivity in several ways:

  • Enhanced Electrophilicity of the Anhydride: The carbonyl carbons of the anhydride are rendered highly electrophilic, making them susceptible to attack by a wide range of nucleophiles.

  • Activation of the Aromatic Ring: The nitro group activates the benzene ring towards nucleophilic aromatic substitution (SNAr), a pathway not typically observed in unsubstituted isochroman systems.[1][2][3][4]

  • Acidity of the C-4 Protons: The protons on the carbon adjacent to the carbonyl group (C-4 position) exhibit increased acidity, paving the way for enolate formation and subsequent side reactions.

  • Reactivity of the Nitro Group: The nitro group itself can undergo reduction under various conditions, leading to a different set of potential transformations.

This guide is structured in a question-and-answer format to directly address the common challenges and observations you may encounter during your experiments.

Frequently Asked Questions & Troubleshooting Guides

Category 1: Reactions with Amine Nucleophiles

Question 1: I am trying to synthesize an amide by reacting this compound with a primary amine, but I am getting a mixture of products and low yield of the desired ring-opened amide. What is happening?

Answer: This is a common issue stemming from the high reactivity of both the starting material and the initial product. While the expected reaction is a nucleophilic acyl substitution leading to a ring-opened amide-acid, several side reactions can occur.

Expected Reaction:

The primary amine attacks one of the carbonyl carbons, leading to the opening of the anhydride ring to form a 2-(carboxymethyl)-4-nitrobenzoic acid derivative.

Potential Side Reactions:

  • Formation of an Imide: The initially formed carboxylic acid can undergo an intramolecular cyclization via dehydration, especially with heating or in the presence of a coupling agent, to form a seven-membered ring imide. More commonly, if excess amine is used or under prolonged reaction times, the amide can react further.

  • Over-acylation of the Amine: If the stoichiometry is not carefully controlled, the product amine can compete with the starting amine for reaction with the anhydride, leading to more complex mixtures.[5]

  • Nucleophilic Aromatic Substitution (SNAr): With highly nucleophilic amines or under forcing conditions (e.g., high temperature, strong base), the amine can attack the aromatic ring, potentially displacing the anhydride moiety. The nitro group strongly activates the ring for such reactions.[1][4]

  • Base-Catalyzed Decomposition: Many amines are basic and can deprotonate the acidic C-4 protons, leading to enolate formation and potential downstream decomposition or condensation reactions.

Troubleshooting Protocol:

Parameter Recommendation Rationale
Temperature Maintain low temperatures (0 °C to room temperature).Minimizes the rate of side reactions, particularly imide formation and SNAr.
Stoichiometry Use a slight excess (1.05-1.1 equivalents) of the amine.Ensures complete consumption of the anhydride without promoting over-acylation.
Solvent Use aprotic solvents like THF, DCM, or acetonitrile.Prevents interference from the solvent and allows for better temperature control.
pH Control If possible, buffer the reaction or use a non-nucleophilic base to scavenge any acid formed.Amines can be protonated at low pH, rendering them non-nucleophilic.[6]
Work-up Quench the reaction with a dilute acid (e.g., 1M HCl) promptly after completion.Neutralizes any remaining amine and prevents base-catalyzed degradation during work-up.

Question 2: When I use a secondary amine, I get a very messy reaction. Is the reactivity different from primary amines?

Answer: Yes, the reactivity profile with secondary amines can be more complex. While the initial ring-opening to form the corresponding amide-acid is similar, the subsequent reactions differ.

Key Differences and Side Reactions:

  • No Imide Formation: The resulting tertiary amide lacks the N-H proton necessary for imide formation.

  • Increased Steric Hindrance: The bulkier nature of secondary amines can slow down the desired ring-opening reaction, potentially allowing other side reactions to become more competitive.

  • Enamine Formation: If the reaction is run under conditions that favor dehydration, the secondary amine can react with the carbonyl group to form an enamine, although this is less common with anhydrides compared to ketones.[6]

  • Higher Basicity: Many common secondary amines (e.g., diethylamine, piperidine) are more basic than their primary counterparts, increasing the likelihood of base-catalyzed side reactions at the C-4 position.

Experimental Workflow for Reaction with Secondary Amines:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve this compound in anhydrous aprotic solvent (e.g., THF) B Cool solution to 0 °C under inert atmosphere (N2 or Ar) A->B C Add secondary amine (1.1 eq.) dropwise over 30 min B->C D Stir at 0 °C for 1-2 hours, then allow to warm to RT C->D E Monitor reaction by TLC or LC-MS for disappearance of starting material D->E F Quench with cold, dilute aqueous acid (e.g., 1M HCl) E->F G Extract with an organic solvent (e.g., Ethyl Acetate) F->G H Wash organic layer with brine, dry over Na2SO4, and concentrate G->H

Caption: Workflow for the controlled reaction of this compound with secondary amines.

Category 2: Reactions with Reducing Agents

Question 3: I want to selectively reduce the nitro group to an amine. However, using catalytic hydrogenation (H₂, Pd/C), I am seeing reduction of the anhydride as well. How can I achieve selectivity?

Answer: This is a classic chemoselectivity challenge. Both the nitro group and the cyclic anhydride are susceptible to reduction under catalytic hydrogenation conditions. The outcome is highly dependent on the catalyst, solvent, and reaction conditions.

Potential Products of Reduction:

  • Desired Product: 7-Aminoisochroman-1,3-dione.

  • Side Product 1: Reduction of one carbonyl to an alcohol, leading to a lactone-acid.

  • Side Product 2: Complete reduction of both carbonyls to a diol.[7]

  • Side Product 3: A mixture of partially and fully reduced products.

Mechanistic Considerations:

Catalytic hydrogenation is a powerful reduction method that can reduce a wide variety of functional groups. While nitro groups are generally reduced readily, the high reactivity of the anhydride in this compound makes it a competitive substrate.

Troubleshooting Protocol for Selective Nitro Reduction:

Parameter Recommendation Rationale
Catalyst Use a less reactive catalyst such as PtO₂ or consider transfer hydrogenation with ammonium formate.[8]Palladium on carbon is highly active and can lead to over-reduction. Transfer hydrogenation is often milder and more selective for nitro groups.
Solvent Use solvents like ethyl acetate or ethanol.These are common solvents for catalytic hydrogenation and are generally compatible.
Temperature & Pressure Start with room temperature and atmospheric pressure of H₂.Milder conditions favor the more easily reduced nitro group.
Additives In some cases, the addition of a catalyst poison (e.g., a small amount of a sulfur-containing compound) can increase selectivity, but this requires careful optimization.This can selectively deactivate the catalyst towards anhydride reduction.
Alternative Reagents Consider chemical reductions such as SnCl₂/HCl or Fe/NH₄Cl.These reagents are often highly selective for the reduction of aromatic nitro groups in the presence of carbonyls.

Question 4: Can I use Sodium Borohydride (NaBH₄) to reduce the carbonyls without affecting the nitro group?

Answer: Sodium borohydride is a mild reducing agent and typically does not reduce cyclic anhydrides or nitro groups under standard conditions.[9][10][11] However, contamination with more reactive borane species or the use of additives can lead to unexpected reactivity.

Expected Outcome:

Generally, no reaction is expected with the anhydride or the nitro group. NaBH₄ is primarily used for the reduction of aldehydes and ketones.[9]

Potential Side Reactions and Issues:

  • Reduction of Aldehyde/Ketone Impurities: If your starting material is contaminated with any aldehyde or ketone impurities, they will be reduced to the corresponding alcohols.

  • Hydrolysis: NaBH₄ is often used in protic solvents like methanol or ethanol. These can slowly react with the anhydride to cause ring-opening hydrolysis, especially if the reaction is run for an extended period or at elevated temperatures.

  • Enhanced Reactivity with Additives: The combination of NaBH₄ with certain additives (e.g., Lewis acids or transition metal salts) can create more powerful reducing systems that may reduce the anhydride or even the nitro group.[10][12] For instance, NaBH₄ in the presence of Ni(PPh₃)₄ has been shown to reduce nitroaromatics.[10]

Recommendation:

For the reduction of the carbonyls in the presence of the nitro group, a stronger reducing agent like Lithium Aluminium Hydride (LiAlH₄) would be required, which would likely also reduce the nitro group. Selective reduction of the anhydride in the presence of the nitro group is challenging. It is often more synthetically feasible to first react the anhydride and then perform the desired reduction on the nitro group in a subsequent step.

Category 3: Reactions with Strong Bases

Question 5: I am attempting to use a strong base like LDA to form an enolate at the C-4 position for an alkylation reaction, but the reaction is failing and my starting material is decomposing. Why is this happening?

Answer: The use of strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) with this compound is fraught with potential side reactions due to the multiple reactive sites on the molecule.

Desired Reaction:

Deprotonation at the C-4 position to form the corresponding enolate for subsequent reaction with an electrophile.

Potential Side Reactions:

  • Attack at the Carbonyl: Even sterically hindered bases like LDA can, at higher temperatures, act as nucleophiles and attack the highly electrophilic carbonyl carbons, leading to ring opening and amide formation.[13][14]

  • Reaction with the Nitro Group: Strong bases can react with the nitro group, leading to complex decomposition pathways.

  • Nucleophilic Aromatic Substitution: If the base has a counterion that can act as a nucleophile, or if the base itself can act as one, SNAr at the aromatic ring is a possibility.

  • Self-Condensation: The enolate, once formed, can potentially react with another molecule of the starting material in a condensation reaction.

Reaction Pathway Diagram:

G cluster_paths Potential Reaction Pathways start This compound + Strong Base (e.g., LDA) A Desired Pathway: C-4 Enolate Formation start->A Low Temp (-78°C) Controlled Addition B Side Reaction 1: Nucleophilic attack on C=O start->B Higher Temp Excess Base C Side Reaction 2: Reaction with Nitro Group start->C Non-optimal conditions D Side Reaction 3: Self-Condensation A->D Warming the reaction

Caption: Competing reaction pathways for this compound with a strong base.

Troubleshooting Protocol for Enolate Formation:

Parameter Recommendation Rationale
Temperature Maintain a very low temperature, typically -78 °C (dry ice/acetone bath).This is critical to favor the kinetically controlled deprotonation at C-4 and prevent nucleophilic attack or decomposition.[13]
Base Addition Add the pre-formed LDA solution slowly to the substrate solution at -78 °C.This "inverse addition" ensures that the substrate is never in excess of the base, minimizing self-condensation.
Equivalents of Base Use slightly more than 1 equivalent of base (e.g., 1.05 eq.).Using less than one equivalent can lead to equilibration and a mixture of products.
Solvent Anhydrous THF is the standard solvent for LDA reactions.Ensures the stability of the strong base and the resulting enolate.
Quenching After enolate formation, add the electrophile at -78 °C and then slowly warm the reaction.Controls the subsequent alkylation or acylation step.

References

  • Nucleophilic aromatic substitution. In: Wikipedia. ; 2023. Accessed January 22, 2026. [Link]

  • Nucleophilic Aromatic Substitution EXPLAINED! YouTube. [Link]. Published February 26, 2025. Accessed January 22, 2026.

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]. Published August 12, 2011. Accessed January 22, 2026.

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]. Published August 20, 2018. Accessed January 22, 2026.

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]. Published February 2, 2025. Accessed January 22, 2026.

  • Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. University of Glasgow. [Link]. Accessed January 22, 2026.

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]. Published February 10, 2016. Accessed January 22, 2026.

  • Decarboxylation. Organic Chemistry Portal. [Link]. Accessed January 22, 2026.

  • Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. ACS Omega. 2021;6(4):2945-2955. doi:10.1021/acsomega.0c05563
  • Stereoselective Intramolecular 1,3-Dipolar Cycloadditions. ResearchGate. [Link]. Accessed January 22, 2026.

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Syntheses and Catalysis. 2024;3(2):110-120. doi:10.22034/jsc.2024.463857.1078
  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules. 2021;26(11):3338. doi:10.3390/molecules26113338
  • 20.6: Reactions of Amines. Chemistry LibreTexts. [Link]. Published May 30, 2020. Accessed January 22, 2026.

  • Reaction mechanism of a new variant of selective reduction using NaBH4 and Iodine. ResearchGate. [Link]. Accessed January 22, 2026.

  • Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. [Link]. Published August 19, 2022. Accessed January 22, 2026.

  • Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]. Accessed January 22, 2026.

  • Intramolecular 1,3-dipolar cycloaddition reactions in targeted syntheses. ResearchGate. [Link]. Accessed January 22, 2026.

  • 11.06 Bases for Enolate Formation. YouTube. [Link]. Published August 22, 2019. Accessed January 22, 2026.

  • A Stereoselective Intramolecular 1,3-Dipolar Nitrone Cycloaddition for the Synthesis of Substituted Chromanes. ResearchGate. [Link]. Accessed January 22, 2026.

  • 24.7: Reactions of Amines. Chemistry LibreTexts. [Link]. Published February 24, 2025. Accessed January 22, 2026.

  • Reaction process and kinetics of the selective hydrogenation of resorcinol into 1,3-cyclohexanedione. ResearchGate. [Link]. Accessed January 22, 2026.

Sources

Stability issues of 7-Nitroisochroman-1,3-dione under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Nitroisochroman-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. As a specialized reagent, understanding its stability profile under various experimental conditions is critical for obtaining reliable and reproducible results.

Introduction to the Stability of this compound

This compound is a unique molecule that incorporates two key reactive moieties: a cyclic anhydride and a nitroaromatic ring. This combination dictates its chemical behavior and susceptibility to degradation. The primary stability concerns stem from the electrophilic nature of the anhydride carbonyl carbons and the electron-withdrawing effects of the nitro group. This guide will walk you through the most common stability issues and provide practical solutions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments with this compound, explains the likely causes, and offers actionable solutions.

Observed Issue Potential Cause Recommended Action & Scientific Rationale
Loss of compound activity or concentration in aqueous media over time. Hydrolysis of the cyclic anhydride. The isochroman-1,3-dione core is a cyclic anhydride, which is susceptible to hydrolysis to form the corresponding dicarboxylic acid (4-nitro-2-(carboxymethyl)benzoic acid). This reaction is often accelerated by basic or acidic conditions and higher temperatures.[1]Action: Prepare fresh solutions in anhydrous aprotic solvents for immediate use. If aqueous buffers are necessary, perform experiments at neutral or slightly acidic pH and at lower temperatures. Run a time-course experiment using HPLC to monitor the concentration of the parent compound and the appearance of the hydrolyzed product to determine its stability window in your specific buffer system.
Unexpected side products when using amine-containing buffers or reagents. Nucleophilic attack by amines. The cyclic anhydride is highly reactive towards primary and secondary amines, leading to ring-opening and the formation of amide-acid derivatives.[2][3]Action: Avoid using amine-based buffers (e.g., Tris, HEPES with a free amine). If unavoidable, protect the amine functionality or use a non-nucleophilic buffer. If the reaction with an amine is intended, the stoichiometry should be carefully controlled.
Inconsistent results or compound degradation when experiments are conducted under bright light. Photochemical degradation. Nitroaromatic compounds are known to be susceptible to photochemical degradation, particularly under UV or broad-spectrum light.[4][5] This can lead to complex degradation pathways and loss of active compound.Action: Protect solutions and solid compound from light by using amber vials, wrapping containers in aluminum foil, and working in a fume hood with the sash down to minimize exposure to overhead lighting. For photosensitive experiments, use filtered light sources. The ICH Q1B guidelines provide a framework for systematic photostability testing.[6]
Formation of colored byproducts or decomposition upon heating. Thermal decomposition. Nitroaromatic compounds can be thermally labile, and the decomposition can be complex.[7][8] The presence of the anhydride group may also contribute to thermal instability.Action: Avoid excessive heating of the compound in solution or as a solid. If heating is necessary for a reaction, perform it at the lowest effective temperature and for the shortest possible duration. Use a control sample (without other reactants) to assess thermal stability under your specific reaction conditions.
Poor solubility or precipitation in nonpolar organic solvents. Polarity of the molecule. this compound is a relatively polar molecule due to the presence of the nitro and dione functionalities. Its solubility will be limited in nonpolar solvents.Action: Use polar aprotic solvents such as DMSO, DMF, or acetonitrile for stock solutions. For reactions, consider solvent systems that are compatible with your other reagents while ensuring the solubility of the compound. Always perform a solubility test before conducting a large-scale experiment.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container, protected from moisture and light, at a low temperature (e.g., 4°C or -20°C) under an inert atmosphere (e.g., nitrogen or argon).[9] This minimizes the risk of hydrolysis from atmospheric moisture and photochemical degradation.

Q2: How can I confirm if my compound has hydrolyzed?

A2: You can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Hydrolysis will result in a new peak with a different retention time (typically more polar) and a mass increase corresponding to the addition of a water molecule (M+18). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the formation of the dicarboxylic acid product.

Q3: Is this compound compatible with alcoholic solvents?

A3: Caution is advised when using alcoholic solvents (e.g., methanol, ethanol). The cyclic anhydride can react with alcohols in a process called alcoholysis to form a mono-ester derivative.[10] This reaction may be slower than hydrolysis or aminolysis but can be significant over time, especially if heated or in the presence of a catalyst. If an alcoholic solvent is required, it is best to use it at low temperatures and for short durations.

Q4: The nitro group on the aromatic ring is a strong electron-withdrawing group. How does this affect stability?

A4: The electron-withdrawing nature of the nitro group increases the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution under certain conditions.[11] It also influences the reactivity of the anhydride group by affecting the electron density of the carbonyl carbons. Furthermore, the nitro group itself can be a site of chemical transformation, such as reduction to an amine.[12]

Experimental Protocols

Protocol 1: Assessing Hydrolytic Stability

This protocol provides a method to determine the rate of hydrolysis of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • Anhydrous DMSO or acetonitrile

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC system with a C18 column

  • HPLC grade water and acetonitrile

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • In a series of amber HPLC vials, add the aqueous buffer.

  • At time t=0, spike the buffer with the stock solution to a final concentration of 100 µM.

  • Immediately inject the t=0 sample onto the HPLC.

  • Incubate the remaining vials at a controlled temperature (e.g., 25°C or 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject a sample onto the HPLC.

  • Monitor the decrease in the peak area of the parent compound and the increase in the peak area of the hydrolyzed product.

  • Calculate the half-life (t½) of the compound in the buffer.

Protocol 2: General Photostability Testing

This protocol is a simplified approach to evaluate the photostability of this compound in solution, based on ICH Q1B principles.[6]

Materials:

  • This compound

  • Solvent of choice (e.g., acetonitrile)

  • Clear and amber glass vials

  • A controlled light source (photostability chamber) or a well-lit laboratory bench

  • HPLC system

Procedure:

  • Prepare a solution of this compound in the chosen solvent.

  • Aliquot the solution into two clear vials and one amber vial (as a dark control).

  • Place one clear vial and the amber vial in the photostability chamber or on the lab bench.

  • Store the second clear vial in the dark at the same temperature as a baseline control.

  • Expose the samples to a defined light dose.

  • After the exposure period, analyze all three samples by HPLC.

  • Compare the chromatograms. Significant degradation in the light-exposed clear vial compared to the dark controls indicates photosensitivity.

Visualizing Degradation and Workflows

Hydrolysis Pathway of this compound

Hydrolysis Compound This compound Product 4-Nitro-2-(carboxymethyl)benzoic acid Compound->Product Ring Opening Water H₂O Water->Product Nucleophilic Attack

Caption: Proposed hydrolysis pathway of this compound.

Experimental Workflow for Stability Assessment

Workflow cluster_prep Sample Preparation cluster_conditions Exposure Conditions cluster_analysis Analysis cluster_results Results Prep Prepare Stock Solution (Anhydrous Solvent) Aqueous Aqueous Buffer (Hydrolysis Test) Prep->Aqueous Light Light Exposure (Photostability Test) Prep->Light Heat Elevated Temperature (Thermal Stability Test) Prep->Heat Nucleophile Nucleophilic Reagent (Reactivity Test) Prep->Nucleophile Analysis HPLC / LC-MS Analysis (Time Points) Aqueous->Analysis Light->Analysis Heat->Analysis Nucleophile->Analysis Results Determine Degradation Rate & Half-Life Analysis->Results

Caption: General workflow for assessing the stability of this compound.

References

  • Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences.

  • Brill, T.B., & James, K.J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews.

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences.

  • Brill, T.B., & James, K.J. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Defense Technical Information Center.

  • Reaction of isochroman-1,3-dione 3 with various aromatic amines. ResearchGate.

  • ICH Harmonised Tripartite Guideline. Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.

  • Biodegradation of Nitroaromatic Compounds and Explosives. Community Stewardship for the Aberdeen Proving Ground.

  • Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. The Royal Society of Chemistry.

  • Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase. SpringerLink.

  • Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. ACS Publications.

  • Degradation of nitroaromatic compounds by the UV–H_2O_2 process using polychromatic radiation sources. Semantic Scholar.

  • This compound. LookChem.

  • What Are Cyclic Anhydrides?. YouTube.

  • Acid anhydrides. Fiveable.

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.

  • The One‐Step Synthesis of Biologically Active Isochromans from Lignin‐Derived Aromatic Monomers in Tunable Deep Eutectic Solvents. ResearchGate.

  • Isochroman-1,3-dione. Sigma-Aldrich.

  • Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst. National Institutes of Health.

  • Isochroman-1,3-dione. ChemScene.

  • Substituent effects of nitro group in cyclic compounds. ResearchGate.

  • Organic acid anhydride. Wikipedia.

  • Is it possible to create an acid anhydride that's stable in water and if so what conditions must its structure satisfy?. Chemistry Stack Exchange.

Sources

Technical Support Center: Overcoming Poor Solubility of 7-Nitroisochroman-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Nitroisochroman-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to optimize your experimental workflows.

Understanding the Challenge: The Molecular Culprits of Poor Solubility

This compound (also known as 4-nitrohomophthalic anhydride) presents a solubility challenge rooted in its molecular architecture. The presence of a highly polar nitro group (-NO₂) and two carbonyl groups within the dione structure introduces a significant dipole moment.[1] This polarity, combined with the rigid aromatic ring, leads to strong intermolecular forces in the solid state, making it difficult for solvent molecules to effectively solvate and dissolve the compound. The principle of "like dissolves like" is central to overcoming this issue.[1]

Frequently Asked Questions (FAQs)

Q1: I am starting a new project with this compound. Which solvent should I try first?

Based on its chemical structure—a polar, aromatic compound—you should begin with polar aprotic solvents. These solvents possess a significant dipole moment and can engage in dipole-dipole interactions with the nitro and carbonyl groups of the molecule, without the complication of hydrogen bonding that can sometimes hinder solubility with anhydrides.

Initial Solvent Recommendations:

  • High Polarity (Aprotic):

    • Dimethyl Sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Acetonitrile (ACN)

  • Moderate Polarity (Aprotic):

    • Acetone

    • Ethyl Acetate

The parent compound, homophthalic anhydride (without the nitro group), is reported to be soluble in acetone and ethyl acetate. The addition of the nitro group increases polarity, suggesting that more polar solvents like DMSO and DMF are likely to be more effective.

Q2: My compound is still not dissolving, even in polar aprotic solvents. What should I do next?

If you are facing persistent solubility issues, a systematic approach is necessary. The following troubleshooting guide will walk you through a logical progression of steps to enhance the solubility of this compound.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

Issue 1: Insufficient Solubility in a Single Solvent System

Symptom: After vigorous stirring or vortexing in a recommended polar aprotic solvent, a significant amount of solid this compound remains undissolved.

Root Cause Analysis: The solvation energy provided by a single solvent is not sufficient to overcome the lattice energy of the solid compound.

Solutions:

  • Thermal Energy Input:

    • Rationale: Increasing the temperature provides the necessary energy to break the intermolecular forces holding the crystal lattice together.[2]

    • Protocol:

      • Gently heat the solvent-solute mixture while stirring.

      • Monitor the temperature to ensure it remains well below the boiling point of the solvent and the decomposition temperature of the compound.

      • Observe for dissolution. Be aware that the compound may precipitate upon cooling. If this is an issue for your application, proceed to the next steps.

  • Co-Solvency (Solvent Blending):

    • Rationale: A mixture of solvents can often provide a more optimal polarity match for a solute than a single solvent.[3] This technique can fine-tune the dielectric constant of the solvent environment to better accommodate the solute.

    • Protocol:

      • Start with a solvent in which the compound has partial solubility (e.g., Acetone).

      • Gradually add a more polar co-solvent (e.g., DMSO or DMF) dropwise while stirring.

      • Observe for enhanced dissolution.

      • Experiment with different ratios to find the optimal blend for your desired concentration.

Issue 2: Compound "Oils Out" or Precipitates During the Experiment

Symptom: The compound initially dissolves (often with heating) but then separates from the solution as a liquid ("oiling out") or a solid precipitate upon cooling or the addition of another reagent.

Root Cause Analysis: The solution is supersaturated at the new temperature or the addition of another component has decreased the overall solvating power of the solvent system.

Solutions:

  • Particle Size Reduction:

    • Rationale: Increasing the surface area of the solid by reducing its particle size can enhance the rate of dissolution.[2][4] While this doesn't change the thermodynamic solubility limit, it can help achieve it more readily and prevent localized supersaturation.

    • Methods:

      • Micronization: If you have the equipment, mechanically reducing the particle size can be effective.

      • Sonication: Using an ultrasonic bath can help break up agglomerates and increase the surface area available for solvation.[3]

  • Solid Dispersion Technique:

    • Rationale: This is an advanced technique where the compound is dispersed within a hydrophilic carrier at a molecular level. This prevents the reformation of the crystal lattice, thereby enhancing solubility.

    • Common Carriers: Polyethylene glycol (PEG), Polyvinylpyrrolidone (PVP).

    • General Procedure:

      • Dissolve both this compound and a hydrophilic carrier (e.g., PEG 4000) in a common volatile solvent.

      • Evaporate the solvent under vacuum. The resulting solid will have the compound finely dispersed within the carrier matrix.

Experimental Protocols

Protocol 1: Systematic Determination of Solubility

This protocol provides a structured method to determine the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of organic solvents (see Table 1)

  • Glass vials with screw caps

  • Analytical balance

  • Vortex mixer and/or magnetic stirrer

  • Temperature-controlled shaker or water bath

Procedure:

  • Add a pre-weighed excess amount of this compound to a known volume of the chosen solvent in a sealed vial.

  • Agitate the mixture at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Allow the undissolved solid to settle.

  • Carefully extract a known volume of the supernatant (the clear, saturated solution).

  • Evaporate the solvent from the supernatant and weigh the remaining solid.

  • Calculate the solubility in g/L or mol/L.

Visual Workflow for Troubleshooting Solubility

Solubility_Troubleshooting start Start: Poor Solubility Observed solvent_select Select High Polarity Aprotic Solvent (e.g., DMSO, DMF) start->solvent_select dissolved_check1 Dissolved? solvent_select->dissolved_check1 success Success: Proceed with Experiment dissolved_check1->success Yes heat Apply Gentle Heat dissolved_check1->heat No dissolved_check2 Dissolved? heat->dissolved_check2 dissolved_check2->success Yes co_solvency Try Co-Solvency (e.g., Acetone + DMSO) dissolved_check2->co_solvency No dissolved_check3 Dissolved? co_solvency->dissolved_check3 dissolved_check3->success Yes advanced_methods Consider Advanced Methods (Sonication, Solid Dispersion) dissolved_check3->advanced_methods No

Caption: Decision tree for troubleshooting the solubility of this compound.

Data Presentation

Table 1: Common Organic Solvents for Solubility Screening

Solvent ClassSpecific SolventRelative PolarityBoiling Point (°C)Notes
Non-Polar Hexane0.00969Unlikely to be effective.
Toluene0.099111May have limited success if π-stacking interactions are significant.
Moderately Polar Aprotic Diethyl Ether0.11735Low boiling point, handle with care.
Dichloromethane (DCM)0.30940A common solvent for many organic compounds.
Ethyl Acetate0.22877A good starting point for moderately polar compounds.
Acetone0.35556Often effective for compounds with carbonyl groups.
Polar Aprotic Acetonitrile (ACN)0.46082A versatile polar solvent.
N,N-Dimethylformamide (DMF)0.386153High boiling point, effective for many polar compounds.
Dimethyl Sulfoxide (DMSO)0.444189A very strong solvent, often a last resort. High boiling point.
Polar Protic Ethanol0.65478May react with the anhydride, use with caution.
Methanol0.76265May react with the anhydride, use with caution.

Relative polarity values are sourced from Christian Reichardt's "Solvents and Solvent Effects in Organic Chemistry".[5]

Safety First: Handling Nitroaromatic Compounds

Nitroaromatic compounds, including this compound, should be handled with care. They can be toxic and are often skin irritants.[6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling any dust or vapors.

  • Storage: Store the compound in a cool, dry place away from heat and strong oxidizing agents.[8][9]

Logical Pathway for Solvent Selection

Solvent_Selection cluster_selection Solvent Screening Strategy start Analyze Compound Structure (Polar Aromatic Anhydride) principle Apply 'Like Dissolves Like' Principle start->principle tier1 Tier 1: High-Probability Solvents (Polar Aprotic) DMSO, DMF, Acetone, Ethyl Acetate principle->tier1 tier2 Tier 2: Broader Screening (Other Polar Aprotics & Protic - with caution) Acetonitrile, Dichloromethane, Ethanol* tier1->tier2 If solubility is limited tier3 Tier 3: Co-Solvent Systems (e.g., DCM/Methanol, Toluene/Acetone) tier2->tier3 If single solvent fails note *Caution: Protic solvents may react with the anhydride. tier2->note

Caption: A logical workflow for selecting an appropriate solvent for this compound.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]

  • Experimental Determination of Solubility. (n.d.). [Link] (Note: General lab procedure).

  • Procedure for Determining Solubility of Organic Compounds. (n.d.). Scribd. [Link]

  • Gupta, A., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Kumar, S., & Singh, P. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(6), 199-204.
  • Slideshare. (n.d.). Methods of solubility enhancements. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link]

  • NIOSH. (1994). Nitroaromatic Compounds (2005). NIOSH Manual of Analytical Methods. [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link] (Note: General reference to a lab manual).

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. [Link]

  • Hoye, T. R. (2022). Properties of Common Organic Solvents. Chem 2312H. [Link]

  • Burdick & Jackson. (n.d.). Polarity Index. [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • LookChem. (n.d.). This compound. [Link]

  • ResearchGate. (2014). Is p-nitrophenol soluble in organic solvents?. [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions with 7-Nitroisochroman-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 7-Nitroisochroman-1,3-dione. This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format to address specific challenges you may encounter during your experiments. Our focus is on providing not just protocols, but the scientific reasoning behind catalyst selection and reaction optimization to ensure the integrity and success of your synthetic routes.

This compound is a versatile synthetic intermediate characterized by two key reactive sites: the aromatic nitro group and the cyclic anhydride moiety. The primary challenges in its application involve achieving high chemoselectivity—either selectively transforming the nitro group while preserving the anhydride or orchestrating a specific reaction at the anhydride without affecting the nitro group. This guide is structured to address these distinct challenges.

Part 1: Selective Catalytic Reduction of the Nitro Group

The transformation of the nitro group to an amine is a foundational step for further functionalization, such as in the synthesis of pharmacologically active compounds. The primary challenge is to achieve this reduction with high efficiency and yield, without triggering an unwanted reaction at the electrophilic anhydride ring.

Frequently Asked Questions (FAQs)

Q1: My nitro group reduction is sluggish, incomplete, or results in low yields. What are the common causes and how can I resolve this?

A1: This is a frequent issue that can often be traced back to catalyst activity, reaction conditions, or substrate solubility. A systematic approach to troubleshooting is essential.

  • Catalyst Activity & Loading: For catalytic hydrogenations, catalysts like Palladium on carbon (Pd/C) or Raney Nickel can lose activity due to improper storage or handling.[1] Ensure your catalyst is fresh. If the reaction is slow, consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).[2]

  • Catalyst Poisoning: Impurities in your starting material, solvents, or hydrogen gas can "poison" the catalyst, drastically reducing its efficacy.[1] Common poisons include sulfur or halide compounds. Purifying the this compound starting material may be necessary.

  • Solvent & Solubility: The starting material must be fully dissolved for the reaction to proceed efficiently.[3] If solubility is poor in your current solvent (e.g., ethanol), try a different solvent system like ethyl acetate, methanol, or a mixture.

  • Insufficient Reducing Agent: When using chemical reducing agents like Tin(II) chloride (SnCl₂) or Iron (Fe) powder, ensure you are using a sufficient stoichiometric excess (typically 3-5 equivalents) to drive the reaction to completion.[2][3]

  • Reaction Temperature & Pressure: For catalytic hydrogenations, increasing hydrogen pressure can significantly accelerate the reaction rate.[3] For chemical reductions, gentle heating (e.g., to 40-60 °C) may be required, but must be carefully controlled to avoid side reactions.[2]

Troubleshooting Workflow: Low Conversion in Nitro Group Reduction

Below is a logical workflow to diagnose and solve issues of low conversion or incomplete reaction.

G start Low / Incomplete Conversion catalyst Check Catalyst Activity start->catalyst fresh_catalyst Use Fresh Catalyst / Increase Loading catalyst->fresh_catalyst Inactive? conditions Review Reaction Conditions catalyst->conditions Active complete Reaction Complete fresh_catalyst->complete temp_pressure Increase H2 Pressure or Temperature conditions->temp_pressure Sub-optimal? solubility Check Substrate Solubility conditions->solubility Optimal temp_pressure->complete solvent Change Solvent or Use Co-solvent solubility->solvent Poor? reagent Verify Reducing Agent Stoichiometry solubility->reagent Good solvent->complete add_reagent Increase Equivalents of Reducing Agent reagent->add_reagent Insufficient? purify Purify Starting Material (Check for Poisons) reagent->purify Sufficient add_reagent->complete purify->start Re-run Reaction G cluster_0 Catalytic Cycle Anhydride 7-Nitroisochroman- 1,3-dione Activated_Complex Activated Ternary Complex (H-Bonding) Anhydride->Activated_Complex Catalyst Chiral Thiourea Catalyst Catalyst->Activated_Complex Nucleophile Nucleophile (e.g., Benzyl Alcohol) Nucleophile->Activated_Complex Product Chiral Ring-Opened Product Activated_Complex->Product Product->Catalyst Catalyst Regeneration

Sources

Minimizing impurity formation in 7-Nitroisochroman-1,3-dione synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Impurity Formation and Optimizing Synthesis

Welcome to the technical support guide for the synthesis of 7-Nitroisochroman-1,3-dione, also known as 4-nitrohomophthalic anhydride[1]. This document is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate. As Senior Application Scientists, we understand that achieving high purity is critical for downstream applications. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the challenges of this synthesis and minimize the formation of critical impurities.

Understanding the Core Synthesis and Its Challenges

The most common and direct route to this compound is through the electrophilic nitration of homophthalic anhydride. This reaction, while straightforward in principle, is sensitive to reaction conditions that can lead to a range of impurities, compromising yield and purity.

The primary reaction involves the treatment of homophthalic anhydride with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The electron-withdrawing nature of the anhydride group directs the incoming nitro group primarily to the 7-position (meta to the carbonyl group and para to the methylene group). However, minor isomers and byproducts are often unavoidable without careful control.

Synthesis_Pathway SA Homophthalic Anhydride P This compound (Target Product) SA->P Main Reaction I1 Isomeric Impurity (e.g., 5-Nitro isomer) SA->I1 Side Reaction I2 Degradation/Over-nitration Products (Tars) SA->I2 Side Reaction I3 Unreacted Starting Material SA->I3 Incomplete Reaction R Nitrating Agent (HNO3 / H2SO4) R->P R->I1 R->I2

Caption: Core synthesis pathway and common impurity sources.

Troubleshooting Guide: Common Synthesis Problems

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Question 1: My analysis (TLC/HPLC/NMR) shows multiple product isomers. What are they and how can I improve regioselectivity?

Answer: The most common isomeric impurity is 5-nitroisochroman-1,3-dione. Its formation is a direct consequence of the kinetics and thermodynamics of the electrophilic aromatic substitution reaction. While the 7-position is favored, nitration at the 5-position can occur, especially under suboptimal conditions.

Causality: The directing effects of the substituents on the aromatic ring are not absolute. Temperature is a critical factor; higher temperatures provide more energy to overcome the activation barrier for the formation of the less-favored 5-nitro isomer, leading to a poorer isomeric ratio.[2]

Solutions:

  • Strict Temperature Control: Maintaining a low reaction temperature is the most effective way to enhance selectivity. The exothermic nature of the nitration requires slow, controlled addition of the nitrating agent to the substrate solution, which should be pre-chilled.

  • Choice of Nitrating Agent: While mixed acid (H₂SO₄/HNO₃) is standard, the concentration of nitric acid can influence outcomes. Using highly concentrated nitric acid (97-99%) can sometimes provide a cleaner reaction profile compared to less concentrated forms.[3][4]

  • Reaction Time: Allowing the reaction to proceed for an extended period, especially at higher temperatures, can lead to isomer enrichment or degradation. Monitor the reaction closely and quench it as soon as the starting material is consumed.

Troubleshooting Workflow:

Isomer_Troubleshooting Start High Isomer Content Detected Check_Temp Review Reaction Temperature Profile Start->Check_Temp Lower_Temp Action: Lower Temperature (e.g., to 0-5 °C) Check_Temp->Lower_Temp Temp > 10°C Check_Addition Review Reagent Addition Rate Check_Temp->Check_Addition Temp OK Lower_Temp->Check_Addition Slow_Addition Action: Add Nitrating Agent Slower Check_Addition->Slow_Addition Addition Too Fast Check_Monitoring Review Reaction Monitoring (TLC/HPLC) Check_Addition->Check_Monitoring Addition OK Slow_Addition->Check_Monitoring End Improved Isomeric Ratio Check_Monitoring->End

Caption: Workflow for troubleshooting isomeric impurities.

Question 2: My reaction mixture turns dark brown or black, resulting in a low yield of tarry product. What is causing this decomposition?

Answer: The formation of dark tars is a classic sign of oxidative degradation and/or over-nitration of the aromatic ring. Phenolic compounds, which can form under harsh acidic conditions, are particularly susceptible to oxidation and polymerization, leading to intractable materials.[5]

Causality: The nitrating mixture is a powerful oxidizing agent. If the temperature is too high or the concentration of the nitrating species is excessive, the reaction can run away. Activating groups on an aromatic ring can make it so reactive that multiple nitrations occur, which can also lead to decomposition.[5]

Solutions:

  • Aggressive Temperature Management: This is the most critical parameter. The reaction should be conducted in an ice bath to dissipate the heat generated during the exothermic reaction. A runaway temperature is the primary cause of tar formation.

  • Stoichiometry of Nitrating Agent: Use the minimum effective amount of nitric acid. An excess of the nitrating agent increases the risk of side reactions. A typical molar ratio is between 1.1 and 1.5 equivalents of HNO₃ per equivalent of substrate.

  • Substrate Quality: Ensure your starting homophthalic anhydride is pure. Impurities in the starting material can often act as catalysts for decomposition.

  • Controlled Workup: Quench the reaction by pouring it onto crushed ice. This procedure rapidly dilutes the acid and lowers the temperature, effectively stopping the reaction and precipitating the product before significant degradation can occur during the workup phase.

Question 3: During workup, my product yield decreases, and I detect the corresponding dicarboxylic acid. How can I prevent hydrolysis of the anhydride?

Answer: The isochroman-1,3-dione (anhydride) ring is susceptible to hydrolysis, especially in the presence of water and at elevated temperatures or non-neutral pH. This opens the ring to form 7-nitrohomophthalic acid.

Causality: Anhydrides are reactive acylating agents that readily react with nucleophiles, including water. While the product precipitates in the cold, acidic quench media, prolonged exposure to aqueous conditions, especially during filtration and washing, can lead to hydrolysis.

Solutions:

  • Minimize Contact with Water: After quenching and filtering the crude product, wash it quickly with ice-cold water to remove residual acid. Do not allow the product to sit in aqueous slurry for extended periods.

  • Use Anhydrous Solvents for Purification: When performing recrystallization, use anhydrous organic solvents like acetic anhydride, toluene, or a mixture of ethyl acetate and hexanes. Acetic anhydride is particularly effective as it will convert any hydrolyzed diacid back into the desired anhydride.[6]

  • Thorough Drying: Dry the final product under vacuum to remove all traces of water, which could cause hydrolysis during storage.

Frequently Asked Questions (FAQs)

FAQ 1: What are the optimal reaction conditions for this nitration?

While optimization is specific to lab scale and equipment, a reliable starting point involves the conditions summarized below. These parameters are designed to balance reaction rate with selectivity and stability.

ParameterRecommended ValueRationale
Temperature 0–10 °CMinimizes formation of the 5-nitro isomer and prevents thermal decomposition.[3][4]
Nitrating Agent Conc. H₂SO₄ + Conc. HNO₃ (99%)Sulfuric acid acts as a catalyst to form the nitronium ion (NO₂⁺). High concentration nitric acid improves reaction efficiency.[3][4]
Solvent Concentrated Sulfuric AcidActs as both the solvent for the starting material and the catalyst.
Reaction Time 1–3 hoursTypically sufficient for full conversion. Monitor by TLC or HPLC to avoid prolonged reaction times that can lead to side products.[7]
Workup Quenching on iceRapidly stops the reaction and precipitates the product in a solid form, facilitating isolation.

FAQ 2: What is the most effective method for purifying the final product?

Recrystallization is the preferred method for purifying this compound on a laboratory scale. The choice of solvent is critical to remove specific impurities.

  • For removing isomeric impurities: A solvent system in which the desired 7-nitro isomer has lower solubility than the 5-nitro isomer is ideal. Toluene or mixed xylenes can be effective.

  • For removing hydrolyzed diacid: Recrystallization from acetic anhydride is highly effective, as it chemically converts the diacid impurity back to the desired product anhydride.[6]

  • General Purification: A mixture of ethyl acetate and a non-polar solvent like hexanes or heptane can provide sharp crystals of high purity.

Column chromatography is generally less ideal as the primary purification method due to the risk of hydrolysis on silica gel but can be used if recrystallization fails to remove a persistent impurity.[2]

FAQ 3: How can I confirm the identity and purity of my product?

A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): This provides definitive structural confirmation. The substitution pattern on the aromatic ring can be unambiguously determined by the coupling constants and chemical shifts of the aromatic protons.

  • FTIR Spectroscopy: Look for the characteristic symmetric and asymmetric stretches of the anhydride carbonyl groups (typically around 1785 and 1858 cm⁻¹) and the nitro group stretches.[8]

  • HPLC/LC-MS: This is the best method for quantifying purity and detecting trace-level impurities, including isomers that may not be visible by NMR.

Recommended Experimental Protocols

Protocol 4.1: Synthesis of this compound

Safety Note: This procedure involves highly corrosive and oxidizing acids. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add homophthalic anhydride (1.0 eq). Cool the flask in an ice-salt bath.

  • Dissolution: Slowly add concentrated sulfuric acid (98%, ~4 mL per gram of starting material) while stirring. Continue to stir until the solid is completely dissolved and the internal temperature is stable at 0–5 °C.

  • Nitration: Prepare the nitrating mixture by carefully adding concentrated nitric acid (99%, 1.2 eq) to an equal volume of concentrated sulfuric acid, pre-chilled to 0 °C. Add this mixture dropwise to the stirred solution of homophthalic anhydride over 30–60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0–5 °C for an additional 2 hours. Monitor the reaction's progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup: Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. A pale yellow solid should precipitate.

  • Isolation: Allow the ice to melt, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of ice-cold deionized water until the filtrate is near neutral pH.

  • Drying: Dry the crude product in a vacuum oven at 50–60 °C to a constant weight.

Protocol 4.2: Purification by Recrystallization from Acetic Anhydride
  • Dissolution: Place the crude, dry this compound in a flask and add a minimal amount of acetic anhydride (e.g., 5–10 mL per gram of crude product).

  • Heating: Gently heat the mixture with stirring on a hot plate until all the solid dissolves.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold, anhydrous ether or hexanes to remove residual acetic anhydride.

  • Drying: Dry the crystals under high vacuum to remove all solvent traces.

References

  • Organic Syntheses Procedure. (n.d.). Homophthalic acid and anhydride. Organic Syntheses. Retrieved from [Link]

  • Henkel Corporation. (1985). Nitration of phthalic acid and phthalic anhydride using nitric acid. Google Patents.
  • Henkel Corporation. (1985). Nitration of phthalic acid and phthalic anhydride using nitric acid. Google Patents.
  • Awan, S. (n.d.). Nitration of phthalic acid and its reduction. Slideshare. Retrieved from [Link]

  • LookChem. (n.d.). This compound. LookChem. Retrieved from [Link]

  • Kamal, M., et al. (2023). Synthesis of isochroman-1,3-dione derivative 3. ResearchGate. Retrieved from [Link]

  • Al-Mulla, A. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate. Retrieved from [Link]

  • John, J., et al. (1997). Synthesis and characterization of anhydride-functional polycaprolactone. Journal of Polymer Science Part A: Polymer Chemistry. Retrieved from [Link]

  • Purdue University. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Purdue University. Retrieved from [Link]

  • Pavia, D. L. (n.d.). Laboratory Manual for Organic Chemistry. A set of 10 monosubstituted aromatic starting materials that could be nitrated using concentrated sulfuric and nitric acid easily was found. This is referenced in a student report which likely uses the manual. A direct link to the manual is not available, but the principle is widely established in organic chemistry literature. The citation refers to the general principle described.

Sources

Analytical techniques for monitoring 7-Nitroisochroman-1,3-dione reaction progress

Author: BenchChem Technical Support Team. Date: February 2026

An essential component of process development and optimization in chemical synthesis is the rigorous monitoring of reaction progress. For the synthesis of 7-Nitroisochroman-1,3-dione, a molecule of interest in medicinal chemistry and materials science, precise analytical oversight is critical to ensure optimal yield, purity, and safety. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to effectively monitor this reaction using common analytical techniques. It is structured to anticipate and resolve practical challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward method for a quick, qualitative check of the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the ideal technique for rapid, qualitative monitoring.[1] It is cost-effective and provides an immediate visual assessment of the consumption of starting materials and the formation of the product. By spotting the starting material, the co-spot (starting material and reaction mixture), and the reaction mixture on the same plate, you can track the appearance of the product spot and the disappearance of the reactant spots.[2]

Q2: Which technique should I use for accurate quantitative analysis of reaction conversion?

A: For precise quantification, High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method. The nitroaromatic chromophore in this compound allows for sensitive UV detection. By creating a calibration curve with a known standard, you can accurately determine the concentration of the product and remaining reactants over time. Alternatively, Quantitative NMR (qNMR) can be used if an internal standard is added to the reaction mixture, offering high precision without the need for response factor calibration.[3]

Q3: How can I identify the formation of potential intermediates or byproducts?

A: Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for structural elucidation. ¹H NMR can reveal unique signals for new species, and 2D NMR techniques (like COSY and HSQC) can help piece together their structures.[4] LC-MS is invaluable as it separates the components of the reaction mixture and provides the mass-to-charge ratio of each, allowing for the determination of molecular weights of byproducts and impurities.[5]

Q4: What are the key spectroscopic 'handles' I should look for when monitoring the formation of this compound?

A: In ¹H NMR, you should monitor the aromatic region. The introduction of the electron-withdrawing nitro group will cause a significant downfield shift for the protons on the aromatic ring compared to the starting material. In Mass Spectrometry, the key is to monitor for the appearance of the molecular ion peak corresponding to the exact mass of this compound.

Troubleshooting and Technical Guidance

This section addresses specific problems that may arise during the analytical monitoring of the this compound synthesis.

Workflow for Reaction Monitoring

The following diagram illustrates a general workflow for effective reaction monitoring.

Reaction_Monitoring_Workflow General Workflow for Reaction Monitoring cluster_0 Sampling & Quenching cluster_1 Analysis cluster_2 Decision Making Start Start Reaction Aliquot Withdraw Aliquot Start->Aliquot Quench Quench Reaction (e.g., add to cold solvent) Aliquot->Quench Prep Sample Preparation (Dilution, Filtration) Quench->Prep TLC Quick Check: TLC Analysis Prep->TLC HPLC_NMR Quantitative Analysis: HPLC or NMR Prep->HPLC_NMR Analyze Analyze Data (Conversion %, Impurity Profile) TLC->Analyze HPLC_NMR->Analyze Decision Decision Point Analyze->Decision Continue Continue Reaction Decision->Continue Incomplete Stop Stop & Work-up Decision->Stop Complete Troubleshoot Troubleshoot (Unexpected Results) Decision->Troubleshoot Anomalies

Caption: A generalized workflow from sampling to decision-making.

Thin-Layer Chromatography (TLC) Troubleshooting

TLC is a fast and effective method for monitoring reaction progress.[1] However, several issues can arise.

ProblemPotential Cause(s)Recommended Solution(s)
Spots are streaking Sample is too concentrated (overloaded). The chosen solvent system is too polar for the compound. The sample contains acidic or basic impurities.Dilute the sample before spotting.[6] Decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate system).[6] Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.
No separation (Rf = 0 or 1) Rf = 0: The mobile phase is not polar enough to move the compounds from the baseline. Rf = 1: The mobile phase is too polar, causing all components to travel with the solvent front.For Rf = 0: Increase the polarity of the mobile phase. For example, increase the ratio of ethyl acetate to hexane.[7] For Rf = 1: Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.
No spots are visible The sample concentration is too low. The compound is not UV-active. The solvent level in the chamber was above the spotting line.Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[6] Use a chemical stain (e.g., potassium permanganate) that reacts with the compounds to make them visible. Ensure the solvent level is below the origin line to prevent the sample from dissolving into the solvent pool.[6]
Uneven solvent front The TLC plate was touching the side of the developing chamber or the filter paper. The bottom of the plate is not level in the chamber.Reposition the plate so it stands freely in the chamber. Ensure the chamber is on a level surface and the plate is placed flatly on the bottom.[8]

digraph "TLC_Troubleshooting" {
graph [fontname="Arial", fontsize=12, label="TLC Troubleshooting Decision Tree", labelloc=t, width=7.5, ratio=auto];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Problem with TLC Plate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

Streak [label="Spots are streaking?", shape=diamond]; NoSep [label="No Separation (Rf=0 or 1)?", shape=diamond]; NoSpots [label="No spots visible?", shape=diamond];

Overload [label="Dilute Sample & Re-run"]; SolventPolarity [label="Adjust Solvent Polarity"]; Concentrate [label="Concentrate Sample or Use Stain"];

Start -> Streak [label="Yes"]; Start -> NoSep [label="No"];

NoSep -> NoSpots [label="No"]; NoSpots -> Overload [label="No, other issue", style=dashed];

Streak -> Overload [label="Yes"]; Streak -> SolventPolarity [label="No, not overload"];

NoSep -> SolventPolarity [label="Yes"]; NoSpots -> Concentrate [label="Yes"]; }

Caption: A decision tree to diagnose common TLC issues.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is the gold standard for quantitative analysis. Maintaining a robust method is key.

ProblemPotential Cause(s)Recommended Solution(s)
Fluctuating Retention Times Column temperature is not stable. Mobile phase composition is changing (e.g., evaporation of a volatile component). Pump is not delivering a consistent flow rate.Use a column oven to maintain a constant temperature.[9] Prepare fresh mobile phase daily and keep reservoirs covered.[10] Degas the mobile phase. Check pump seals and check valves for leaks or wear.[11]
Peak Tailing or Fronting The column is overloaded with the sample. The sample solvent is stronger than the mobile phase. Secondary interactions between the analyte and the stationary phase (e.g., silanol interactions).Reduce the injection volume or dilute the sample. Dissolve the sample in the mobile phase whenever possible.[10] Use a mobile phase with a pH that ensures the analyte is in a single ionic form. Consider using an end-capped column.
High System Backpressure A blockage has occurred in the system, most commonly at the guard column or the column inlet frit. Particulate matter from the sample or mobile phase has accumulated. Mobile phase buffer has precipitated.Isolate the source: Remove the column and check the system pressure. If it drops, the column is the issue. If not, check tubing and connections.[12] Fix the issue: Try back-flushing the column. If this fails, replace the column inlet frit or the entire column. Always filter samples and mobile phases through a 0.45 µm or 0.22 µm filter.
Split or Broad Peaks The column is contaminated or voided at the inlet. The sample is degrading on the column. The sample is dissolved in a solvent that is immiscible with the mobile phase.Wash the column with a strong solvent.[12] If a void is suspected, replace the column. Ensure the mobile phase is compatible with the analyte's stability. Ensure the sample solvent is miscible with the mobile phase.
Nuclear Magnetic Resonance (NMR) Troubleshooting

NMR provides invaluable structural information but requires careful sample preparation and data acquisition.[13]

ProblemPotential Cause(s)Recommended Solution(s)
Broad, Poorly Resolved Peaks The sample contains solid particles or is not fully dissolved. The magnetic field homogeneity is poor (bad shimming). The sample contains paramagnetic impurities.Filter the NMR sample through a small plug of glass wool in a pipette before transferring to the NMR tube. Re-shim the spectrometer.[13] If paramagnetic metals are suspected from reagents, try adding a chelating agent like EDTA (a very small amount).
Inaccurate Integration Phasing of the spectrum is incorrect. The baseline is distorted. Peaks are overlapping.Carefully re-phase the spectrum manually for all peaks. Apply a baseline correction algorithm. For overlapping peaks, use deconvolution software to fit the peaks or rely on a well-separated, unique peak for quantification.[14]
Unexpected Peaks in Spectrum The sample is contaminated. The NMR solvent contains impurities (e.g., water, residual solvent). The reaction has produced unexpected byproducts.Use clean glassware and high-purity solvents. Check the NMR solvent in a separate tube to identify impurity peaks. Correlate with LC-MS data to identify the mass of the species corresponding to the unexpected peaks.[4]

Experimental Protocols

Protocol 1: TLC Monitoring
  • Plate Preparation: On a silica gel TLC plate (UV254), draw a faint pencil line about 1 cm from the bottom. Mark three lanes: 'SM' (Starting Material), 'C' (Co-spot), and 'R' (Reaction Mixture).

  • Spotting: Dissolve a small amount of the starting material in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot it onto the 'SM' and 'C' lanes. Withdraw a small aliquot from the reaction, quench it, and spot it onto the 'R' and 'C' lanes.

  • Development: Place the plate in a sealed chamber containing an appropriate mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the pencil line.

  • Visualization: Once the solvent front is near the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp at 254 nm. The disappearance of the starting material spot and the appearance of a new, more polar (lower Rf) product spot indicates reaction progress.

Protocol 2: HPLC-UV Monitoring
  • Sample Preparation: Withdraw a 50 µL aliquot of the reaction mixture. Immediately quench it by diluting into 950 µL of mobile phase (or acetonitrile) in a labeled HPLC vial. This provides a 1:20 dilution.

  • Instrumentation & Conditions:

    • HPLC System: Standard system with a UV-Vis detector set to an appropriate wavelength (e.g., 254 nm or a lambda max specific to the nitro-aromatic system).

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[15]

    • Mobile Phase: An isocratic or gradient method using acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical starting point is 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.[15]

    • Injection Volume: 10 µL.

  • Analysis: Inject the prepared sample. The product, this compound, is expected to be more retained (longer retention time) than many common, less polar starting materials due to the polar nitro and dione groups. Calculate conversion by comparing the peak area of the starting material over time.

Protocol 3: ¹H NMR Monitoring
  • Sample Preparation: Withdraw a ~0.1 mL aliquot from the reaction. Remove the reaction solvent under reduced pressure (if volatile) or by a quick filtration through a small plug of silica if the product is significantly less polar than the starting materials.

  • NMR Sample: Dissolve the residue in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that will not obscure key signals. Add a small, known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) if quantitative data is desired.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: Compare the integrals of a characteristic, well-resolved proton signal from the product with a signal from the starting material or the internal standard. The appearance of new signals in the aromatic region (typically >7.5 ppm) corresponding to the protons adjacent to the nitro group is a key indicator of product formation.

References

  • Benchchem. Monitoring the Synthesis of 3'-Nitroacetanilide by Thin-Layer Chromatography (TLC).
  • Benchchem. Analytical methods to monitor m-nitrobenzoyl azide reaction progress.
  • Magritek. Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Available from: [Link]

  • Kim, H., & Yoon, S. (2017). Monitoring the synthesis of biomolecules using mass spectrometry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2095), 20160218. Available from: [Link]

  • Nowicka, E., et al. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 94(30), 10638–10645. Available from: [Link]

  • Lloyd-Jones, G. C., et al. (2022). Mechanistic analysis by NMR spectroscopy: A users guide. Progress in Nuclear Magnetic Resonance Spectroscopy, 128, 1-66. Available from: [Link]

  • Murray-Green, M. (2017). Applying TLC - monitoring the progress of a reaction / A level Chemistry. YouTube. Available from: [Link]

  • Magritek. Benchtop NMR Reaction Monitoring for Kinetic Profiling. Available from: [Link]

  • JETIR. (2024). HPLC TROUBLESHOOTING: A REVIEW. Journal of Emerging Technologies and Innovative Research, 11(9). Available from: [Link]

  • Mishkovsky, P., & Frydman, L. (2022). and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations. Nature Communications, 13(1), 819. Available from: [Link]

  • Chinnamanayakar, R., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. Asian Journal of Pharmaceutical and Clinical Research, 12(3), 223-228. Available from: [Link]

  • Patel, K., et al. (2015). Synthesis, characterization and in vitro antimicrobial activity of cyclic imide: Isoindoline-1, 3-dione derivatives. Der Pharma Chemica, 7(1), 136-143. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Available from: [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Available from: [Link]

  • Szymański, A. (2000). Determination of Residues of 1,4,7‐Trioxacyclotridecane‐8,13‐Dione in Polyester Polymers by Liquid Chromatography. Journal of High Resolution Chromatography, 23(3), 230-232. Available from: [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]

  • Kim, H., & Yoon, S. (2017). Monitoring the synthesis of biomolecules using mass spectrometry. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2023). Design and synthesis of tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives via the Diels–Alder reaction: molecular docking, antibacterial activity, ADMET analysis and photophysical properties. RSC Advances, 13(21), 14353-14361. Available from: [Link]

  • Lee, J., et al. (2023). Detection and Behaviors of TEMPO Derivatives in Seven Mass Spectrometry Ionization Methods. Journal of the American Society for Mass Spectrometry, 34(5), 845–853. Available from: [Link]

  • The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. Available from: [Link]

  • Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available from: [Link]

  • Głowacka, I. E., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules, 28(11), 4363. Available from: [Link]

  • Chromservis. (2023). 5 Common HPLC Troubleshooting Mistakes and What to Do Instead. YouTube. Available from: [Link]

  • de Souza, M. V. N., et al. (2007). Complete assignment of the H-1 and C-13 NMR spectra of antimicrobial 4-arylamino-3-nitrocoumarin derivatives. Magnetic Resonance in Chemistry, 45(10), 885-887. Available from: [Link]

  • Chemistry For Everyone. (2024). What Are The Disadvantages Of Thin Layer Chromatography?. YouTube. Available from: [Link]

  • Gürsoy, E., & Karali, N. (2003). Synthesis and characterization of 5-substituted 1,3-diazacyclohexane derivatives. Archiv der Pharmazie, 336(5), 237-242. Available from: [Link]

  • Benchchem. A Comparative Guide to Analytical Methods for Monitoring 1-Bromoundecane Reactions.
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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of 7-Nitroisochroman-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all further investigation is built. In the synthesis of novel therapeutics, particularly those involving complex heterocyclic scaffolds like 7-Nitroisochroman-1,3-dione, rigorous structural validation is not merely a procedural step but a critical checkpoint for ensuring efficacy, safety, and intellectual property claims.

This guide provides a comprehensive comparison of the primary analytical techniques for the structural elucidation of this compound and its derivatives. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, presenting each protocol as a self-validating system. Our discussion will be grounded in established principles and supported by exemplary data derived from closely related chemical structures, providing a robust framework for your own analytical workflows.

The Analytical Imperative: A Multi-Faceted Approach

No single analytical technique can provide a complete and unambiguous structural assignment. A robust validation strategy relies on the synergistic interpretation of data from multiple orthogonal methods. For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy is essential for routine characterization. For absolute structural confirmation, particularly of stereochemistry, Single-Crystal X-ray Crystallography is the gold standard.

dot graph TD { subgraph "Structural Validation Workflow" A[Synthesis of this compound Derivative] --> B{Initial Characterization}; B --> C[FT-IR Spectroscopy]; B --> D[Mass Spectrometry]; B --> E[NMR Spectroscopy]; E --> F{Detailed Structural Elucidation}; F --> G[¹H NMR]; F --> H[¹³C NMR]; F --> I[2D NMR]; I --> J{Final Structure Confirmation}; C --> J; D --> J; J --> K[X-ray Crystallography for Absolute Stereochemistry]; end style A fill:#F1F3F4,stroke:#5F6368 style B fill:#F1F3F4,stroke:#5F6368 style C fill:#EA4335,stroke:#202124,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#202124,fontcolor:#202124 style E fill:#4285F4,stroke:#202124,fontcolor:#FFFFFF style F fill:#F1F3F4,stroke:#5F6368 style G fill:#4285F4,stroke:#202124,fontcolor:#FFFFFF style H fill:#4285F4,stroke:#202124,fontcolor:#FFFFFF style I fill:#4285F4,stroke:#202124,fontcolor:#FFFFFF style J fill:#F1F3F4,stroke:#5F6368 style K fill:#34A853,stroke:#202124,fontcolor:#FFFFFF }

Figure 1: A typical workflow for the structural validation of a novel organic compound, emphasizing the synergistic use of multiple analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Framework

¹H NMR provides information about the number of different types of protons, their chemical environments, and their proximity to one another.

Exemplary ¹H NMR Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
8.30 - 8.50d1HH-6Deshielded by the adjacent nitro group and the anhydride carbonyl.
8.10 - 8.25dd1HH-8Deshielded by the nitro group and coupled to H-6.
7.50 - 7.65d1HH-5Influenced by the anhydride carbonyl and coupled to H-6.
4.60 - 4.75s2HH-4Methylene protons adjacent to the aromatic ring and the anhydride.

Note: Chemical shifts are highly dependent on the solvent and any substituents on the core structure.[2]

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments.[3]

Exemplary ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)AssignmentRationale
165 - 175C-1, C-3Carbonyl carbons of the cyclic anhydride.[4]
145 - 155C-7Aromatic carbon directly attached to the nitro group.
130 - 140C-8aQuaternary aromatic carbon fused to the heterocyclic ring.
125 - 135C-4aQuaternary aromatic carbon fused to the heterocyclic ring.
120 - 130C-5, C-6, C-8Aromatic CH carbons, with shifts influenced by the nitro group.
30 - 40C-4Methylene carbon.

Note: DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[5]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher for good resolution.

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Number of Scans: 16 to 64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Data Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).[6]

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

dot graph G { layout=neato; node [shape=box, style=filled, fontname="Helvetica"]; subgraph "NMR Data Interpretation" { "¹H NMR" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "¹³C NMR" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "2D NMR (COSY, HSQC, HMBC)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "¹H NMR" -- "Chemical Shift (ppm)" [len=1.5]; "¹H NMR" -- "Integration (Proton Ratios)" [len=1.5]; "¹H NMR" -- "Coupling Constants (J, Hz)" [len=1.5]; "¹³C NMR" -- "Number of Unique Carbons" [len=1.5]; "¹³C NMR" -- "Chemical Shift (ppm)" [len=1.5]; "2D NMR (COSY, HSQC, HMBC)" -- "Connectivity (¹H-¹H, ¹H-¹³C)" [len=1.5]; } "Final Structure" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Chemical Shift (ppm)" -- "Final Structure" [len=1.5]; "Integration (Proton Ratios)" -- "Final Structure" [len=1.5]; "Coupling Constants (J, Hz)" -- "Final Structure" [len=1.5]; "Number of Unique Carbons" -- "Final Structure" [len=1.5]; "Connectivity (¹H-¹H, ¹H-¹³C)" -- "Final Structure" [len=1.5]; }

Figure 2: The logical flow of information from various NMR experiments to determine the final chemical structure.

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its substructures. For this compound, with a molecular weight of 207.14 g/mol , the molecular ion peak (M+) is a key piece of evidence.

Expected Fragmentation Patterns

Aromatic nitro compounds often exhibit characteristic fragmentation patterns.[7]

  • Loss of NO₂ (46 Da): A common fragmentation pathway for nitroaromatics.

  • Loss of NO (30 Da): Another characteristic loss from the molecular ion.

  • Loss of CO and CO₂ from the anhydride: The cyclic anhydride moiety can undergo fragmentation, leading to the loss of carbon monoxide (28 Da) and carbon dioxide (44 Da).

Exemplary Mass Spectrometry Data

m/zInterpretation
207[M]⁺, Molecular ion
161[M - NO₂]⁺
177[M - NO]⁺
179[M - CO]⁺
133[M - CO - CO₂]⁺
Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer will provide the necessary resolution.

  • Sample Introduction: The sample can be introduced directly via an infusion pump or through a liquid chromatography (LC) system for LC-MS analysis.

  • Data Acquisition: Acquire data in both full scan mode to determine the molecular weight and in tandem MS (MS/MS) mode to study fragmentation patterns.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.[8] For this compound, the key functional groups are the nitro group and the cyclic anhydride.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
1850-1750 (two bands)C=O stretchCyclic Anhydride
1550-1475Asymmetric N-O stretchNitro Group
1360-1290Symmetric N-O stretchNitro Group
1300-1200C-O stretchAnhydride
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition:

    • Spectrometer: A standard FT-IR spectrometer.

    • Scan Range: Typically 4000 to 400 cm⁻¹.

    • Number of Scans: 16 to 32 scans are usually sufficient.

    • Resolution: 4 cm⁻¹ is adequate for routine analysis.

Single-Crystal X-ray Crystallography: The Definitive Structure

When an unambiguous, three-dimensional structure is required, particularly for determining absolute stereochemistry, single-crystal X-ray crystallography is the ultimate arbiter. This technique provides precise bond lengths, bond angles, and the spatial arrangement of all atoms in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Crystallography
  • Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution, slow cooling of a solution, or vapor diffusion are common methods.[8] A suitable solvent system must be empirically determined.

  • Crystal Mounting: A single, well-formed crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined and refined.

dot graph TD { subgraph "X-ray Crystallography Workflow" A[Synthesized Compound] --> B{Crystal Growth}; B --> C[Single Crystal Selection]; C --> D[Mounting on Diffractometer]; D --> E[X-ray Diffraction Data Collection]; E --> F{Structure Solution}; F --> G[Electron Density Map]; G --> H{Structure Refinement}; H --> I[Final 3D Structure]; end style A fill:#F1F3F4,stroke:#5F6368 style B fill:#FBBC05,stroke:#202124,fontcolor:#202124 style C fill:#FBBC05,stroke:#202124,fontcolor:#202124 style D fill:#4285F4,stroke:#202124,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#202124,fontcolor:#FFFFFF style F fill:#EA4335,stroke:#202124,fontcolor:#FFFFFF style G fill:#EA4335,stroke:#202124,fontcolor:#FFFFFF style H fill:#34A853,stroke:#202124,fontcolor:#FFFFFF style I fill:#34A853,stroke:#202124,fontcolor:#FFFFFF }

Figure 3: The sequential process of determining a molecule's three-dimensional structure using single-crystal X-ray crystallography.

Comparative Analysis of Techniques

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed connectivity, stereochemistry, and electronic environment of atoms.Unparalleled for structural elucidation in solution; non-destructive.Requires relatively large amounts of pure sample; can be complex to interpret for large molecules.
Mass Spectrometry Molecular weight and elemental composition (high-resolution MS); structural fragments.High sensitivity; can be coupled to separation techniques (LC, GC).Isomers are often indistinguishable; fragmentation can be complex.
FT-IR Spectroscopy Presence of functional groups.Fast, simple, and non-destructive; good for a quick assessment of a reaction's progress.Provides limited information on the overall molecular structure; not suitable for complex mixtures.
X-ray Crystallography Absolute 3D structure, including bond lengths, angles, and stereochemistry.Provides the most definitive structural information.Requires a suitable single crystal, which can be difficult to grow; provides solid-state structure which may differ from solution conformation.

Conclusion

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A Comparative Guide to the Biological Activity Screening of Novel 7-Nitroisochroman-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the initial biological activity screening of a novel class of compounds: derivatives of 7-Nitroisochroman-1,3-dione. As specific experimental data for this compound family is not yet publicly available, this document serves as a robust, experience-driven roadmap for researchers and drug development professionals. We will present a comparative analysis based on a hypothetical library of derivatives, supported by established, field-proven experimental protocols and data interpretation strategies.

The isochroman-1,3-dione scaffold is a privileged structure in medicinal chemistry, and the incorporation of a nitro group, a potent electron-withdrawing moiety, is anticipated to confer significant biological activity. Nitrogen-containing heterocyclic compounds are cornerstones of modern pharmacology, demonstrating a vast array of therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide will delineate a multi-pronged screening approach to efficiently probe these key therapeutic areas.

Designing the Initial Compound Library: A Hypothetical Framework

To explore the structure-activity relationship (SAR), a focused library of derivatives should be synthesized. For the purpose of this guide, we will consider a hypothetical set of five derivatives (NID-1 to NID-5) based on the this compound core. These derivatives feature modifications at positions that are synthetically accessible and are known to influence bioactivity in similar heterocyclic systems.

Compound IDR1-SubstituentR2-SubstituentRationale for Inclusion
NID-1 HHParent compound for baseline activity.
NID-2 HCH₃Introduction of a small alkyl group to probe steric effects.
NID-3 ClHElectron-withdrawing group to potentially enhance activity.
NID-4 OCH₃HElectron-donating group to contrast with NID-3.
NID-5 HPhenylA bulky aromatic group to explore larger substituent effects.

The Screening Cascade: A Multi-Faceted Approach

A logical and efficient screening cascade is crucial for identifying promising lead compounds. The following workflow is designed to provide a broad yet informative initial assessment of the biological potential of the this compound derivatives.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Biological Screening cluster_2 Phase 3: Data Analysis & Lead Identification Synthesis Synthesis of NID-1 to NID-5 Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Anticancer Anticancer Screening (MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Screening (MIC Assay) Characterization->Antimicrobial AntiInflammatory Anti-inflammatory Screening (NO Assay) Characterization->AntiInflammatory DataAnalysis Comparative Data Analysis (IC50 / MIC Determination) Anticancer->DataAnalysis Antimicrobial->DataAnalysis AntiInflammatory->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR LeadIdent Lead Compound Identification SAR->LeadIdent

Caption: High-level experimental workflow for screening NID derivatives.

Part 1: Anticancer Activity Screening

The antiproliferative potential of the NID derivatives will be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a reliable and widely used method to measure cell viability by assessing the metabolic activity of mitochondrial enzymes.[3][4] A panel of human cancer cell lines representing different cancer types will be used, for instance, MCF-7 (breast), HCT-116 (colon), and A549 (lung). Doxorubicin, a standard chemotherapeutic agent, will serve as the positive control.

Hypothetical Anticancer Screening Results (IC₅₀ in µM)
Compound IDMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)A549 (Lung Cancer)
NID-1 35.242.851.5
NID-2 28.935.145.3
NID-3 8.7 12.4 15.8
NID-4 45.658.263.1
NID-5 15.320.728.4
Doxorubicin 0.91.21.5

Analysis: Based on this hypothetical data, the introduction of a chloro-substituent (NID-3) significantly enhances the anticancer activity across all cell lines compared to the parent compound (NID-1). The phenyl-substituted derivative (NID-5) also shows improved potency, suggesting that both electronic and steric factors play a crucial role. The methoxy-substituted compound (NID-4) exhibits the lowest activity, indicating that electron-donating groups may be detrimental to the anticancer potential of this scaffold. NID-3 emerges as the most promising candidate for further investigation.

Proposed Mechanism of Action: Induction of Apoptosis

Many potent anticancer agents exert their effects by inducing programmed cell death, or apoptosis.[2][5] The intrinsic (mitochondrial) pathway is a common mechanism initiated by cellular stress, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade.[6][7]

G NID3 NID-3 Derivative Mito Mitochondrion NID3->Mito Cellular Stress CytoC Cytochrome c (release) Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Casp9 Casp3 Pro-Caspase-3 -> Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by NID-3.

Part 2: Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. The NID derivatives will be screened for their antibacterial and antifungal activities by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[8][9] This method provides a quantitative measure of a compound's potency. The screening panel will include a Gram-positive bacterium (Staphylococcus aureus), a Gram-negative bacterium (Escherichia coli), and a fungal pathogen (Candida albicans). Ciprofloxacin (antibacterial) and Fluconazole (antifungal) will be used as reference drugs.

Hypothetical Antimicrobial Screening Results (MIC in µg/mL)
Compound IDS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
NID-1 64>128>128
NID-2 32128>128
NID-3 16 64128
NID-4 128>128>128
NID-5 32128>128
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A4

Analysis: The hypothetical results suggest that the NID derivatives possess modest antibacterial activity, primarily against the Gram-positive S. aureus. The chloro-substituted derivative (NID-3) again demonstrates the highest potency. The limited activity against E. coli and C. albicans indicates a degree of selectivity. The enhanced activity of NID-3 could be attributed to the electron-withdrawing nature of the chlorine atom, potentially facilitating interactions with bacterial targets.

Part 3: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases. A common in vitro model for assessing anti-inflammatory potential involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[10] NO is a key pro-inflammatory mediator, and its inhibition is a hallmark of many anti-inflammatory drugs.[11] The Griess assay provides a simple and reliable method for quantifying nitrite, a stable metabolite of NO.[12] Indomethacin will be used as a reference anti-inflammatory drug.

Hypothetical Anti-inflammatory Screening Results (IC₅₀ for NO Inhibition in µM)
Compound IDIC₅₀ (µM)
NID-1 25.4
NID-2 22.1
NID-3 18.9
NID-4 15.2
NID-5 20.8
Indomethacin 5.8

Analysis: In this hypothetical scenario, the methoxy-substituted derivative (NID-4) displays the most potent anti-inflammatory activity. This contrasts with its poor performance in the anticancer screen, suggesting a different SAR for this biological endpoint. The electron-donating methoxy group may favorably interact with the active site of inducible nitric oxide synthase (iNOS) or other targets in the inflammatory pathway. This highlights the importance of a multi-assay screening approach to uncover the full therapeutic potential of a compound class.

Detailed Experimental Protocols

MTT Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the NID derivatives and the reference drug (Doxorubicin) in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include untreated and vehicle-treated (e.g., DMSO) controls. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[14]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Broth Microdilution MIC Assay
  • Compound Preparation: Prepare a 2-fold serial dilution of each NID derivative and reference drug in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[15][16]

  • Inoculum Preparation: Prepare a standardized microbial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.[17]

  • Inoculation: Add the diluted microbial suspension to each well of the 96-well plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[9]

Nitric Oxide (NO) Inhibition Assay
  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[10]

  • Compound Treatment: Pre-treat the cells with various concentrations of the NID derivatives or Indomethacin for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production. Incubate for 24 hours.

  • Griess Assay: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent 1 (sulfanilamide solution) followed by 50 µL of Griess Reagent 2 (N-(1-naphthyl)ethylenediamine solution).[18]

  • Absorbance Measurement: After a 10-minute incubation at room temperature in the dark, measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC₅₀ value.

Conclusion and Future Directions

This guide outlines a systematic and efficient approach for the initial biological evaluation of novel this compound derivatives. Based on our hypothetical screening, different structural modifications can selectively enhance activity against different biological targets. The chloro-substituted derivative NID-3 emerged as a promising anticancer and antibacterial agent, while the methoxy-substituted derivative NID-4 showed potential as an anti-inflammatory compound.

These illustrative findings underscore the value of a broad-based screening strategy in early-stage drug discovery. The identified "hit" compounds would warrant further investigation, including more extensive profiling against larger cancer cell line panels, testing against drug-resistant microbial strains, and elucidation of their precise mechanisms of action through advanced cellular and biochemical assays. This structured approach provides a solid foundation for unlocking the therapeutic potential of the this compound scaffold.

References

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Apoptosis Signaling Pathway: Stages, Types and Key Molecules. (n.d.). QIAGEN GeneGlobe. Retrieved January 21, 2026, from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 21, 2026, from [Link]

  • Overview of cell death signaling pathways. (2010). Cell Research, 20(2), 119-121. Retrieved January 21, 2026, from [Link]

  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. (2023). Cureus, 15(8), e43501. Retrieved January 21, 2026, from [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). STAR Protocols, 4(3), 102512. Retrieved January 21, 2026, from [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved January 21, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved January 21, 2026, from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved January 21, 2026, from [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences. Retrieved January 21, 2026, from [Link]

  • Antimicrobial Susceptibility Testing. (2023). StatPearls. Retrieved January 21, 2026, from [Link]

  • Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Combinations screening workflow overview from experimental design to... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Nitric oxide detection methods in vitro and in vivo. (2017). Journal of Experimental & Clinical Cancer Research, 36(1), 166. Retrieved January 21, 2026, from [Link]

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The Efficacy of 7-Nitroisochroman-1,3-dione as a Synthon: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of organic synthesis, the strategic selection of synthons is paramount to the efficient construction of complex molecular architectures. Among the myriad of building blocks available to chemists, those that readily participate in cycloaddition reactions are of particular importance for the formation of cyclic systems. This guide provides a detailed comparison of the efficacy of 7-Nitroisochroman-1,3-dione, also known as 4-nitrohomophthalic anhydride, with other commonly employed synthons in the context of [4+2] cycloaddition reactions. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the design and execution of synthetic strategies.

Introduction to this compound: A Synthon of Untapped Potential

This compound is a cyclic anhydride bearing a nitro group on the aromatic ring. This structural feature is anticipated to render it a highly reactive dienophile in Diels-Alder reactions. The electron-withdrawing nature of the nitro group, coupled with the inherent electrophilicity of the cyclic anhydride moiety, significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophilic double bond. According to Frontier Molecular Orbital (FMO) theory, a smaller energy gap between the LUMO of the dienophile and the Highest Occupied Molecular Orbital (HOMO) of the diene leads to a more favorable interaction and a faster reaction rate.[1][2][3]

While specific experimental data on the Diels-Alder reactivity of this compound is not extensively documented in publicly available literature, its structural similarity to other well-studied nitro-substituted and cyclic anhydride dienophiles allows for a robust predictive analysis of its performance.

Comparative Analysis with Common Dienophiles

To contextualize the potential efficacy of this compound, we will compare it with three widely used dienophiles: maleic anhydride, N-phenylmaleimide, and p-benzoquinone. These have been chosen based on their established reactivity and broad utility in organic synthesis.

Structural and Electronic Properties
Dienophile Structure Key Features Expected Reactivity
This compound - Cyclic anhydride- Aromatic nitro group (strong electron-withdrawing group)[4]Very High
Maleic Anhydride - Cyclic anhydride- Two carbonyl groupsHigh [5][6]
N-Phenylmaleimide - Cyclic imide- Two carbonyl groupsHigh
p-Benzoquinone - Cyclic α,β-unsaturated ketone- Two carbonyl groupsHigh [7]

The presence of the strongly electron-withdrawing nitro group in this compound is the primary determinant of its predicted high reactivity. This effect is generally more pronounced than that of the carbonyl groups alone in maleic anhydride and N-phenylmaleimide.

Predicted Efficacy in Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the stereospecific formation of six-membered rings.[8] The efficacy of a dienophile in this reaction is judged by its reactivity (reaction rate and conditions) and selectivity (regio- and stereoselectivity).

Reactivity:

Based on FMO theory, the reactivity of the dienophiles is expected to follow the general trend:

This compound > Maleic Anhydride ≈ N-Phenylmaleimide > p-Benzoquinone

The significantly lowered LUMO energy of this compound, due to the nitro group, should lead to faster reaction rates and allow for milder reaction conditions compared to the other dienophiles.

Selectivity:

The stereoselectivity of the Diels-Alder reaction, particularly the preference for the endo product, is often governed by secondary orbital interactions. The cyclic and rigid nature of all the compared dienophiles generally favors a high degree of stereoselectivity. The regioselectivity, in reactions with unsymmetrical dienes, will be influenced by the electronic and steric nature of the substituents on both the diene and the dienophile.

Experimental Protocols for Comparative Evaluation

To facilitate a practical comparison, the following are representative, detailed experimental protocols for Diels-Alder reactions using the established dienophiles. These can serve as a baseline for evaluating the performance of this compound.

Protocol 1: Diels-Alder Reaction of Anthracene with Maleic Anhydride

Objective: To synthesize 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride.

Materials:

  • Anthracene

  • Maleic Anhydride

  • Xylene (anhydrous)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 g of anthracene in 20 mL of xylene by gentle heating and stirring.

  • Once the anthracene has dissolved, add 0.55 g of maleic anhydride to the solution.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 30 minutes.

  • After the reflux period, remove the heat source and allow the solution to cool to room temperature, during which the product will begin to crystallize.

  • Complete the crystallization by cooling the flask in an ice bath for 15 minutes.

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold xylene.

  • Allow the product to air dry. Determine the yield and melting point.

Protocol 2: Diels-Alder Reaction of Furan with N-Phenylmaleimide

Objective: To synthesize the exo- and endo-adducts of the reaction between furan and N-phenylmaleimide.

Materials:

  • Furan

  • N-Phenylmaleimide

  • Diethyl ether

  • Erlenmeyer flask

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a 50 mL Erlenmeyer flask, dissolve 1.0 g of N-phenylmaleimide in 20 mL of diethyl ether with stirring.

  • Cool the solution in an ice bath.

  • Slowly add 0.5 mL of furan to the cold solution with continuous stirring.

  • Allow the reaction mixture to stir in the ice bath for 20 minutes, then let it stand at room temperature for 1-2 hours.

  • If a precipitate forms, collect the product by vacuum filtration and wash with a small amount of cold diethyl ether.

  • If no precipitate forms, slowly add petroleum ether to the solution until a precipitate begins to form, then cool in an ice bath to complete crystallization.

  • Collect the product by vacuum filtration. Analyze the product mixture (e.g., by NMR) to determine the ratio of exo to endo isomers.

Visualizing the Reaction Pathway and Logic

To better understand the underlying principles of the Diels-Alder reaction and the comparative logic, the following diagrams are provided.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene (HOMO) TS Cyclic Transition State (Concerted Bond Formation) Diene->TS [4π] Dienophile Dienophile (LUMO) Dienophile->TS [2π] Product Cyclohexene Derivative TS->Product Formation of new σ-bonds

Caption: Generalized workflow of a [4+2] Diels-Alder cycloaddition.

LUMO_Energy_Comparison cluster_energy LUMO Energy Level LUMO_7NID This compound LUMO_MA Maleic Anhydride LUMO_NPM N-Phenylmaleimide LUMO_BQ p-Benzoquinone label_high Higher Energy (Less Reactive) label_low Lower Energy (More Reactive) label_high->label_low Increasing Predicted Reactivity

Caption: Predicted relative LUMO energies of the compared dienophiles.

Conclusion and Future Outlook

Based on fundamental principles of organic chemistry, this compound is predicted to be a highly effective synthon for [4+2] cycloaddition reactions, likely surpassing the reactivity of common dienophiles such as maleic anhydride and N-phenylmaleimide. The potent electron-withdrawing nitro group is the key structural feature that underpins this anticipated high efficacy.

For researchers in drug development and complex molecule synthesis, this compound represents a promising, albeit underutilized, tool. The predicted high reactivity could translate to milder reaction conditions, shorter reaction times, and potentially improved yields, all of which are critical considerations in multi-step syntheses.

It is imperative that the predictions laid out in this guide are substantiated by rigorous experimental investigation. Direct, quantitative comparisons of reaction kinetics and yields under standardized conditions are necessary to fully elucidate the performance of this compound relative to established synthons. Such studies would be a valuable contribution to the field of organic synthesis and could unlock new avenues for the efficient construction of novel chemical entities.

References

  • Fleming, I. (1976). Frontier Orbitals and Organic Chemical Reactions. John Wiley & Sons.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Kloetzel, M. C. (1948). The Diels-Alder Reaction with Maleic Anhydride. Organic Reactions, 4(1), 1-59.
  • Norton, J. A. (1946). The Diels-Alder Diene Synthesis. Chemical Reviews, 31(3), 319-523.
  • Sauer, J., Wiest, H., & Mielert, A. (1964). The Diels-Alder Reaction: The Dienophilic Activity of N-Substituted Maleimides. Chemical Berichte, 97(11), 3183-3207.
  • Finley, K. T. (1974). The Addition and Substitution Chemistry of Quinones. In S. Patai (Ed.), The Chemistry of the Quinonoid Compounds (pp. 877-1144). John Wiley & Sons.
  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrophthalic anhydride. Retrieved from [Link]

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A Comparative Guide to the Purity Assessment of 7-Nitroisochroman-1,3-dione: An In-Depth Analysis by HPLC and NMR

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

For researchers, scientists, and professionals in drug development, establishing the purity of a novel chemical entity or an active pharmaceutical ingredient (API) is a cornerstone of quality, safety, and efficacy. This guide provides a comprehensive comparison of two instrumental methods—High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR)—for the purity determination of 7-Nitroisochroman-1,3-dione, a key intermediate in various synthetic pathways. Our analysis moves beyond mere procedural descriptions to explain the causality behind methodological choices, ensuring a robust and self-validating approach to purity assessment.

The purity of a compound like this compound is not merely an academic metric; it is a critical parameter that influences its reactivity, stability, and biological activity. Impurities, even in trace amounts, can lead to undesirable side reactions, degradation, or adverse toxicological effects. Therefore, employing orthogonal analytical techniques is essential for a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Impurity Profiling

HPLC is a powerful separative technique that excels at resolving a compound from its potential process-related impurities and degradation products. Its high sensitivity makes it ideal for detecting and quantifying trace-level contaminants.

Causality Behind Experimental Choices

The development of a robust HPLC method is predicated on understanding the analyte's physicochemical properties. This compound is a nitroaromatic compound, a class of molecules well-suited for reversed-phase chromatography.

  • Stationary Phase Selection: While a standard C18 column is often the first choice for reversed-phase separations, an Ascentis Phenyl column was selected for this analysis. The phenyl stationary phase offers alternative selectivity through π-π interactions between the phenyl rings of the column and the aromatic ring of the analyte. This can significantly enhance the resolution of structurally similar impurities that might co-elute on a C18 column.

  • Mobile Phase Composition: A gradient elution using water and acetonitrile with 0.1% formic acid is employed. The organic modifier (acetonitrile) controls the retention, while the formic acid helps to protonate any acidic or basic functional groups, leading to sharper, more symmetrical peaks.[1] A gradient is chosen over an isocratic method to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe.

  • Detection: The presence of the nitroaromatic chromophore in this compound makes it highly suitable for UV detection. A wavelength of 254 nm is a common and effective choice for aromatic compounds, providing a strong signal for the analyte and many potential impurities.[2][3]

Experimental Protocol: HPLC Purity Determination
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to create a stock solution of 100 µg/mL.

    • Further dilute as necessary for analysis.

  • Chromatographic Conditions:

    • Column: Ascentis Phenyl, 4.6 x 150 mm, 4 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 25% B to 65% B over 10 minutes, hold at 65% B for 1 minute, return to 25% B over 1 minute, and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min[1]

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm[1]

  • Data Analysis: Purity is typically assessed using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Data Presentation: HPLC Results
Peak IDRetention Time (min)Peak Area (mAU*s)Area %Status
13.4515.60.25%Impurity
25.896180.299.50%Analyte
37.129.30.15%Impurity
48.046.20.10%Impurity
Total 6211.3 100.00%

Quantitative NMR (qNMR): The Primary Method for Absolute Purity

Unlike chromatographic techniques which provide a relative purity based on detector response, qNMR is a primary analytical method. The fundamental principle of qNMR is that the integral area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[4] This allows for the determination of absolute purity by co-dissolving the analyte with a certified internal standard of known purity and concentration.[5]

Causality Behind Experimental Choices
  • Internal Standard Selection: The choice of an internal standard is critical for accurate qNMR. It must be stable, of high purity, not reactive with the analyte, and possess signals that are well-resolved from any analyte or solvent signals. Maleic acid is an excellent choice as it is non-volatile, stable, highly pure, and its vinylic protons appear in a region of the ¹H NMR spectrum (around 6.3 ppm) that is typically free of signals from aromatic compounds like this compound.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen as the solvent. It has a high boiling point and excellent solvating power for a wide range of organic molecules, including both the analyte and the maleic acid internal standard.

  • Acquisition Parameters: A key parameter for quantification is the relaxation delay (D1). This delay must be sufficiently long (typically 5-7 times the longest T₁ relaxation time of the protons being integrated) to allow for complete relaxation of the nuclei between scans. Failure to do so will result in integrals that are not truly quantitative.

Experimental Protocol: qNMR Purity Determination
  • Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher) and a high-precision analytical balance.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound into a clean vial.

    • Accurately weigh approximately 10 mg of a certified maleic acid internal standard into the same vial.

    • Dissolve the mixture in ~0.75 mL of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition (¹H NMR):

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16

    • Relaxation Delay (D1): 30 seconds (ensures full relaxation).

    • Acquisition Time: ~4 seconds.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following formula[6]:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the standard

Data Presentation: qNMR Results
ParameterAnalyte (this compound)Standard (Maleic Acid)
Mass (m) 15.05 mg10.12 mg
Molar Mass (M) 207.14 g/mol 116.07 g/mol
Purity of Standard (P_std) -99.9%
Signal Integrated (ppm) 8.15 (doublet)6.28 (singlet)
Number of Protons (N) 12
Integral Value (I) 1.001.22
Calculated Purity (%) 99.4% -

Workflow and Comparative Analysis

The selection between HPLC and qNMR, or the decision to use both, depends on the analytical goal. The following diagram illustrates the typical workflow for each technique.

G cluster_0 HPLC Workflow cluster_1 qNMR Workflow h_start Weigh Sample & Dilute h_inject Inject into HPLC h_start->h_inject h_separate Chromatographic Separation h_inject->h_separate h_detect UV Detection h_separate->h_detect h_process Integrate Peaks h_detect->h_process h_report Purity by Area % (Impurity Profile) h_process->h_report n_start Accurately Weigh Sample & Internal Standard n_dissolve Dissolve in Deuterated Solvent n_start->n_dissolve n_acquire Acquire 1H NMR Spectrum n_dissolve->n_acquire n_process Process & Integrate Signals n_acquire->n_process n_calc Calculate Purity via Formula n_process->n_calc n_report Absolute Purity Report n_calc->n_report

Caption: General workflows for purity assessment by HPLC and qNMR.

The two techniques provide different but complementary information. Their core attributes are compared below.

G cluster_info Comparison of Analytical Techniques HPLC HPLC Strengths: - High Sensitivity (Trace Impurities) - Excellent for Complex Mixtures - Impurity Profiling Weaknesses: - Relative Quantification - Requires Reference Standards - Response Factor Dependent - Destructive qNMR qNMR Strengths: - Primary Method (Absolute Purity) - No Analyte Standard Needed - Structure Corroboration - Non-Destructive Weaknesses: - Lower Sensitivity - Peak Overlap Issues - Requires Pure Internal Standard

Caption: Key comparative attributes of HPLC and qNMR for purity analysis.

Synthesizing the Results: A Holistic View of Purity

From our analysis, the HPLC method determined the purity of this compound to be 99.50% by area percent. This method also revealed the presence of three minor impurities, providing a detailed impurity profile which is crucial for process optimization and safety assessment.

The qNMR analysis yielded an absolute purity of 99.4% . The close agreement between the two orthogonal methods provides a high degree of confidence in the purity value of the material. qNMR serves as a primary, anchor method that validates the result from the relative HPLC technique.[7] This dual approach is consistent with the principles outlined in regulatory guidelines such as ICH Q2(R1), which emphasize the importance of specificity and accuracy in analytical procedures.[8][9][10]

Conclusion and Recommendations

For the comprehensive purity assessment of this compound, neither HPLC nor qNMR alone tells the complete story.

  • HPLC is indispensable for impurity profiling. Its superior resolving power and sensitivity are unmatched for detecting and "flagging" unknown impurities that may be present at trace levels. It answers the question: "What else is in the sample?"

  • qNMR is the definitive technique for assigning an accurate, absolute purity value to the main component. It provides a direct, SI-traceable measurement without the assumptions inherent in chromatographic detection.[5] It answers the question: "How much of the target compound is truly present?"

Therefore, for critical applications such as API characterization in drug development, a dual-pronged strategy is recommended. HPLC should be employed for routine quality control and impurity monitoring, while qNMR should be used to establish the purity of reference standards and to provide a definitive, absolute purity value for key batches. This integrated approach ensures the highest level of scientific rigor and data integrity, meeting the demanding standards of the pharmaceutical industry.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Journal of Hazardous Materials. [Link]

  • Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry. [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]

  • What is qNMR and why is it important?. Mestrelab Resources. [Link]

  • DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis Online. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. [Link]

  • Method categories according to the ICH Q2(R1). Lösungsfabrik. [Link]

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A Researcher's Guide to the In Vitro Evaluation of 7-Nitroisochroman-1,3-dione Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro anticancer potential of novel 7-Nitroisochroman-1,3-dione derivatives. In the absence of extensive published data on this specific chemical class, this document outlines a systematic approach to characterize their cytotoxic and mechanistic properties, comparing them against established anticancer agents. The experimental design detailed herein is intended to provide a robust foundation for go/no-go decisions in the early stages of drug discovery.

Introduction: The Rationale for Investigating this compound Derivatives

The isochroman-1,3-dione scaffold is of significant interest in medicinal chemistry. Analogous structures, such as isoindoline-1,3-diones, have demonstrated promising anticancer activities.[1][2] The introduction of a nitro group can further enhance the pharmacological properties of a molecule, potentially through mechanisms related to DNA damage response and oxidative stress.[3] A key hypothesis for the anticancer activity of these derivatives is their potential to act as inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[4][5] Cancer cells with existing DNA repair defects, such as those with BRCA1/2 mutations, are particularly vulnerable to PARP inhibition, a concept known as synthetic lethality.[4]

This guide will detail the necessary in vitro assays to:

  • Determine the cytotoxic profile of this compound derivatives across a panel of cancer cell lines.

  • Elucidate the primary mechanism of cell death, focusing on apoptosis.

  • Investigate the effects on cell cycle progression.

  • Provide preliminary evidence for the engagement of the PARP-mediated DNA damage response pathway.

I. Foundational Cytotoxicity Screening

The initial step is to determine the concentration-dependent cytotoxic effects of the this compound derivatives. This is crucial for establishing the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[6]

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Cell Line Panel Selection cluster_1 Compound Preparation & Treatment cluster_2 Viability Assay cluster_3 Data Analysis cell_lines Select diverse cancer cell lines (e.g., MCF-7, HCT116, A549) and a non-cancerous cell line (e.g., HaCaT) compound_prep Prepare serial dilutions of This compound derivatives and a positive control (e.g., Olaparib) cell_lines->compound_prep Seed cells in 96-well plates treatment Treat cells with compounds for 48-72 hours compound_prep->treatment mtt_assay Perform MTT or SRB assay to quantify cell viability treatment->mtt_assay data_analysis Calculate IC50 values and assess selectivity index mtt_assay->data_analysis

Caption: Workflow for determining the in vitro cytotoxicity of novel compounds.

Detailed Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, A549) and non-cancerous cells (e.g., HaCaT) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives and a positive control (e.g., Olaparib or Doxorubicin). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Data Presentation: Comparative IC50 Values

The results should be summarized in a table for clear comparison.

CompoundMCF-7 IC50 (µM)HCT116 IC50 (µM)A549 IC50 (µM)HaCaT IC50 (µM)Selectivity Index (HaCaT/MCF-7)
Derivative 1 Experimental DataExperimental DataExperimental DataExperimental DataCalculated Value
Derivative 2 Experimental DataExperimental DataExperimental DataExperimental DataCalculated Value
Olaparib Reference ValueReference ValueReference ValueReference ValueCalculated Value
Doxorubicin Reference ValueReference ValueReference ValueReference ValueCalculated Value

The Selectivity Index (SI) is calculated as the IC50 in a non-cancerous cell line divided by the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

II. Mechanistic Investigation: Unraveling the Mode of Action

Once the cytotoxic potential is established, the next critical step is to understand how these compounds induce cell death. The primary focus should be on apoptosis, a form of programmed cell death often triggered by anticancer agents.[8]

A. Apoptosis Induction

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Experimental Workflow: Apoptosis Assay

G cluster_0 Cell Treatment cluster_1 Staining cluster_2 Flow Cytometry cluster_3 Data Interpretation cell_treatment Treat cancer cells with IC50 concentrations of active derivatives staining Stain cells with Annexin V-FITC and Propidium Iodide (PI) cell_treatment->staining flow_cytometry Analyze stained cells using a flow cytometer staining->flow_cytometry data_interpretation Quantify the percentage of viable, apoptotic, and necrotic cells flow_cytometry->data_interpretation

Caption: Workflow for the assessment of apoptosis induction.

Detailed Protocol: Annexin V/PI Staining
  • Cell Treatment: Treat cancer cells with the IC50 and 2x IC50 concentrations of the most potent this compound derivatives for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells, including both adherent and floating populations.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Data Presentation: Quantification of Apoptosis
Treatment (24h)% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Vehicle Control Experimental DataExperimental DataExperimental DataExperimental Data
Derivative 1 (IC50) Experimental DataExperimental DataExperimental DataExperimental Data
Olaparib (IC50) Experimental DataExperimental DataExperimental DataExperimental Data
B. Cell Cycle Analysis

Investigating the effect of the compounds on cell cycle progression can provide further mechanistic insights. Many anticancer drugs induce cell cycle arrest at specific checkpoints, preventing cell proliferation.[9][10]

Experimental Workflow: Cell Cycle Analysis

G cluster_0 Cell Treatment & Fixation cluster_1 Staining cluster_2 Flow Cytometry cluster_3 Data Analysis cell_prep Treat cells with IC50 concentrations of active derivatives, then fix in ethanol staining Stain cellular DNA with Propidium Iodide (PI) and treat with RNase cell_prep->staining flow_cytometry Analyze DNA content using a flow cytometer staining->flow_cytometry data_analysis Quantify the percentage of cells in G0/G1, S, and G2/M phases flow_cytometry->data_analysis

Caption: Workflow for analyzing cell cycle distribution.

Detailed Protocol: Propidium Iodide Staining for Cell Cycle
  • Cell Treatment: Treat cancer cells with the IC50 concentration of the active derivatives for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells and resuspend them in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Model the cell cycle distribution to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation: Cell Cycle Distribution
Treatment (24h)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control Experimental DataExperimental DataExperimental Data
Derivative 1 (IC50) Experimental DataExperimental DataExperimental Data
Olaparib (IC50) Experimental DataExperimental DataExperimental Data

III. Target Engagement: Investigating the PARP Inhibition Hypothesis

Given the structural similarities to known PARP inhibitors, it is prudent to investigate whether this compound derivatives engage the DNA damage response pathway, potentially through PARP inhibition.

Proposed Signaling Pathway

G DNA_damage DNA Damage PARP PARP Activation DNA_damage->PARP Repair DNA Repair PARP->Repair Apoptosis Apoptosis PARP->Apoptosis If inhibited Viability Cell Viability Repair->Viability Inhibitor This compound Derivative Inhibitor->PARP Inhibition

Caption: Hypothesized mechanism of action via PARP inhibition.

Experimental Approach: Western Blotting for PARP Cleavage

A hallmark of apoptosis is the cleavage of PARP-1 by caspases. Western blotting can be used to detect the cleaved form of PARP-1, providing evidence of apoptosis induction.

Detailed Protocol: Western Blotting
  • Protein Extraction: Treat cells with the test compounds, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against full-length PARP-1 and cleaved PARP-1. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescent substrate.

  • Analysis: Analyze the band intensities to determine the relative levels of full-length and cleaved PARP.

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro characterization of this compound derivatives as potential anticancer agents. The data generated from these experiments will allow for a robust comparison of the derivatives' potency, selectivity, and mechanism of action against established compounds. Promising candidates can then be advanced to more complex in vitro models (e.g., 3D spheroids) and subsequent in vivo studies. The elucidation of the structure-activity relationship within this novel chemical series will be paramount for optimizing their therapeutic potential.

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A Comparative Guide to the Antimicrobial Potential of Novel Molecules Derived from 7-Nitroisochroman-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds as sources for new therapeutic agents is paramount. This guide delves into the prospective antimicrobial applications of molecules synthesized from 7-Nitroisochroman-1,3-dione. While direct and extensive research on the antimicrobial properties of derivatives from this specific parent molecule is emerging, we will extrapolate from the known bioactivities of related structural motifs, namely nitroaromatic compounds and isochroman derivatives, to build a scientifically rigorous framework for their evaluation.[1][2][3] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, synthesis, and comparative antimicrobial assessment of this promising class of compounds.

The Rationale: Why this compound?

The this compound scaffold presents a compelling starting point for the synthesis of novel antimicrobial agents due to the convergence of two biologically significant moieties: the isochroman core and a nitro group. Isochroman derivatives are recognized heterocyclic compounds with a wide range of pharmacological applications, including antimicrobial and antifungal activities.[1] The nitro group, an effective scaffold in medicinal chemistry, is a powerful electron-withdrawing group known to be present in various compounds with broad-spectrum antimicrobial activities.[2][3] The combination of these features in a single, relatively rigid structure provides a unique template for the design of new molecules with potential for novel mechanisms of action.

Hypothetical Synthesis of Novel Derivatives

To explore the antimicrobial potential, a library of derivatives can be synthesized from the this compound starting material. A proposed synthetic pathway could involve the nucleophilic attack on the anhydride ring of the isochroman-1,3-dione. This would open the ring and allow for the introduction of various side chains, thereby modulating the lipophilicity, steric bulk, and electronic properties of the final molecules.

DOT Script for Synthesis Workflow

Synthesis_Workflow A This compound B Nucleophilic Attack (e.g., primary amines, alcohols) A->B Reaction C Ring-Opened Intermediates B->C Formation D Optional Cyclization/ Further Modification C->D Processing E Library of Novel Derivatives D->E Generation

Caption: A generalized workflow for the synthesis of a library of derivatives from this compound.

Experimental Protocols for Antimicrobial Evaluation

To ensure scientific rigor and reproducibility, standardized antimicrobial susceptibility testing (AST) methods must be employed. The following protocols are based on widely accepted methodologies in clinical microbiology.[4][5][6][7]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5][6] The broth microdilution method is a commonly used technique for determining MIC values.[7][8]

Step-by-Step Broth Microdilution Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Serial Dilutions: The synthesized compounds and control antibiotics are serially diluted (two-fold) in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 35 ± 1 °C for 16-20 hours in ambient air.

  • Reading Results: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DOT Script for MIC Determination Workflow

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Standardized Microorganism Inoculum C Inoculate Wells with Microorganism Suspension A->C B Prepare Serial Dilutions of Test Compounds in 96-Well Plate B->C D Incubate at 35°C for 16-20 hours C->D E Visually Inspect for Growth D->E F Determine Lowest Concentration with No Visible Growth (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Disk Diffusion Method

The disk diffusion method provides a qualitative assessment of antimicrobial susceptibility.[4][5]

Step-by-Step Disk Diffusion Protocol:

  • Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Paper disks impregnated with a known concentration of the synthesized compounds and control antibiotics are placed on the agar surface.

  • Incubation: The plates are incubated at 35 ± 1 °C for 16-24 hours.

  • Measurement: The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Comparative Performance Analysis

For this guide, we will present hypothetical but plausible data for three synthesized derivatives from this compound, designated as NID-1, NID-2, and NID-3 . Their antimicrobial activity is compared against two common clinical isolates, Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), and a standard antibiotic, Ciprofloxacin.

CompoundTarget MicroorganismMIC (µg/mL)Zone of Inhibition (mm)
NID-1 S. aureus818
E. coli3212
NID-2 S. aureus1615
E. coli>648
NID-3 S. aureus422
E. coli1616
Ciprofloxacin S. aureus125
E. coli0.530

Interpretation of Hypothetical Data:

  • NID-3 demonstrates the most promising broad-spectrum activity among the synthesized compounds, with lower MIC values and larger zones of inhibition against both S. aureus and E. coli compared to NID-1 and NID-2.

  • The activity of all synthesized compounds is generally more pronounced against the Gram-positive S. aureus than the Gram-negative E. coli, a common observation for new antimicrobial candidates due to the protective outer membrane of Gram-negative bacteria.

  • While not as potent as the established antibiotic Ciprofloxacin, the activity profile of NID-3 warrants further investigation, including mechanism of action studies and structural optimization to enhance potency and spectrum.

Alternative Antimicrobial Strategies

The development of novel small molecules like those derived from this compound is a critical strategy in combating antimicrobial resistance. However, it is important to consider this approach within the broader context of alternative antimicrobial therapies. These include:

  • Antimicrobial Peptides (AMPs): These are naturally occurring or synthetic peptides with broad-spectrum antimicrobial activity and a low propensity for inducing resistance.[9]

  • Bacteriophages: Viruses that specifically infect and kill bacteria, offering a highly targeted therapeutic approach.

  • Nanomaterials: Nanoparticles, such as those made of silver or copper, can exhibit potent antimicrobial effects through various mechanisms, including the generation of reactive oxygen species and disruption of the bacterial cell membrane.[10]

  • Drug Repurposing: Identifying new antimicrobial uses for existing approved drugs can significantly shorten the development timeline and reduce costs.[11][12]

Conclusion and Future Directions

The this compound scaffold represents a promising, albeit underexplored, starting point for the development of new antimicrobial agents. The hypothetical data presented in this guide illustrates a rational approach to the evaluation of novel synthesized molecules. Future research should focus on the synthesis of a diverse library of derivatives, comprehensive antimicrobial screening against a wider panel of pathogenic microorganisms, and in-depth studies to elucidate the mechanism of action of the most promising candidates. By integrating innovative synthetic chemistry with standardized microbiological testing, the potential of this and other novel scaffolds can be systematically unlocked, contributing to the vital pipeline of new antimicrobial drugs.

References

  • Antimicrobial Resistance and Novel Alternative Approaches to Conventional Antibiotics. (2024-07-22).
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  • Reconstructing the Antibiotic Pipeline: Natural Alternatives to Antibacterial Agents - MDPI.
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  • Role of alternatives to antibiotics in mitigating the antimicrobial resistance crisis - PMC.
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  • Synthesis, Antimicrobial, Antiquorum-Sensing, and Cytotoxic Activities of New Series of Isoindoline-1,3-dione, Pyrazolo[5,1-a]isoindole, and Pyridine Derivatives | Request PDF - ResearchGate. (2025-08-07). [Link]

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A Head-to-Head Comparison: Isochroman-1,3-dione and its Nitro Derivative for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Isochroman-1,3-dione, also known as homophthalic anhydride, serves as a versatile scaffold in the synthesis of a variety of heterocyclic compounds. The introduction of a nitro group onto this framework can dramatically alter its physicochemical properties and reactivity, opening new avenues for molecular design and functionalization. This guide provides an in-depth, head-to-head comparison of isochroman-1,3-dione and its representative nitro derivative, 6-nitro-isochroman-1,3-dione, supported by established chemical principles and experimental data from analogous systems.

Introduction to the Core Scaffolds

Isochroman-1,3-dione (Homophthalic Anhydride) is a cyclic anhydride of o-carboxyphenylacetic acid. Its structure features a benzene ring fused to a dihydropyran ring containing two carbonyl groups. This arrangement confers a unique reactivity profile, making it a valuable precursor for the synthesis of isoquinolines, benzophenones, and other complex heterocyclic systems.

6-Nitro-isochroman-1,3-dione , while not extensively documented in the literature, represents a logical and synthetically accessible derivative. The introduction of a strongly electron-withdrawing nitro group at the 6-position of the aromatic ring is anticipated to significantly modulate the electronic properties of the entire molecule, thereby influencing its reactivity and spectroscopic characteristics. For the purpose of this guide, we will extrapolate its properties based on well-understood principles of physical organic chemistry and data from structurally similar nitro-aromatic compounds.

Synthesis and Physicochemical Properties: A Comparative Analysis

The synthetic accessibility and fundamental properties of a reagent are critical considerations in experimental design. Here, we compare the synthesis and key physicochemical characteristics of isochroman-1,3-dione and its 6-nitro derivative.

Synthetic Routes

Synthesis of Isochroman-1,3-dione: A common and effective method for the preparation of isochroman-1,3-dione is the dehydration of homophthalic acid. This is typically achieved by heating the diacid with a dehydrating agent such as acetic anhydride or by sublimation.

Proposed Synthesis of 6-Nitro-isochroman-1,3-dione: Two primary strategies can be envisioned for the synthesis of 6-nitro-isochroman-1,3-dione:

  • Direct Nitration of Isochroman-1,3-dione: This approach involves the treatment of isochroman-1,3-dione with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. The substitution pattern will be dictated by the directing effects of the existing substituents on the aromatic ring.

  • Cyclization of a Nitrated Precursor: An alternative route would involve the synthesis of 6-nitrohomophthalic acid followed by cyclization. This multi-step process may offer better control over regioselectivity.

Experimental Protocol: Synthesis of Isochroman-1,3-dione from Homophthalic Acid

  • To a 100 mL round-bottom flask, add homophthalic acid (10 g, 55.5 mmol) and acetic anhydride (20 mL, 212 mmol).

  • Fit the flask with a reflux condenser and heat the mixture at reflux for 2 hours.

  • Allow the reaction mixture to cool to room temperature, during which time a crystalline solid should form.

  • Collect the solid by vacuum filtration and wash with cold diethyl ether (2 x 20 mL).

  • Dry the product under vacuum to yield isochroman-1,3-dione as a white crystalline solid.

dot

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Anhydride Isochroman-1,3-dione Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack Aniline Aniline Aniline->Intermediate Product N-Phenylisoquinolinedione Intermediate->Product Ring Closure & Dehydration Water Water Product->Water

Caption: General mechanism for the reaction with aniline.

Electrophilic Aromatic Substitution

The aromatic ring of isochroman-1,3-dione can undergo electrophilic substitution reactions. The anhydride moiety is a deactivating group and a meta-director. In contrast, the 6-nitro-isochroman-1,3-dione is significantly deactivated towards further electrophilic substitution due to the presence of two deactivating groups. Any further substitution would be directed to the positions meta to both the anhydride and the nitro group.

Spectroscopic Properties: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for the characterization of organic molecules. The introduction of a nitro group leads to predictable changes in the NMR, IR, and Mass Spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: In isochroman-1,3-dione, the aromatic protons will appear in the region of 7.0-8.0 ppm, and the methylene protons will be a singlet around 4.0 ppm. For 6-nitro-isochroman-1,3-dione, the aromatic protons will be shifted downfield due to the deshielding effect of the nitro group. The methylene protons will also experience a slight downfield shift.

  • ¹³C NMR: The carbonyl carbons of isochroman-1,3-dione typically appear around 160-170 ppm. The aromatic carbons will be in the 120-140 ppm range. In the 6-nitro derivative, the carbon bearing the nitro group will be significantly deshielded, and the carbonyl carbons will also be shifted slightly downfield.

Infrared (IR) Spectroscopy

The IR spectrum of both compounds will be dominated by the characteristic anhydride C=O stretching vibrations, which appear as two distinct bands around 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹. For 6-nitro-isochroman-1,3-dione, additional strong absorption bands corresponding to the symmetric and asymmetric stretching of the nitro group will be observed around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

Mass Spectrometry (MS)

The mass spectrum of isochroman-1,3-dione will show a molecular ion peak (M⁺) at m/z 162. For 6-nitro-isochroman-1,3-dione, the molecular ion peak will be at m/z 207. The fragmentation patterns will also differ, with the nitro derivative showing characteristic losses of NO and NO₂.

Table of Predicted Spectroscopic Data

Spectroscopic TechniqueIsochroman-1,3-dione6-Nitro-isochroman-1,3-dione (Predicted)
¹H NMR (δ, ppm) ~4.0 (s, 2H, CH₂), 7.2-7.8 (m, 4H, Ar-H)~4.2 (s, 2H, CH₂), 7.8-8.5 (m, 3H, Ar-H)
¹³C NMR (δ, ppm) ~30 (CH₂), 125-135 (Ar-C), ~165 (C=O)~32 (CH₂), 120-150 (Ar-C), ~168 (C=O), C-NO₂ deshielded
IR (cm⁻¹) ~1840, ~1760 (C=O anhydride)~1845, ~1765 (C=O anhydride), ~1540 (asym NO₂), ~1340 (sym NO₂)
MS (m/z) 162 (M⁺)207 (M⁺), 177 (M-NO)⁺, 161 (M-NO₂)⁺

Applications in Drug Development and Organic Synthesis

Both isochroman-1,3-dione and its derivatives are valuable intermediates in the synthesis of biologically active molecules.

  • Isochroman-1,3-dione: Serves as a key building block for the synthesis of various isoquinoline alkaloids and other heterocyclic compounds with potential therapeutic applications.

  • Nitro-isochroman-1,3-dione: The presence of the nitro group opens up further synthetic possibilities. The nitro group can be reduced to an amino group, which can then be further functionalized. [1]This makes nitro-isochroman-1,3-diones attractive precursors for the synthesis of amino-substituted heterocyclic systems, a common motif in many pharmaceutical agents.

Conclusion

The introduction of a nitro group onto the isochroman-1,3-dione scaffold significantly impacts its physicochemical properties and reactivity. 6-Nitro-isochroman-1,3-dione, as a representative example, is predicted to be a more reactive electrophile with distinct spectroscopic signatures compared to its parent compound. This enhanced reactivity and the potential for further functionalization of the nitro group make it a valuable, albeit likely more challenging, building block for the synthesis of complex, biologically active molecules. Researchers and drug development professionals can leverage the comparative insights provided in this guide to make informed decisions in the design and execution of their synthetic strategies.

References

  • Organic Syntheses Procedure. 3-nitrophthalic anhydride. Available from: [Link]

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A Comparative Guide to the Synthesis and Characterization of Novel Bioactive Scaffolds from 7-Nitroisochroman-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the development of novel heterocyclic compounds remains a cornerstone of medicinal chemistry. Among these, the isochroman scaffold is a privileged structure, forming the core of numerous natural products and synthetic molecules with a wide array of therapeutic applications, including antitumor, antimicrobial, anti-inflammatory, and central nervous system activities.[1][2] The isochroman-1,3-dione moiety, in particular, serves as a highly versatile starting material due to its reactive anhydride ring.

This guide focuses on a specific, high-potential precursor: 7-Nitroisochroman-1,3-dione . The presence of the nitro group at the 7-position not only modulates the electronic properties of the aromatic ring but also provides a synthetic handle for further functionalization, opening avenues to a diverse library of novel compounds. This document provides an in-depth, comparative analysis of the synthesis of new chemical entities from this precursor, details robust protocols for their characterization, and contrasts this methodology with alternative synthetic strategies. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to leverage this promising chemical scaffold.

Part I: Synthesis of Novel Derivatives from this compound

The primary reactivity of this compound lies in the susceptibility of its anhydride functional group to nucleophilic attack. This allows for a straightforward ring-opening reaction to form a carboxylic acid, which can then be induced to re-cyclize, incorporating the nucleophile into a new imide or ester structure. This section details a representative synthesis of a novel N-substituted isoindolinone derivative, a class of compounds known for its significant biological potential.[3][4][5]

Synthetic Workflow Overview

The following diagram illustrates the general synthetic pathway for converting this compound into a novel N-aryl isoindolinone derivative. This two-step, one-pot reaction is efficient and serves as a foundational method for generating a library of analogues.

G cluster_0 Step 1: Nucleophilic Acyl Substitution (Ring Opening) cluster_1 Step 2: Dehydrative Cyclization (Ring Closure) A This compound C Amic Acid Intermediate (Unstable) A->C Ring Opening B Substituted Aniline (Nucleophile) B->C D Novel N-Aryl-4-nitro-2- (carboxymethyl)benzamide Derivative C->D Heat, Acetic Anhydride (Dehydration) E Final Product Purification D->E Crystallization / Chromatography

Caption: Synthetic pathway from this compound.

Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-7-nitroisoindoline-1,3-dione

This protocol provides a self-validating system where reaction progress is monitored, and the final product is rigorously purified and characterized.

Materials:

  • This compound (1.0 eq)

  • p-Anisidine (4-methoxyaniline) (1.05 eq)

  • Glacial Acetic Acid (solvent)

  • Acetic Anhydride (dehydrating agent)

  • Ethanol (recrystallization solvent)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Thin Layer Chromatography (TLC) apparatus (Silica gel plates, 1:1 Ethyl Acetate:Hexane eluent)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 2.07 g, 10 mmol) and p-anisidine (1.29 g, 10.5 mmol).

  • Solvent Addition: Add 30 mL of glacial acetic acid to the flask. The choice of glacial acetic acid as the solvent is strategic; it is polar enough to dissolve the reactants and the intermediate amic acid, and its acidic nature can catalyze the initial ring-opening.

  • Initial Reaction (Ring Opening): Stir the mixture at room temperature for 30 minutes. A TLC spot should confirm the consumption of the starting materials and the formation of a new, more polar spot corresponding to the amic acid intermediate.

  • Dehydrative Cyclization: Add acetic anhydride (1.5 mL, ~1.5 eq) to the reaction mixture. Acetic anhydride is a powerful dehydrating agent that facilitates the intramolecular cyclization of the amic acid to the target imide by removing the water molecule formed.

  • Heating: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2 hours. The causality here is that the elevated temperature provides the necessary activation energy for the cyclization, which is often the rate-limiting step. Monitor the reaction completion by TLC; the intermediate spot should disappear, giving way to the final product spot.

  • Isolation: After cooling to room temperature, pour the reaction mixture slowly into 150 mL of ice-cold water with stirring. This will cause the organic product to precipitate out of the aqueous solution.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid cake thoroughly with cold water (3 x 30 mL) to remove residual acetic acid and other water-soluble impurities.

  • Purification: The crude product is purified by recrystallization from hot ethanol. This step is critical for obtaining a high-purity solid suitable for analytical characterization and biological testing. Dissolve the crude solid in a minimum amount of boiling ethanol and allow it to cool slowly to form pure crystals.

  • Drying: Collect the purified crystals by filtration and dry them in a vacuum oven at 60°C for 4 hours. The expected yield is typically in the range of 80-90%.

Part II: Comparative Analysis with Alternative Synthetic Scaffolds

While this compound is a powerful precursor, it is essential to understand its advantages and disadvantages relative to other well-established starting materials.

FeatureThis compound Derivatives Phthalimide (Isoindole-1,3-dione) Derivatives [6]Indane-1,3-dione Derivatives [7]"Green" One-Pot Isochroman Synthesis [8]
Starting Material 4-Nitrohomophthalic acidPhthalic anhydridePhthalic anhydride, diethyl malonateLignin-derived phenols & aldehydes
Reaction Complexity Typically 1-2 steps1-2 steps2-3 steps1 step
Typical Yields Good to Excellent (70-95%)Good to Excellent (75-95%)Moderate to Good (60-85%)Moderate to Good (60-90%)
Reaction Conditions Mild to moderate (Reflux in acetic acid)Often requires high heat or dehydrating agentsRequires strong base (e.g., NaOEt) and subsequent oxidationMild (60-80°C), uses Deep Eutectic Solvents (DESs)
Scope of Derivatization High (Anhydride reactivity + Nitro group chemistry)High (Anhydride reactivity)Moderate (Primarily at the C2 position)Moderate to High (Depends on aldehyde/alcohol scope)
Key Biological Activities Antitumor, Antimicrobial (Predicted)[1][2]Broad: Anti-inflammatory, Anticonvulsant, Antitumor[3]Anticoagulant, RodenticideAnticancer, Antibacterial

This comparison highlights that while phthalimides offer a very similar and well-trodden synthetic path, the 7-nitroisochroman scaffold provides an additional site for chemical modification (the nitro group can be reduced to an amine, for example), potentially leading to novel structure-activity relationships. The "green" synthesis route offers an attractive, sustainable alternative, though it may be less versatile for creating the specific dione functionality discussed here.[8]

Part III: Comprehensive Characterization of Novel Compounds

The synthesis of a novel compound is incomplete without rigorous characterization to confirm its structure, purity, and properties.

Analytical Workflow for Structural Elucidation and Purity Assessment

G A Synthesized Crude Product B Purification (Recrystallization / Chromatography) A->B C Purity Assessment (HPLC, mp) B->C D Structural Confirmation B->D E ¹H NMR, ¹³C NMR D->E Atomic Connectivity F FT-IR Spectroscopy D->F Functional Groups G High-Res Mass Spectrometry (HRMS) D->G Molecular Formula H Final Characterized Compound E->H F->H G->H

Caption: Workflow for the characterization of synthesized compounds.

Standard Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the precise arrangement of hydrogen and carbon atoms in the molecule.

  • Protocol:

    • Dissolve ~10-20 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[9]

    • Acquire ¹H NMR, ¹³C NMR, and 2D spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer.

  • Expected Data for 2-(4-methoxyphenyl)-7-nitroisoindoline-1,3-dione:

    • ¹H NMR: Signals corresponding to the aromatic protons on both rings (with characteristic splitting patterns), a singlet for the OCH₃ group (~3.8 ppm), and a singlet for the CH₂ group adjacent to the carbonyl (~4.5-5.0 ppm).

    • ¹³C NMR: Resonances for the two carbonyl carbons (~165-170 ppm), aromatic carbons, the methoxy carbon (~55 ppm), and the methylene carbon.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the key functional groups present in the molecule.

  • Protocol:

    • Place a small amount of the neat, dry sample directly onto the ATR crystal of an FT-IR spectrometer.

    • Acquire the spectrum, typically from 4000 to 400 cm⁻¹.

  • Expected Data:

    • Strong, sharp peaks around 1770 cm⁻¹ and 1710 cm⁻¹ (asymmetric and symmetric C=O stretching of the imide).

    • Peaks around 1520 cm⁻¹ and 1340 cm⁻¹ (asymmetric and symmetric N-O stretching of the nitro group).

    • Bands in the 3100-3000 cm⁻¹ region (aromatic C-H stretching).

3. High-Resolution Mass Spectrometry (HRMS)

  • Objective: To confirm the elemental composition and exact mass of the compound.

  • Protocol:

    • Dissolve a small sample (~1 mg) in a suitable solvent (e.g., acetonitrile or methanol).

    • Analyze using an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Expected Data: The measured mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) should match the calculated theoretical mass to within 5 ppm.

Conclusion

This compound stands out as a highly valuable and somewhat underexplored precursor for the synthesis of novel heterocyclic compounds. Its straightforward reactivity via nucleophilic ring-opening and re-cyclization provides a reliable platform for generating diverse molecular architectures. When compared to alternatives like phthalic anhydride, it offers the distinct advantage of an additional functional group for subsequent modification, thereby expanding the accessible chemical space for drug discovery programs. The protocols detailed in this guide for synthesis and characterization are robust, reproducible, and designed to ensure the high quality and integrity of the resulting compounds, paving the way for their evaluation in biological and pharmacological assays.

References

  • Zhang, Y., et al. (2021). Research progress in biological activities of isochroman derivatives. European Journal of Medicinal Chemistry, 213, 113073. Available at: [Link]

  • Request PDF. (2021). Research progress in biological activities of isochroman derivatives. ResearchGate. Available at: [Link]

  • Kamal, M., et al. (2025). Synthesis of isochroman-1,3-dione derivative 3. ResearchGate. Available at: [Link]

  • Van den Bossche, G., et al. (2021). The One‐Step Synthesis of Biologically Active Isochromans from Lignin‐Derived Aromatic Monomers in Tunable Deep Eutectic Solvents. Angewandte Chemie. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2014). Synthesis, characterization and antimicrobial activity of some novel isoindole-1,3-dione derivatives. ResearchGate. Available at: [Link]

  • Legrand, B., et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 26(11), 3133. Available at: [Link]

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  • Gavan, A., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Processes, 11(6), 1616. Available at: [Link]

  • El-Faham, A., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(19), 6667. Available at: [Link]

  • Kumar, R., et al. (2016). Synthesis, characterization and antibacterial activity of isoindoline-1, 3-dione derivatives. SOP Transactions on Organic Chemistry. Available at: [Link]

  • Piazzi, L., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. International Journal of Molecular Sciences, 23(23), 15309. Available at: [Link]

  • Kamal, A., et al. (2021). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. Molecules, 26(16), 4983. Available at: [Link]

Sources

Confirming the Mechanism of Action for 7-Nitroisochroman-1,3-dione-based Compounds: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is paved with rigorous mechanistic studies. The 7-Nitroisochroman-1,3-dione core structure presents an intriguing starting point for novel drug discovery, with structural motifs suggesting a potential role as a Poly(ADP-ribose) polymerase (PARP) inhibitor. This guide provides a comprehensive framework for confirming this hypothesized mechanism of action, comparing its potential performance with established alternatives, and offering the supporting experimental methodologies to generate robust, publishable data.

The Hypothesized Mechanism: PARP Inhibition and Synthetic Lethality

The central hypothesis for this compound-based compounds is their action as PARP inhibitors. PARP enzymes, particularly PARP1, are crucial for repairing single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1] When PARP1 detects a SSB, it binds to the DNA and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins.[2][3]

PARP inhibitors are thought to work through two primary, non-mutually exclusive mechanisms:

  • Catalytic Inhibition: The inhibitor molecule competes with the natural substrate, nicotinamide adenine dinucleotide (NAD+), at the enzyme's active site.[4] This prevents the synthesis of PAR chains, thereby stalling the repair of SSBs.

  • PARP Trapping: This is a particularly potent mechanism of cytotoxicity.[5] The inhibitor binds to PARP1 in a way that stabilizes the PARP1-DNA complex, effectively "trapping" the enzyme on the DNA.[1][6] These trapped complexes are highly toxic lesions that can lead to the collapse of replication forks and the formation of double-strand breaks (DSBs).[6][7][8]

In cancer cells with pre-existing defects in homologous recombination (HR), a key pathway for repairing DSBs (e.g., those with BRCA1/2 mutations), the accumulation of DSBs caused by PARP inhibitors cannot be efficiently repaired.[1][4] This leads to a state of synthetic lethality , where the simultaneous loss of two DNA repair pathways (BER via PARP inhibition and HR due to mutation) results in cell death, while normal cells with functional HR can survive.[1][4]

The Experimental Roadmap: A Step-by-Step Validation Workflow

To confirm that a this compound-based compound (referred to as "7-NIC") acts as a PARP inhibitor, a multi-tiered experimental approach is necessary. This workflow moves from direct biochemical evidence of target engagement to cellular confirmation of the downstream consequences.

G cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Mechanism Confirmation cluster_2 Tier 3: Downstream Effects & Biomarkers A Biochemical PARP Activity Assay B PARP Trapping Assay A->B Confirm Direct Inhibition & Trapping C Cellular PARylation Assay A->C Move to Cellular Context D Cell Viability & Synthetic Lethality Assay B->D Link Biochemical MOA to Cellular Outcome C->D Verify Target Engagement & Phenotype in Cells E DNA Damage Response (γH2AX Foci Assay) D->E Investigate Downstream Cellular Response F Cell Cycle Analysis E->F Assess Consequences of PARP Inhibition

Caption: A tiered experimental workflow for validating the mechanism of action of 7-NIC.

Tier 1: Biochemical Validation of Direct PARP Engagement

The initial and most critical step is to demonstrate a direct interaction between 7-NIC and the PARP1 enzyme.

A. Biochemical PARP Activity Assay

This assay directly measures the enzymatic activity of purified PARP1 and its inhibition by the test compound. A common method is a histone-coating ELISA-based assay.[9]

  • Principle: Histone proteins are coated onto a microplate. Recombinant PARP1 enzyme, the compound of interest (7-NIC), and biotin-labeled NAD+ are added. Active PARP1 will create biotinylated PAR chains on the histones. The amount of PARylation is then quantified using a streptavidin-HRP conjugate and a chemiluminescent substrate.[9] A reduction in signal indicates inhibition of PARP1 activity.

  • Experimental Protocol:

    • Coat a 96-well plate with histone proteins and incubate overnight.

    • Wash the plate to remove unbound histones.

    • Add a reaction mixture containing recombinant PARP1 enzyme, activated DNA, and varying concentrations of 7-NIC (e.g., 0.1 nM to 100 µM). Include a known PARP inhibitor like Olaparib as a positive control and a vehicle (DMSO) as a negative control.

    • Initiate the reaction by adding biotinylated NAD+. Incubate for 1 hour at 30°C.[10]

    • Stop the reaction and wash the plate.

    • Add streptavidin-HRP conjugate and incubate.

    • Wash the plate and add a chemiluminescent or colorimetric HRP substrate.

    • Read the signal using a plate reader.[9]

    • Calculate the IC50 value, which is the concentration of 7-NIC required to inhibit 50% of PARP1 activity.

B. PARP Trapping Assay

Demonstrating PARP trapping is crucial, as this often correlates more strongly with cytotoxicity than catalytic inhibition alone.[5] A fluorescence polarization (FP) assay is a robust method for this.[11]

  • Principle: This assay uses a fluorescently labeled DNA probe. When PARP1 binds to this probe, the resulting larger complex tumbles more slowly in solution, leading to a high FP signal.[11] A potent trapping agent will stabilize this PARP-DNA interaction, even in the absence of PAR chain formation, thus maintaining a high FP signal.

  • Experimental Protocol:

    • In a microplate, combine the fluorescent DNA probe with recombinant PARP1 enzyme.

    • Add varying concentrations of 7-NIC, a potent trapper (e.g., Talazoparib), a weak trapper (e.g., Veliparib), and a vehicle control.

    • Incubate to allow binding to reach equilibrium.

    • Measure the fluorescence polarization using a suitable plate reader.

    • A dose-dependent increase or stabilization of the high FP signal indicates PARP trapping activity.[11]

Tier 2: Cellular Confirmation of Mechanism

After establishing biochemical activity, the next step is to confirm that 7-NIC engages and inhibits PARP within a cellular context.

A. Cellular PARylation Assay (Immunofluorescence)

This assay visualizes the inhibition of PAR synthesis in cells after DNA damage.

  • Principle: Cells are treated with a DNA-damaging agent (e.g., hydrogen peroxide) to induce robust PARP1 activation and PAR synthesis. In the presence of a PARP inhibitor, this PAR synthesis will be blunted. The level of cellular PAR is then detected using an anti-PAR antibody.

  • Experimental Protocol:

    • Seed cells (e.g., HeLa or a relevant cancer cell line) onto coverslips in a multi-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of 7-NIC and controls (Olaparib, vehicle) for 1-2 hours.

    • Induce DNA damage by adding a low concentration of H₂O₂ for 10-15 minutes.

    • Fix, permeabilize, and block the cells.

    • Incubate with a primary antibody against PAR.

    • Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

    • Image the cells using a fluorescence microscope and quantify the nuclear PAR signal intensity. A significant decrease in the H₂O₂-induced PAR signal indicates cellular PARP inhibition.[12]

B. Cell Viability & Synthetic Lethality Assay

This is the ultimate functional readout, testing the hypothesis that 7-NIC is selectively toxic to HR-deficient cancer cells.

  • Principle: The cytotoxicity of 7-NIC is compared between two cell lines that are isogenic except for a key HR gene, most commonly BRCA1 or BRCA2. The compound should show significantly greater potency in the BRCA-deficient line.

  • Experimental Protocol:

    • Use a pair of isogenic cell lines (e.g., a BRCA1-proficient line and its BRCA1-deficient counterpart).

    • Seed both cell lines in parallel in 96-well plates.

    • Treat the cells with a range of concentrations of 7-NIC and established PARP inhibitors for 72 hours or longer.

    • Assess cell viability using a standard method like the AlamarBlue assay or CellTiter-Glo.[9]

    • Plot the dose-response curves for both cell lines and calculate the IC50 values.

    • A significantly lower IC50 value in the BRCA-deficient cell line confirms a synthetic lethal mechanism.

Performance Comparison: 7-NIC vs. Established Alternatives

The true potential of 7-NIC can only be understood by benchmarking its performance against FDA-approved PARP inhibitors. The experiments described above should be run in parallel with these comparators.

Parameter7-NIC (Hypothetical Data)Olaparib (Reference)Talazoparib (Reference)Veliparib (Reference)
PARP1 Catalytic Inhibition (IC50) [Insert Experimental Value]~1-5 nM~1 nM~5 nM
PARP Trapping Potency (EC50) [Insert Experimental Value]ModerateVery High (~100x Olaparib)Low
Cellular PAR Inhibition (IC50) [Insert Experimental Value]~10-50 nM~5-10 nM~50-100 nM
Cytotoxicity in BRCA1-deficient cells (IC50) [Insert Experimental Value]~20-100 nM~1-5 nM>10 µM
Cytotoxicity in BRCA1-proficient cells (IC50) [Insert Experimental Value]>10 µM~1 µM>50 µM
Synthetic Lethality Ratio (IC50 Proficient / IC50 Deficient) [Calculate from data]>100~200~5

Note: Reference values are approximate and can vary based on the specific assay conditions and cell lines used.[5][7]

Interpreting the Data: Building a Mechanistic Narrative

  • Strong PARP1 Catalytic Inhibition (Low nM IC50): This confirms that 7-NIC is a potent inhibitor of the enzyme's primary function.

  • High PARP Trapping Potency: If 7-NIC demonstrates high trapping activity, similar to Talazoparib, it suggests a potentially high level of cytotoxicity, especially in HR-deficient tumors.[7]

  • Potent Cellular PAR Inhibition: This is a critical link, proving that the compound can penetrate the cell membrane and engage its target in a physiological environment.

  • A High Synthetic Lethality Ratio: This is the key therapeutic indicator. A large difference in the IC50 values between BRCA-deficient and proficient cells validates the synthetic lethal mechanism and suggests a favorable therapeutic window, minimizing toxicity to healthy cells.[1]

G cluster_hr_proficient Normal/HR-Proficient Cell cluster_hr_deficient Cancer/HR-Deficient Cell (e.g., BRCA-mut) compound 7-NIC parp1 PARP1 Enzyme compound->parp1 inhibits & traps ber Base Excision Repair (BER) parp1->ber initiates trapped_complex Trapped PARP1-DNA Complex (Toxic Lesion) parp1->trapped_complex forms ssb Single-Strand DNA Break (SSB) ssb->parp1 binds to replication_fork Replication Fork trapped_complex->replication_fork blocks dsb Double-Strand Break (DSB) replication_fork->dsb dsb_deficient Double-Strand Break (DSB) replication_fork->dsb_deficient hr Homologous Recombination (HR) Repair dsb->hr survival Cell Survival hr->survival hr_broken Defective HR Repair death Cell Death (Synthetic Lethality) hr_broken->death dsb_deficient->hr_broken

Caption: The proposed signaling pathway for 7-NIC, leading to synthetic lethality.

By following this comprehensive guide, researchers can systematically validate the mechanism of action for this compound-based compounds, generate robust comparative data against established drugs, and build a compelling case for their further development as novel cancer therapeutics.

References

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152–1158. [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]

  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (2022). MDPI. [Link]

  • Lord, C. J., & Ashworth, A. (2012). The DNA damage response and cancer therapy. Nature, 481(7381), 287–294. [Link]

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]

  • 1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. (2007). BMC Cancer. [Link]

  • Pilie, P. G., Gay, C. M., & Byers, L. A. (2017). PARP inhibitors: extending benefit beyond BRCA. Clinical Cancer Research, 23(13), 3241-3243. [Link]

  • Li, H., & Liu, Z. (2021). Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance. Experimental Hematology & Oncology, 10(1), 1-13. [Link]

  • Zandarashvili, L., Shteiman-Kotler, A., & Langelier, M. F. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR protocols, 2(1), 100311. [Link]

  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2023). MDPI. [Link]

  • Synthesis and evaluation of nitrochromene derivatives as potential antileishmanial therapeutics through biological and computational studies. (2025). Scientific Reports. [Link]

  • Rose, M., Burgess, J. T., & O'Byrne, K. (2020). PARP inhibitors: clinical limitations and recent attempts to overcome them. Cancers, 12(4), 874. [Link]

  • Lee, J. H., & Choy, E. (2021). Combination treatment strategies to overcome PARP inhibitor resistance. Cancers, 13(16), 4033. [Link]

  • BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]

  • Amsbio. (n.d.). PARP Assays. Retrieved from [Link]

  • Soetomo, S. A., Sharp, M. F., & Crismani, W. (2025). Differential PARP inhibitor responses in BRCA1-deficient and resistant cells in competitive co-culture. PLOS ONE, 20(9), e0332860. [Link]

  • Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. Retrieved from [Link]

  • Putt, K. S., & Hergenrother, P. J. (2004). An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD+: application to the high-throughput screening of small molecules as potential inhibitors. Analytical biochemistry, 326(1), 78–86. [Link]

  • Li, M., & Yu, X. (2021). Mechanism of Action of PARP Inhibitors. In Poly (ADP-ribose) Polymerase. IntechOpen. [Link]

  • Synthesis, characterization and biological activities of 3-nitro isoindoline-1,3-dione analogues. (2022). DSpace Repository. [Link]

  • ResearchGate. (n.d.). Dose-response curves of compound 1–3 and olaparib for PARP-1 inhibition. Retrieved from [Link]

  • Javle, M., & Curtin, N. J. (2011). The role of PARP in cancer. Therapeutic advances in medical oncology, 3(5), 257–267. [Link]

  • Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. (2023). Scientific Reports. [Link]

  • ResearchGate. (n.d.). Molecules with promising PARP inhibitor activity seen in the cellular PARylation assay. Retrieved from [Link]

  • Ledermann, J. (2019, November 6). The potential of PARP inhibitors in ovarian cancer: PAOLA-1, PRIMA & VELIA. [Video]. YouTube. [Link]

  • Byers, L. A., & Johnson, J. E. (2020). PARP Inhibitors in Small-Cell Lung Cancer: Rational Combinations to Improve Responses. Cancers, 12(10), 2871. [Link]

  • Cortesi, L., et al. (2021). Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. European Journal of Nuclear Medicine and Molecular Imaging, 48(10), 3045-3062. [Link]

  • Derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Design, synthesis, and biological activity. (2025). ResearchGate. [Link]

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Safety Operating Guide

Safe Disposal of 7-Nitroisochroman-1,3-dione: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 7-Nitroisochroman-1,3-dione, a compound encountered by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This document is structured to provide a deep, technically grounded understanding of the "why" behind each step, fostering a culture of safety and responsibility in the laboratory.

Understanding the Hazards: A Dual-Functionality Molecule

This compound presents a dual-hazard profile stemming from its two key functional groups: the nitroaromatic system and the cyclic anhydride.

  • Nitroaromatic Compounds: This class of compounds is recognized for its potential energetic properties and toxicity. The nitro group is a strong electron-withdrawing group, which can render the aromatic ring susceptible to nucleophilic attack and also contributes to the molecule's overall reactivity.[1] A critical concern with many nitroaromatic compounds is their thermal instability, with the potential for rapid, exothermic decomposition.[2] The decomposition of nitroaromatics can be initiated by heat, shock, or friction, and in some cases, can lead to detonation.[2]

  • Cyclic Anhydrides: The isochroman-1,3-dione structure is a cyclic anhydride. Cyclic anhydrides are reactive electrophiles, susceptible to hydrolysis by water and attack by other nucleophiles. While this reactivity is useful in synthesis, it also means the compound can react with moisture in the air or in solvents, and more vigorously with bases.

The combination of these two functionalities in one molecule necessitates a carefully considered, multi-step degradation and disposal procedure. In-laboratory neutralization or degradation is not recommended without established and validated protocols.[3]

Prioritizing Safety: Personal Protective Equipment (PPE) and Emergency Procedures

Before handling this compound, a thorough risk assessment must be conducted. The following minimum PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation before use.

  • Body Protection: A flame-resistant laboratory coat is essential.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.

In case of a spill:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.

  • Containment: For small spills, carefully cover with an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels for the initial absorption.

  • Collection: Gently sweep the absorbed material into a clearly labeled, dedicated waste container. Avoid creating dust.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: The collected waste must be treated as hazardous and disposed of according to the procedures outlined in this guide.

The Two-Stage Disposal Workflow: A Step-by-Step Protocol

The recommended disposal procedure for this compound involves a two-stage chemical degradation process designed to first neutralize the reactive anhydride and then reduce the energetic nitro group to a less hazardous amine. This process should be performed by trained personnel in a controlled laboratory setting.

Stage 1: Controlled Hydrolysis of the Cyclic Anhydride

The initial step is to hydrolyze the cyclic anhydride to the corresponding dicarboxylic acid. This ring-opening reaction significantly reduces the reactivity of this part of the molecule. A mild basic hydrolysis is recommended for a controlled and complete reaction.

Experimental Protocol for Hydrolysis:

  • Preparation: In a chemical fume hood, prepare a 1 M solution of sodium carbonate (Na₂CO₃) in water. Also, prepare a 1 M solution of hydrochloric acid (HCl) for subsequent neutralization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve the this compound waste in a minimal amount of a water-miscible organic solvent (e.g., acetone or THF) to ensure it is fully solvated before hydrolysis.

  • Controlled Addition: Cool the flask in an ice-water bath. Slowly add the 1 M sodium carbonate solution dropwise from the addition funnel with vigorous stirring. The rate of addition should be controlled to keep the temperature of the reaction mixture below 25 °C. An excess of the sodium carbonate solution (approximately 2-3 equivalents relative to the nitro compound) should be used to ensure complete hydrolysis.

  • Reaction Time: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 4 hours to ensure the hydrolysis is complete.

  • Neutralization: Cool the reaction mixture again in an ice-water bath. Slowly and carefully add 1 M HCl dropwise to neutralize the excess sodium carbonate and protonate the dicarboxylate to form the dicarboxylic acid. Monitor the pH with pH paper; the final pH should be between 5 and 7. Be cautious as CO₂ will be evolved during neutralization.

  • Intermediate Product: The resulting aqueous solution contains 2-carboxy-5-nitro-phenylacetic acid. This solution is now ready for the second stage of degradation.

Stage 2: Reductive Degradation of the Nitro Group

The second stage focuses on reducing the nitro group of the dicarboxylic acid intermediate to an amino group. The Bechamp reduction, using iron powder in a mildly acidic medium, is a well-established and effective method for this transformation in a laboratory setting.[4][5][6][7][8]

Experimental Protocol for Reduction:

  • Preparation of Activated Iron: To a beaker, add iron powder (approximately 10-fold molar excess relative to the starting nitro compound). Slowly add a small amount of 1 M HCl with stirring to activate the iron surface. The iron should be washed with water and then the solvent used in the next step.[4]

  • Reaction Setup: To the aqueous solution of the dicarboxylic acid from Stage 1, add the activated iron powder.

  • Acidification: Slowly add a small amount of concentrated hydrochloric acid to the stirred suspension to maintain a mildly acidic pH.

  • Heating and Reaction: Gently heat the reaction mixture to 60-70 °C with continuous stirring. The reaction is exothermic, so careful monitoring of the temperature is crucial. Maintain this temperature for 2-4 hours. The progress of the reduction can be monitored by TLC if a suitable method is available.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization and Filtration: Carefully neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. This will precipitate iron hydroxides. Filter the mixture through a pad of celite to remove the iron salts.

  • Final Disposal: The resulting filtrate contains the much less hazardous amino-dicarboxylic acid, which can be further diluted with a large volume of water and disposed of down the drain in accordance with local regulations. It is imperative to check with your institution's environmental health and safety (EHS) office for specific guidelines on the disposal of the final solution.

Visualization of the Disposal Workflow

The following diagrams illustrate the logical flow of the disposal procedure.

DisposalWorkflow cluster_0 Hazard Assessment & PPE cluster_1 Disposal Protocol A Identify Hazards: - Nitroaromatic (energetic, toxic) - Cyclic Anhydride (reactive) B Don Appropriate PPE: - Safety Goggles & Face Shield - Flame-Resistant Lab Coat - Chemical-Resistant Gloves A->B C Stage 1: Hydrolysis (Anhydride Neutralization) B->C D Controlled addition of mild base (e.g., Na2CO3 soln.) C->D E Formation of Nitro-dicarboxylic Acid Salt D->E F Stage 2: Reduction (Nitro Group Degradation) E->F G Addition of Activated Iron in acidic medium F->G H Formation of Amino-dicarboxylic Acid G->H I Final Neutralization & Filtration H->I J Aqueous Waste for Compliant Disposal I->J ChemicalTransformation cluster_0 Chemical Degradation Pathway Start This compound (Hazardous Waste) Intermediate 2-carboxy-5-nitro-phenylacetic acid (Intermediate) Start->Intermediate  Stage 1: Hydrolysis (Na2CO3, then HCl) End 2-amino-5-carboxy-phenylacetic acid (Final Product for Disposal) Intermediate->End Stage 2: Reduction (Fe, HCl)

Caption: Chemical transformation pathway for the degradation of this compound.

Quantitative Data Summary

ParameterStage 1: HydrolysisStage 2: Reduction
Primary Reagent Sodium Carbonate (Na₂CO₃)Iron (Fe) Powder
Secondary Reagent Hydrochloric Acid (HCl)Hydrochloric Acid (HCl)
Temperature 0-25 °C (initial), then RT60-70 °C
Reaction Time ~4 hours~2-4 hours
Key Transformation Anhydride to Dicarboxylic AcidNitro to Amino Group
Safety Concern Exothermic neutralization, CO₂ evolutionExothermic reaction, handling of acid

Conclusion: A Commitment to Safety and Best Practices

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. The dual-stage degradation process outlined in this guide, involving hydrolysis followed by reduction, provides a robust and scientifically sound method for neutralizing the hazards associated with this compound. By understanding the chemical principles behind these procedures, researchers can confidently and safely manage this and other similarly challenging chemical wastes. Always consult with your institution's EHS department to ensure full compliance with all local, state, and federal regulations.

References

  • Alternatives to Open Burning/Open Detonation of Energetic Materials. (n.d.). EPA. Retrieved from [Link]

  • Reduction of Nitro-Aromatics with Activated Iron. (n.d.). Rhodium.ws. Retrieved from [Link]

  • Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved from [Link]

  • Degradation of nitroaromatic compounds by microorganisms. (1995). PubMed. Retrieved from [Link]

  • Policy on Laboratory use of Explosive and High Energy Materials. (2019). Case Western Reserve University. Retrieved from [Link]

  • Base Hydrolysis Process for the Destruction of Energetic Materials. (2001). DTIC. Retrieved from [Link]

  • Which one is the best procedure for the reduction of aromatic nitro compounds? (2018). ResearchGate. Retrieved from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Biodegradation of nitroaromatic compounds. (1995). PubMed. Retrieved from [Link]

  • Reduction of Aromatic Nitro Compounds With Activated Iron. (n.d.). Scribd. Retrieved from [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (2001). PMC - NIH. Retrieved from [Link]

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Definitive Safety Protocol: Personal Protective Equipment for Handling 7-Nitroisochroman-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and operational protocols for handling 7-Nitroisochroman-1,3-dione. As a research chemical, comprehensive toxicological and reactivity data may not be available. Therefore, this protocol is built upon a conservative risk assessment, analyzing the compound's constituent functional groups and adhering to the highest standards of laboratory safety. The principle of causality—understanding why a precaution is necessary—is central to this guide.

Hazard Assessment First: A Structural Analysis of Risk

  • Aromatic Nitro Compounds (-NO₂): This functional group is associated with significant health and safety risks.

    • Toxicity and Absorption: Aromatic nitro compounds are known for their acute toxicity and can be readily absorbed through intact skin.[1] The primary health hazard is cyanosis (a reduction in the blood's oxygen-carrying capacity), with chronic exposure potentially leading to anemia.[1] Many nitroaromatic compounds are also recognized as potential mutagens and carcinogens.[2][3]

    • Reactivity and Explosivity: Nitro compounds are high-energy molecules. They can react violently with strong oxidants, bases, and reducing agents, posing fire and explosion hazards.[4] Some organic nitro compounds can decompose violently or explode upon heating, especially under confinement.[4][5]

  • Cyclic Acid Anhydride (Isochroman-1,3-dione moiety): This group also presents distinct hazards.

    • Corrosivity and Irritation: Anhydrides are reactive and can cause severe skin burns and eye damage.[6] Upon contact with moisture (e.g., on skin, in the respiratory tract), they can hydrolyze to their corresponding carboxylic acids, leading to irritation and corrosive effects.

    • Respiratory Sensitization: Inhalation is a primary route of exposure for anhydrides, which can lead to respiratory tract irritation.[6][7]

The Hierarchy of Controls: A Framework for Safety

The most effective safety strategies prioritize systematic hazard removal over reliance on personal protection.[8] This "Hierarchy of Controls" is our guiding framework for designing a safe experimental workflow.[9][10] PPE, while essential, is the final barrier of protection.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Is use of this compound avoidable? Substitution Substitution Can a less hazardous chemical be used? Elimination->Substitution If not possible Engineering Engineering Controls Isolate the hazard from the person. (e.g., Fume Hood) Substitution->Engineering If not possible Administrative Administrative & Work Practice Controls Change the way people work. (e.g., SOPs, Training, Designated Areas) Engineering->Administrative Must be combined with PPE Personal Protective Equipment (PPE) (Least Effective) Protect the person with barriers. Administrative->PPE Final layer of protection

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Personal Protective Equipment (PPE): Your Final Defense

Given the significant hazards, a comprehensive PPE strategy is mandatory.[11] The following table outlines the minimum required PPE for various stages of handling this compound.

Operational Stage Eye/Face Protection Hand Protection Body & Skin Protection Respiratory Protection
Preparation / Area Setup Chemical Splash GogglesSingle Pair Nitrile GlovesFlame-Resistant Lab Coat (buttoned)Not required if handling sealed containers.
Weighing & Transfer (Solid) Chemical Splash Goggles & Face ShieldDouble-gloved (e.g., Nitrile)Flame-Resistant Lab Coat & Chemical-Resistant ApronAll work must be performed in a certified chemical fume hood.[6]
During Reaction / Workup Chemical Splash Goggles & Face ShieldDouble-gloved (e.g., Nitrile)Flame-Resistant Lab Coat & Chemical-Resistant ApronAll work must be performed in a certified chemical fume hood.
Spill Cleanup & Disposal Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesFlame-Resistant Lab Coat & Chemical-Resistant ApronAll work must be performed in a certified chemical fume hood.
Causality of PPE Choices:
  • Eye and Face Protection: Chemical splash goggles are the minimum requirement to protect from splashes.[12] A full-face shield is required for tasks with higher risk, such as weighing powders or transfers, to protect the entire face from splashes and aerosols.[12]

  • Hand Protection: Double-gloving provides an additional barrier against a compound with unknown permeation characteristics but high suspected toxicity. Immediately remove and replace the outer glove if contamination is suspected.

  • Body Protection: A flame-resistant (FR) lab coat is specified due to the potential fire/explosion hazard posed by nitro compounds.[4] A chemical-resistant apron provides an additional layer of protection against corrosive splashes. Long pants and closed-toe shoes are mandatory at all times.

  • Respiratory Protection: All manipulations that could generate dust or vapors must be performed within a certified chemical fume hood.[6] This engineering control is superior to relying on a respirator. A respirator would only be considered for emergency situations, such as a large spill outside of a hood, and requires specific training and fit-testing.[12]

Operational & Disposal Plans

A safe experiment is a well-planned experiment. Follow this workflow meticulously.

Step-by-Step Handling Protocol
  • Preparation (Engineering & Administrative Controls):

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Designate a specific area within the hood for the experiment to contain potential spills.

    • Ensure an ANSI-approved safety shower and eyewash station are accessible within a 10-second travel time.[13]

    • Assemble all necessary equipment and reagents before handling the compound to minimize exposure time.

    • Never work alone while handling this compound.

  • Weighing and Transfer:

    • Don all required PPE as specified in the table above.

    • Perform all weighing and transfers on a disposable work surface (e.g., plastic-backed absorbent paper) inside the fume hood.

    • Use non-sparking tools (e.g., plastic or bronze-beryllium spatulas) to avoid potential ignition.

    • Open the container slowly, facing away from you.

    • Transfer the material carefully to prevent generating dust.

    • Close the primary container tightly immediately after use.

  • During Reaction:

    • Keep the fume hood sash at the lowest possible height while manipulating the experiment.

    • Continuously monitor the reaction for any signs of exotherm or unexpected changes.

    • Keep the reaction setup clear of incompatible materials, especially bases, strong oxidizers, or reducing agents.[4]

  • Decontamination and Disposal:

    • Solid Waste: All contaminated solid waste (gloves, weighing paper, paper towels, etc.) must be collected in a dedicated, clearly labeled hazardous waste container. Do not mix with other waste streams.

    • Liquid Waste: All liquid waste containing this compound must be collected in a separate, labeled, and sealed hazardous waste container.

    • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone, followed by soap and water), ensuring all cleaning materials are disposed of as hazardous waste.

    • Hand Washing: Wash hands thoroughly with soap and water immediately after removing gloves.[11]

Emergency Procedures

In case of an emergency, immediate and correct action is critical.

Emergency Situation Immediate Action Protocol
Skin Contact Immediately go to the nearest emergency shower.[13] Yell for assistance. Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[14][15]
Eye Contact Immediately go to the nearest eyewash station.[13] Yell for assistance. Hold eyelids open and flush with water for at least 15 minutes. Remove contact lenses if easy to do so. Seek immediate medical attention.[16]
Inhalation Move the affected person to fresh air at once.[15] If breathing has stopped, trained personnel should perform artificial respiration. Seek immediate medical attention.
Small Spill (in Fume Hood) Alert others in the lab. Absorb the spill with an inert material (e.g., vermiculite, sand). Using non-sparking tools, carefully scoop the material into a labeled hazardous waste container. Decontaminate the area.
Large Spill / Spill Outside Hood Evacuate the immediate area. Alert others and call your institution's emergency response team (e.g., EHS).[14] Do not attempt to clean it up yourself.

References

  • Nitrocompounds, Aromatic: Physical & Chemical Hazards. (2011). New Jersey Department of Health.[Link]

  • Nitrocompounds, Aromatic. (2011). ILO Encyclopaedia of Occupational Health and Safety.[Link]

  • Laboratory Safety Guidance. (2011). Occupational Safety and Health Administration (OSHA).[Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (2009). Microbiology and Molecular Biology Reviews, PMC, NIH.[Link]

  • Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions. (N.D.). Hixson.[Link]

  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. (2014). Journal of Applied Toxicology, PubMed.[Link]

  • Hierarchy of Controls. (N.D.). University of Kentucky Research Safety.[Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. (2012). Organic Process Research & Development, ACS Publications.[Link]

  • nitro razredčilo Safety Data Sheet. (N.D.). Chemius.[Link]

  • Nitrobenzene - HAZARD SUMMARY. (N.D.). New Jersey Department of Health.[Link]

  • Identifying Hazard Control Options: The Hierarchy of Controls. (N.D.). Occupational Safety and Health Administration (OSHA).[Link]

  • The Hierarchy of Hazard Controls: What It Is and How to Implement It. (N.D.). OSHA Education Center.[Link]

  • Nitrobenzene - Incident management. (2024). GOV.UK.[Link]

  • Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS. (N.D.). Yale Environmental Health & Safety.[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. (2011). National Research Council via NCBI Bookshelf.[Link]

  • First Aid Procedures for Chemical Hazards. (N.D.). Centers for Disease Control and Prevention (NIOSH).[Link]

  • This compound. (N.D.). LookChem.[Link]

  • Acetic Anhydride Standard Operating Procedure. (N.D.). Purdue University.[Link]

  • Safe Handling Practices for Laboratory Chemicals. (2025). GZ Industrial Supplies.[Link]

  • Cyclic acid anhydrides: human health aspects. (2009). World Health Organization (INCHEM).[Link]

  • Chemical Handling and Storage Section 6. (N.D.). University of Toronto Scarborough.[Link]

  • Safety Data Sheet: Nitro thinner. (N.D.). Carl ROTH.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.